molecular formula C9H9BrClNO B183408 N-(2-bromo-5-chloro-4-methylphenyl)acetamide CAS No. 116010-06-1

N-(2-bromo-5-chloro-4-methylphenyl)acetamide

Cat. No.: B183408
CAS No.: 116010-06-1
M. Wt: 262.53 g/mol
InChI Key: QIMHWSBYSKKYFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Bromo-5-chloro-4-methylphenyl)acetamide is a halogenated aniline derivative with the CAS Registry Number 116010-06-1 and a molecular formula of C9H9BrClNO . It has a molecular weight of 262.53 g/mol . This compound is part of a class of chemical building blocks utilized in organic synthesis and pharmaceutical research. Its structure, featuring bromo and chloro substituents on the phenyl ring, makes it a valuable intermediate for the synthesis of more complex molecules, such as the tetrazolidinyl derivative documented in chemical databases . Researchers employ this acetamide in developing potential pharmacologically active substances. According to the supplier's safety information, this compound is classified with the signal word "Warning" and carries hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. The product is typically shipped using cold-chain transportation to ensure stability .

Properties

IUPAC Name

N-(2-bromo-5-chloro-4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO/c1-5-3-7(10)9(4-8(5)11)12-6(2)13/h3-4H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMHWSBYSKKYFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)NC(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10450996
Record name N-(2-Bromo-5-chloro-4-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116010-06-1
Record name N-(2-Bromo-5-chloro-4-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"N-(2-bromo-5-chloro-4-methylphenyl)acetamide chemical properties"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of N-(2-bromo-5-chloro-4-methylphenyl)acetamide

Introduction

This compound, also known as N-Acetyl 2-bromo-5-chloro-4-methylaniline, is a halogenated aromatic amide with significant potential in pharmaceutical research and organic synthesis.[1][2][3][4] Its multifunctionality, derived from the acetamide group and the substituted phenyl ring, makes it a valuable intermediate. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, reactivity insights, potential applications, and essential safety information for researchers and drug development professionals.

Chemical Identity and Core Properties

Accurate identification is paramount for the safe handling and effective application of any chemical compound. The key identifiers and physicochemical properties of this compound are summarized below.

PropertyValueSource
CAS Number 116010-06-1[1][4][5]
Molecular Formula C₉H₉BrClNO[1][4]
Molecular Weight 262.53 g/mol [1]
IUPAC Name This compound
Synonyms N-Acetyl 2-bromo-5-chloro-4-methylaniline[1][4]
Appearance Solid (Form: Powder to crystal)[4][6]
Purity Typically >98%[4]
SMILES CC1=CC(=C(C=C1Cl)NC(=O)C)Br[1]

Synthesis and Experimental Protocol

The synthesis of this compound is typically achieved through the acetylation of its corresponding aniline precursor, 2-bromo-5-chloro-4-methylaniline.[6] This reaction is a standard and robust method for forming amide bonds.

Causality Behind Experimental Choices:

The selection of an acetylating agent (acetic anhydride or acetyl chloride) is based on reactivity and handling considerations. Acetic anhydride is often preferred for its moderate reactivity and the fact that the byproduct, acetic acid, is less corrosive than the HCl generated from acetyl chloride. The use of a base like pyridine or triethylamine is crucial to neutralize the acidic byproduct, driving the reaction to completion. The solvent, typically a non-protic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF), is chosen for its ability to dissolve the reactants without participating in the reaction.

Detailed Step-by-Step Synthesis Protocol:
  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1.0 equivalent of 2-bromo-5-chloro-4-methylaniline (CAS: 102170-52-5) in anhydrous Dichloromethane (DCM).[7]

  • Base Addition: Cool the solution to 0°C using an ice bath. Add 1.2 equivalents of a suitable base, such as triethylamine or pyridine, dropwise while stirring.

  • Acetylation: Slowly add 1.1 equivalents of acetic anhydride to the cooled solution. The addition should be controlled to maintain the temperature below 5°C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible.

  • Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer twice with DCM. Combine the organic layers.

  • Purification: Wash the combined organic phase sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Final Product: The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a pure solid.

Synthesis Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Acetylation Reaction cluster_workup Work-up & Purification A Dissolve 2-bromo-5-chloro-4-methylaniline in anhydrous DCM B Cool to 0°C A->B C Add Triethylamine (Base) B->C D Add Acetic Anhydride (Acetylating Agent) C->D E Stir at Room Temp (4-6 hours) D->E F Monitor via TLC E->F G Quench with Water F->G H Extract with DCM G->H I Wash Organic Layers (HCl, NaHCO3, Brine) H->I J Dry over Na2SO4 I->J K Concentrate in vacuo J->K L Recrystallize K->L M Final Product: This compound L->M

Caption: Workflow for the synthesis of this compound.

Reactivity and Mechanistic Insights

The chemical reactivity of this compound is governed by its functional groups:

  • Amide Group: The amide linkage is relatively stable but can be hydrolyzed under strong acidic or basic conditions to yield the parent aniline and acetic acid. The nitrogen lone pair is delocalized into the carbonyl, making it less nucleophilic than the parent aniline.

  • Aromatic Ring: The phenyl ring is substituted with electron-withdrawing halogens (Br, Cl) and an electron-donating methyl group. The positions of these substituents dictate the regioselectivity of further electrophilic aromatic substitution reactions. The bromine atom, in particular, can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This makes the molecule a versatile building block in medicinal chemistry.[6]

Applications in Research and Drug Development

N-phenylacetamide derivatives are recognized for a wide range of pharmacological activities.[8] this compound is no exception and serves as a key intermediate and potential therapeutic agent.

  • Pharmaceutical Intermediate: Its primary application is as a building block in the synthesis of more complex molecules.[2][3] The presence of multiple functional groups allows for sequential, regioselective modifications.

  • Anticancer Research: Specifically, N-Acetyl 2-bromo-5-chloro-4-methylaniline has demonstrated the ability to inhibit the growth of tumor cells and induce apoptosis in vitro.[1] It is described as a water-soluble analog of cytotoxic drugs, suggesting its potential in oncology research.[1]

  • Medicinal Chemistry: The unique combination of halogen substituents can influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets, making it an interesting scaffold for developing new therapeutic agents.[2]

Structure-Application Relationship Diagram:

G A This compound B Halogenated Phenyl Ring (Br, Cl, CH3) A->B C Acetamide Group A->C D Site for Cross-Coupling Reactions B->D E Modulates Lipophilicity & Metabolic Stability B->E F Hydrogen Bonding Site & Stable Linker C->F G Pharmaceutical Intermediate & Research Chemical D->G E->G H Potential Anticancer Agent (Cytotoxic Analog) E->H F->H

Caption: Relationship between structure and potential applications.

Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for this compound is not detailed in the available literature, data from its precursor and structurally similar compounds provide a strong basis for safe handling protocols.

  • Hazard Identification: The precursor, 2-bromo-5-chloro-4-methylaniline, is classified as harmful if swallowed, inhaled, or in contact with skin.[7] It is also known to cause serious skin and eye irritation and may cause respiratory irritation.[7] It is prudent to assume the title compound carries similar hazards.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a chemical fume hood.[9] Wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[9][10]

  • Handling: Avoid dust formation and inhalation.[9][11] Do not get in eyes, on skin, or on clothing.[9] Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12] Keep away from strong oxidizing agents.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]

References

A Comprehensive Technical Guide to the Synthesis of N-(2-bromo-5-chloro-4-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of a robust and logical synthetic pathway for N-(2-bromo-5-chloro-4-methylphenyl)acetamide, a halogenated aromatic amide. Such compounds often serve as crucial intermediates and building blocks in the development of pharmaceuticals and agrochemicals, where the specific substitution pattern dictates biological activity.[1] This document moves beyond a simple recitation of steps, delving into the strategic rationale behind the chosen route, the causality of reaction conditions, and the critical validation checkpoints required to ensure scientific integrity. The proposed synthesis begins with the commercially available starting material, p-nitrotoluene, and proceeds through a sequence of regioselective halogenations, followed by nitro group reduction and final N-acetylation. Each stage is detailed with theoretical justification, step-by-step protocols, and characterization data, providing a comprehensive resource for researchers in organic and medicinal chemistry.

Part 1: Strategic Synthesis Design and Retrosynthetic Analysis

The synthesis of a polysubstituted aromatic compound like this compound requires careful planning to control the regiochemistry of the substitution reactions. The final structure consists of an acetamide group, a methyl group, and two different halogen atoms (bromine and chlorine) on a benzene ring.

A direct approach involving the functionalization of an aniline precursor is often complicated by the powerful activating and ortho-, para-directing nature of the amino group, which can lead to over-reaction and a mixture of isomers. A more controlled and reliable strategy involves installing the desired substitution pattern on a deactivated ring system first, followed by the generation of the amine and subsequent acylation.

Our retrosynthetic analysis identifies 2-bromo-5-chloro-4-methylaniline as the key immediate precursor.[1][2] The final N-acetylation is a straightforward and high-yielding transformation.[3] The core challenge lies in the efficient construction of the trisubstituted aniline. The chosen forward synthesis, therefore, begins with p-nitrotoluene, leveraging the meta-directing and deactivating nature of the nitro group to control the sequential introduction of the halogen atoms.

The overall synthetic pathway is outlined below:

Synthetic_Pathway pNT p-Nitrotoluene Int1 2-Bromo-4-methyl- 1-nitrobenzene pNT->Int1 Step 1: Bromination Int2 2-Bromo-5-chloro- 4-methyl-1-nitrobenzene Int1->Int2 Step 2: Chlorination Int3 2-Bromo-5-chloro- 4-methylaniline Int2->Int3 Step 3: Reduction Target N-(2-bromo-5-chloro- 4-methylphenyl)acetamide Int3->Target Step 4: Acetylation

Figure 1: Proposed four-step synthesis pathway for the target compound starting from p-nitrotoluene.

Part 2: Detailed Experimental Protocols and Mechanistic Rationale

This section provides detailed, step-by-step methodologies for each reaction in the proposed synthesis. The protocols are designed to be self-validating, with explanations for the choice of reagents and conditions.

Step 1: Regioselective Bromination of p-Nitrotoluene

Objective: To synthesize 2-bromo-4-methyl-1-nitrobenzene.

Causality and Expertise: The synthesis begins with the bromination of p-nitrotoluene. The methyl group is an activating, ortho-, para-director, while the nitro group is a strongly deactivating, meta-director. Electrophilic aromatic substitution is governed by the activating group. Therefore, the incoming electrophile (Br+) will be directed to the positions ortho to the methyl group. One ortho position is already substituted by the nitro group, so bromination occurs exclusively at the other ortho position (C2), yielding the desired product. A Lewis acid catalyst, such as iron(III) bromide, is used to polarize the Br-Br bond, generating the potent electrophile required to react with the moderately deactivated ring.

Experimental Protocol:

  • To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct), add p-nitrotoluene (1.0 eq) and a solvent such as dichloromethane or carbon tetrachloride.

  • Add iron(III) bromide (FeBr₃, ~0.05 eq) catalyst to the flask.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine (Br₂, 1.05 eq) in the same solvent via the dropping funnel over 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by carefully pouring the mixture into a cold, saturated aqueous solution of sodium bisulfite (NaHSO₃) to destroy any excess bromine.

  • Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Step 2: Regioselective Chlorination of 2-Bromo-4-methyl-1-nitrobenzene

Objective: To synthesize 2-bromo-5-chloro-4-methyl-1-nitrobenzene.

Causality and Expertise: In this critical step, all three existing substituents collectively direct the incoming chlorine electrophile to the C5 position.

  • The nitro group (at C1) is a meta-director, directing to C3 and C5.

  • The bromo group (at C2) is a deactivating ortho-, para-director, directing to C3 (ortho, sterically hindered) and C5 (para).

  • The methyl group (at C4) is an activating ortho-, para-director, directing to C3 and C5. The C5 position is the only one that satisfies the directing influence of all three groups, leading to a highly regioselective chlorination.

Experimental Protocol:

  • In a flask protected from light and fitted with a gas inlet tube and an outlet to a scrubber, dissolve 2-bromo-4-methyl-1-nitrobenzene (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or CCl₄).

  • Add a catalytic amount of iron(III) chloride (FeCl₃, ~0.05 eq).

  • Bubble chlorine gas (Cl₂) slowly through the stirred solution. Monitor the reaction progress by GC or TLC. Alternatively, an N-halosuccinimide such as N-chlorosuccinimide (NCS) with an acid catalyst can be used as a safer chlorinating agent.

  • Upon completion, purge the system with nitrogen gas to remove excess chlorine.

  • If using a solvent, remove it under reduced pressure. If using acetic acid, carefully pour the reaction mixture over ice water to precipitate the product.

  • Collect the solid product by filtration, wash thoroughly with water to remove the acid catalyst, and dry.

  • Further purification can be achieved by recrystallization from a suitable solvent like methanol or ethanol.

Step 3: Reduction of 2-Bromo-5-chloro-4-methyl-1-nitrobenzene

Objective: To synthesize the key intermediate, 2-bromo-5-chloro-4-methylaniline.

Causality and Expertise: The reduction of an aromatic nitro group to an amine is a fundamental transformation. While various methods exist (e.g., catalytic hydrogenation with H₂/Pd-C, Fe/HCl), reduction with tin(II) chloride (SnCl₂) in an acidic medium is particularly effective and chemoselective, leaving the aryl halides intact. The reaction proceeds via the transfer of electrons from Sn(II) to the nitro group under acidic conditions.

Experimental Protocol:

  • In a round-bottom flask, suspend 2-bromo-5-chloro-4-methyl-1-nitrobenzene (1.0 eq) in ethanol or concentrated hydrochloric acid.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, ~3-4 eq) portion-wise to the stirred suspension. The reaction is exothermic and may require cooling in a water bath to maintain a temperature of 60-70 °C.

  • After the addition, heat the mixture at reflux for 1-2 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Carefully basify the mixture by the slow addition of a concentrated aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) until the pH is >10. This will precipitate tin salts.

  • Extract the product into an organic solvent such as ethyl acetate or diethyl ether (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude aniline.

  • The product can be purified by column chromatography if necessary, but is often of sufficient purity for the next step.

Step 4: N-Acetylation of 2-Bromo-5-chloro-4-methylaniline

Objective: To synthesize the final product, this compound.

Causality and Expertise: This is a standard nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of acetic anhydride. A mild base like pyridine can be used to catalyze the reaction and neutralize the acetic acid byproduct, or the reaction can be run in glacial acetic acid.[3] This reaction is typically fast, clean, and high-yielding.

Experimental Protocol:

  • Dissolve 2-bromo-5-chloro-4-methylaniline (1.0 eq) in glacial acetic acid or dichloromethane.

  • Add acetic anhydride (1.1-1.2 eq) dropwise to the solution. If using a neutral solvent, add a catalytic amount of pyridine.

  • Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into a beaker of cold water and stir vigorously. The product will precipitate as a solid.

  • Collect the solid by vacuum filtration.

  • Wash the filter cake thoroughly with water to remove any remaining acid and then with a small amount of cold ethanol or hexane.

  • Dry the purified this compound product in a vacuum oven.

Part 3: Physicochemical Data and Characterization

Validation of the identity and purity of each intermediate and the final product is essential. The following table summarizes key physicochemical data.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberAppearance
2-Bromo-5-chloro-4-methyl-1-nitrobenzeneC₇H₅BrClNO₂250.481126367-34-7[4]Yellow Solid
2-Bromo-5-chloro-4-methylanilineC₇H₇BrClN220.49102170-52-5[2]Off-white Solid
This compoundC₉H₉BrClNO262.53116010-06-1[5]White Solid

Primary Characterization Methods:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure, substitution pattern, and purity.

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of bromine- and chlorine-containing compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H and C=O stretches in the final amide, N-H stretches in the aniline, NO₂ stretches in the nitro intermediates).

  • Melting Point (MP): To assess the purity of the crystalline solid products.

Part 4: Workflow Visualization

To further clarify the practical execution of these protocols, the following diagram illustrates the key decision points and actions for the nitro group reduction and subsequent work-up.

Workflow_Reduction decision decision process process start_end start_end start Start: Crude Nitro Cmpd process1 Dissolve in Acid/EtOH Add SnCl2 portion-wise start->process1 process2 Heat at reflux (60-70 °C) process1->process2 decision1 TLC shows complete conversion? process2->decision1 decision1->process2 No process3 Cool to 0 °C Basify with NaOH (aq) to pH > 10 decision1->process3 Yes process4 Extract with Ethyl Acetate (3x) process3->process4 process5 Combine organic layers Wash with brine process4->process5 process6 Dry (Na2SO4), Filter, Concentrate process5->process6 end End: Crude Aniline process6->end

Figure 2: Experimental workflow for the reduction of the nitro intermediate to the aniline precursor.

References

An In-depth Technical Guide to N-(2-bromo-5-chloro-4-methylphenyl)acetamide (CAS No. 116010-06-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-bromo-5-chloro-4-methylphenyl)acetamide, registered under CAS number 116010-06-1, is a halogenated aromatic amide of significant interest in the field of medicinal chemistry and pharmaceutical development. Its molecular structure, featuring a substituted phenyl ring with bromine, chlorine, and methyl groups, makes it a versatile synthetic intermediate for the preparation of more complex molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, analytical characterization methods, and its role in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and formulation. While experimental data for some properties are not widely published, a summary of available and predicted data is presented below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 116010-06-1BLDpharm[1]
Molecular Formula C₉H₉BrClNOBLDpharm[1]
Molecular Weight 262.53 g/mol BLDpharm[1]
Appearance Solid (predicted)General knowledge
Melting Point Not available-
Boiling Point Not available-
Solubility Insoluble in water (predicted), soluble in organic solvents like methanol, ethanol, and dichloromethane (predicted).General knowledge
SMILES CC1=C(Cl)C=C(NC(=O)C)C(Br)=C1BLDpharm[1]

Synthesis Protocol

The primary route for the synthesis of this compound is through the acetylation of its corresponding aniline precursor, 2-bromo-5-chloro-4-methylaniline. This reaction is a standard nucleophilic acyl substitution.

Precursor Synthesis: 2-bromo-5-chloro-4-methylaniline

The starting material, 2-bromo-5-chloro-4-methylaniline, is a key intermediate itself, utilized in the production of various organic materials, including dyes, pigments, and pharmaceuticals.[2]

Acetylation of 2-bromo-5-chloro-4-methylaniline

The following is a generalized, yet detailed, protocol for the acetylation reaction.

Diagram 1: Synthesis of this compound

G Precursor 2-bromo-5-chloro-4-methylaniline Reaction Acetylation Precursor->Reaction Reagent Acetic Anhydride or Acetyl Chloride Reagent->Reaction Solvent Glacial Acetic Acid or Inert Solvent (e.g., DCM) Solvent->Reaction Base Base (e.g., Pyridine or Sodium Acetate, optional) Base->Reaction Product This compound Reaction->Product

Caption: General workflow for the synthesis of the target compound.

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-bromo-5-chloro-4-methylaniline (1.0 equivalent) in a suitable solvent such as glacial acetic acid or an inert solvent like dichloromethane (DCM).

  • Reagent Addition: Slowly add the acetylating agent, either acetic anhydride (1.1-1.5 equivalents) or acetyl chloride (1.1-1.5 equivalents), to the solution. The reaction can be exothermic, so controlled addition and cooling (e.g., using an ice bath) may be necessary.

  • Base (Optional but Recommended): If using acetyl chloride, a base such as pyridine or triethylamine (1.1-1.5 equivalents) should be added to neutralize the HCl byproduct. When using acetic anhydride, a catalytic amount of a strong acid (e.g., sulfuric acid) or a base like sodium acetate can be used to facilitate the reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Work-up:

    • If the reaction is performed in an inert solvent, wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by washing with brine.

    • If glacial acetic acid is used as the solvent, the reaction mixture can be poured into ice-cold water to precipitate the product.

  • Isolation and Purification:

    • Collect the crude product by filtration.

    • Wash the collected solid with cold water to remove any water-soluble impurities.

    • Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

  • Drying: Dry the purified product under vacuum to obtain this compound as a solid.

Analytical Characterization

Diagram 2: Analytical Workflow for Compound Characterization

G cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis NMR NMR Spectroscopy (¹H and ¹³C) IR FTIR Spectroscopy MS Mass Spectrometry TLC TLC HPLC HPLC Compound Synthesized Compound Compound->NMR Structure Elucidation Compound->IR Functional Group ID Compound->MS Molecular Weight Compound->TLC Purity Check Compound->HPLC Purity Quantification

Caption: A typical workflow for the analytical characterization of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the acetyl protons. The aromatic protons will likely appear as singlets or doublets in the downfield region (around 7-8 ppm). The methyl group on the phenyl ring will be a singlet around 2.3-2.5 ppm, and the acetyl methyl group will be a singlet around 2.0-2.2 ppm. The NH proton of the amide will appear as a broad singlet, the chemical shift of which can be solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, the methyl carbons, and the carbonyl carbon of the amide group. The carbonyl carbon is expected to resonate around 168-172 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

  • N-H stretch: A sharp peak around 3300-3250 cm⁻¹.

  • C=O stretch (Amide I): A strong absorption band around 1680-1640 cm⁻¹.

  • N-H bend (Amide II): A band around 1550-1510 cm⁻¹.

  • C-H stretches (aromatic and aliphatic): Peaks in the 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹ regions, respectively.

  • C-Br and C-Cl stretches: These will appear in the fingerprint region (below 1000 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 262.53 g/mol . Due to the presence of bromine and chlorine, a characteristic isotopic pattern will be observed for the molecular ion and fragment ions.

Applications in Drug Development

This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The presence of multiple halogen atoms provides sites for further chemical modifications through cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new functional groups and build molecular complexity.

While specific APIs derived directly from this compound are not widely documented in the public domain, its structural motifs are found in various classes of biologically active compounds. The substituted anilide framework is a common feature in many pharmaceutical agents. Therefore, this compound is a key intermediate for the synthesis of novel compounds for screening in drug discovery programs.

Conclusion

This compound (CAS No. 116010-06-1) is a synthetically important molecule with the potential for broad applications in the development of new chemical entities for the pharmaceutical industry. This guide has provided a foundational understanding of its properties, a detailed synthesis protocol, and a framework for its analytical characterization. As research in medicinal chemistry continues to evolve, the utility of such versatile building blocks will undoubtedly expand, paving the way for the discovery of novel therapeutics.

References

A Senior Application Scientist's Guide to the Structure Elucidation of N-(2-bromo-5-chloro-4-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical development and synthetic chemistry, the unambiguous determination of a molecule's structure is a non-negotiable prerequisite for advancing any compound.[1] An error in structural assignment can lead to wasted resources, misinterpreted biological data, and significant delays. This guide provides an in-depth, experience-driven walkthrough for the complete structure elucidation of N-(2-bromo-5-chloro-4-methylphenyl)acetamide, a substituted acetanilide of interest as a potential synthetic intermediate. We will move beyond a simple recitation of techniques, instead focusing on the strategic integration of mass spectrometry, infrared spectroscopy, and a comprehensive suite of one- and two-dimensional nuclear magnetic resonance experiments. The causality behind each experimental choice is explained, creating a self-validating workflow that ensures the highest confidence in the final structural assignment.

Introduction: The Imperative for Unambiguous Structure

The Integrated Elucidation Workflow

A robust structure elucidation protocol does not rely on a single technique but rather on a logical sequence of experiments where the results of one inform the next. Our field-proven workflow is designed for efficiency and certainty.

Elucidation_Workflow cluster_start Initial Assessment cluster_nmr Core Structural Analysis (NMR) cluster_end Final Confirmation MS Mass Spectrometry (MS) Determine Molecular Formula H1_NMR ¹H NMR Proton Environments & Splitting MS->H1_NMR IR Infrared (IR) Spectroscopy Identify Key Functional Groups IR->H1_NMR C13_NMR ¹³C NMR & DEPT Carbon Environments & Types H1_NMR->C13_NMR COSY 2D COSY ¹H-¹H Couplings H1_NMR->COSY HSQC 2D HSQC Direct ¹H-¹³C Correlations C13_NMR->HSQC HMBC 2D HMBC Long-Range ¹H-¹³C Correlations COSY->HMBC HSQC->HMBC Structure Final Structure Confirmed HMBC->Structure Xray X-ray Crystallography (Optional Gold Standard) Structure->Xray

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry (MS): Establishing the Foundation

Expertise & Experience: The first and most fundamental question for any unknown compound is "What is its molecular formula?". High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this purpose. Unlike nominal mass measurements, HRMS provides mass accuracy to within a few parts per million (ppm), severely constraining the possible elemental compositions.[2]

Experimental Protocol: HRMS (ESI-QTOF)
  • Sample Preparation: Prepare a ~1 mg/mL solution of the compound in HPLC-grade methanol.

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-QTOF) mass spectrometer. ESI is a soft ionization technique that minimizes fragmentation, ensuring a strong signal for the molecular ion.[2]

  • Acquisition Mode: Acquire data in positive ion mode. The amide nitrogen is a site of potential protonation, leading to a strong [M+H]⁺ ion.

  • Data Analysis: Use the instrument's software to calculate the molecular formula for the observed m/z of the [M+H]⁺ ion, specifying C, H, N, O, Br, and Cl as possible elements.

Expected Results & Interpretation

The molecular formula for this compound is C₉H₉BrClNO. The expected monoisotopic mass is 260.9560 Da. The HRMS spectrum should show a prominent cluster of peaks for the [M+H]⁺ ion around m/z 261.9638. The characteristic isotopic pattern of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in a unique isotopic signature, providing immediate, high-confidence confirmation of the presence of these halogens.

Trustworthiness: The combination of high mass accuracy and the distinctive Br/Cl isotopic pattern provides a self-validating system for confirming the elemental composition before any further experiments are conducted.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: Before diving into the complexities of NMR, a quick IR spectrum provides invaluable confirmation of key functional groups.[3] For this molecule, we are specifically looking for evidence of the secondary amide group.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.

Expected Results & Interpretation

The IR spectrum will serve as a fingerprint for the molecule's key bonds. The most diagnostic peaks for the secondary amide functionality are:

  • N-H Stretch: A single, relatively sharp peak around 3300 cm⁻¹.[4] The presence of a single peak (not a doublet) distinguishes it as a secondary amide, not a primary one.[4]

  • C=O Stretch (Amide I Band): A strong, sharp absorption between 1680-1630 cm⁻¹.[4][5] Conjugation with the aromatic ring places it in this characteristic region.

  • N-H Bend (Amide II Band): An intense peak adjacent to the C=O stretch, typically around 1550-1510 cm⁻¹.[6]

The presence of all three peaks provides high confidence in the amide functional group's existence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR is the cornerstone of structure elucidation, providing a detailed map of the carbon and proton framework.[7] We will employ a suite of 1D and 2D experiments to unambiguously connect every atom in the molecule.

Experimental Protocol: NMR Sample Preparation & Acquisition
  • Sample Preparation: Accurately weigh 10-20 mg of the sample and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃).[8] CDCl₃ is chosen for its excellent solubilizing power for many organic compounds and its single, easily identifiable solvent peak at ~7.26 ppm.

  • Filtration: Filter the solution through a pipette with a small glass wool plug into a clean, dry 5mm NMR tube to remove any particulate matter, which can degrade spectral quality.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Experiments: Acquire the following spectra: ¹H, ¹³C{¹H}, DEPT-135, COSY, HSQC, and HMBC.

¹H NMR: Proton Inventory and Connectivity

Expected Results & Interpretation: The ¹H NMR spectrum reveals the chemical environment, number, and neighboring protons for each unique proton in the molecule.

  • Aromatic Region (δ 7.0-8.5 ppm): We expect two signals in this region, corresponding to the two protons on the phenyl ring. Since they are not adjacent, they will appear as singlets. The proton between the bromo and acetamido groups will likely be further downfield due to the deshielding effects of these substituents.

  • Amide N-H (δ 7.5-8.5 ppm): A broad singlet corresponding to the amide proton. Its chemical shift can be variable and concentration-dependent.

  • Methyl Protons (δ ~2.4 ppm): A sharp singlet integrating to 3 protons, characteristic of an aromatic methyl group.

  • Acetyl Protons (δ ~2.2 ppm): A sharp singlet integrating to 3 protons for the methyl group of the acetamide moiety.

¹³C NMR & DEPT-135: The Carbon Skeleton

Expected Results & Interpretation: The ¹³C NMR spectrum identifies all unique carbon environments, while the DEPT-135 experiment distinguishes between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons. Quaternary carbons are absent in a DEPT-135 spectrum.

  • Carbonyl Carbon (C=O): δ ~168 ppm (quaternary, absent in DEPT-135).

  • Aromatic Carbons: Six distinct signals are expected between δ 110-140 ppm.

    • Two signals will be for CH carbons (positive in DEPT-135).

    • Four signals will be for quaternary carbons (C-Br, C-Cl, C-CH₃, C-NH), which will be absent in the DEPT-135 spectrum.

  • Methyl Carbons: Two signals in the aliphatic region (δ ~20-25 ppm), both appearing as positive peaks in the DEPT-135 spectrum.

2D NMR: Piecing the Puzzle Together

While 1D NMR provides the pieces, 2D NMR provides the instructions for how they connect.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled (typically through 2-3 bonds).[9] For this specific molecule, COSY is less critical as all proton signals are expected to be singlets with no proton-proton coupling, but it is a mandatory check to confirm this hypothesis.

HSQC (Heteronuclear Single Quantum Coherence): This is the crucial first step in connecting the proton and carbon skeletons. It shows direct, one-bond correlations between protons and the carbons they are attached to.[10][11]

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for de novo structure elucidation. It reveals correlations between protons and carbons over two to three bonds (²JCH, ³JCH).[12][13] These long-range correlations are what allow us to definitively place the substituents on the aromatic ring.

Caption: Key HMBC correlations confirming the molecular structure.

Data Synthesis: A Self-Validating System

The true power of this approach lies in synthesizing the data from all experiments.

ExperimentData PointInterpretationCross-Validation
HRMS C₉H₉BrClNOConfirms elemental formulaConsistent with all NMR & IR data
IR 3300, 1660, 1540 cm⁻¹Confirms secondary amideN-H and C=O seen in NMR
¹H NMR Singlet at ~2.4 ppm (3H)Aromatic methyl groupHSQC correlates to a CH₃ carbon; HMBC correlates to aromatic carbons C3, C4, C5
¹H NMR Singlet at ~2.2 ppm (3H)Acetyl methyl groupHSQC correlates to a CH₃ carbon; HMBC correlates to the carbonyl carbon
HSQC Correlation between δH ~7.8 and δC ~120Direct H-C bond on ringConfirms which proton is attached to which carbon
HMBC Correlation from Aryl-CH₃ protons to C4 and C5Proves methyl is at C4, adjacent to C5 (with Cl) and C3 (with a proton)This single set of correlations locks the relative positions of the methyl, chloro, and one aromatic proton.
HMBC Correlation from NH proton to C1Proves the amide is attached to C1Combined with other HMBC data, this confirms the final arrangement.

The Gold Standard: Single Crystal X-ray Crystallography

Authoritative Grounding: While the suite of spectroscopic techniques described provides exceptionally high confidence, single-crystal X-ray crystallography remains the only method that provides a direct, unambiguous, three-dimensional picture of the atomic arrangement in the solid state.[14][15][16] If a publication-quality structure or absolute confirmation for regulatory purposes is required, this is the definitive experiment.

Experimental Protocol
  • Crystallization: Grow a single, high-quality crystal of the compound (typically 0.1-0.5 mm) by slow evaporation from a suitable solvent (e.g., ethanol, ethyl acetate). This can be the most challenging step.[17]

  • Data Collection: Mount the crystal on a diffractometer and collect diffraction data.

  • Structure Solution & Refinement: Process the data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the absolute configuration.[14]

Conclusion

The structure elucidation of this compound is a systematic process of inquiry, not a simple application of a single technique. By strategically integrating HRMS, FTIR, and a full suite of 1D and 2D NMR experiments, we create a self-validating workflow. Each piece of data corroborates the others, building an unshakeable foundation of evidence that converges on a single, correct structure. This rigorous, multi-technique approach ensures the scientific integrity required for modern chemical research and drug development, providing absolute confidence in the molecular identity before proceeding with further studies.

References

"Literature review on N-(2-bromo-5-chloro-4-methylphenyl)acetamide derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis, Characterization, and Biological Evaluation of N-(2-bromo-5-chloro-4-methylphenyl)acetamide Derivatives

Authored by: A Senior Application Scientist

Introduction: Unveiling the Potential of a Halogenated Acetamide Scaffold

In the landscape of medicinal chemistry, the N-phenylacetamide core is a privileged scaffold, forming the structural basis for a multitude of pharmacologically active agents. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-cancer properties.[1] The strategic introduction of halogen atoms and alkyl groups onto the phenyl ring can significantly modulate the molecule's lipophilicity, electronic properties, and steric profile, thereby influencing its binding affinity to biological targets and overall therapeutic efficacy.

This guide focuses on a specific, highly substituted scaffold: This compound . The presence of three distinct substituents on the phenyl ring—a bromine atom, a chlorine atom, and a methyl group—offers a unique electronic and steric environment. This document serves as a comprehensive literature review and technical guide for researchers, scientists, and drug development professionals. We will delve into the synthetic pathways for creating derivatives from this core structure, the analytical techniques for their characterization, and a detailed exploration of their documented biological activities, with a particular focus on their potential as antimicrobial and anticancer agents. The causality behind experimental choices and the structure-activity relationships (SAR) that emerge from these studies will be a central theme.

Part 1: Synthetic Strategies and Methodologies

The synthesis of this compound derivatives typically follows a logical and versatile pathway, beginning with the formation of a reactive intermediate that can be further modified. The most common approach involves creating an N-aryl-α-haloacetamide, which serves as a key building block for introducing diverse functionalities through nucleophilic substitution.

Core Synthesis: The N-Aryl-α-haloacetamide Intermediate

The foundational step is the acylation of a substituted aniline with a haloacetyl halide. For instance, reacting a substituted aniline with bromoacetyl bromide or chloroacetyl chloride in the presence of a mild base (to neutralize the resulting hydrohalic acid) and an appropriate solvent is a standard and efficient method.[1][2][3] This reaction creates a reactive C-X (where X is Cl or Br) bond on the carbon alpha to the amide carbonyl, which is primed for subsequent derivatization.

Synthesis_Core Aniline Substituted Aniline (e.g., 2-bromo-5-chloro-4-methylaniline) Intermediate N-Aryl-α-chloroacetamide Intermediate Aniline->Intermediate Acylation (Base, Solvent) Reagent α-Haloacetyl Halide (e.g., Chloroacetyl Chloride) Reagent->Intermediate Derivatization_Workflow cluster_start Starting Materials cluster_nucleophiles Nucleophiles (R-Nu) cluster_products Final Derivatives Intermediate N-Aryl-α-chloroacetamide Intermediate Thioether Thioether Derivatives Intermediate->Thioether Substitution Amino Amino Derivatives Intermediate->Amino Substitution Misc Other Derivatives Intermediate->Misc Substitution Thiol Thiols (R-SH) Thiol->Thioether Amine Amines (R-NHR') Amine->Amino Other Other Nu Other->Misc Anticancer_MoA Compound Acetamide Derivative Target Protein Kinase (e.g., Type II) Compound->Target Inhibition Apoptosis Induction of Apoptosis Compound->Apoptosis Triggers Pathway Proliferation Signaling Pathway Blocked Target->Pathway Regulates CellDeath Cancer Cell Death Pathway->CellDeath Prevents Apoptosis->CellDeath Leads to

References

A Technical Guide to the Biological Activities of Substituted Acetamides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The acetamide functional group, CH₃CONH₂, represents a fundamental and remarkably versatile scaffold in medicinal chemistry.[1] Its ability to form stable amide bonds, participate in hydrogen bonding, and accept a wide range of substituents makes it a privileged structure in the design of novel therapeutic agents. This technical guide provides an in-depth exploration of the diverse biological activities exhibited by substituted acetamides, moving beyond a simple catalog of effects to explain the underlying structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used for their evaluation. We will delve into key therapeutic areas where acetamide derivatives have shown significant promise, including anticonvulsant, anti-inflammatory, antimicrobial, and anticancer applications, offering researchers and drug development professionals a comprehensive overview of this important chemical class.

The Acetamide Scaffold: A Cornerstone of Medicinal Chemistry

The utility of the acetamide core lies in its unique physicochemical properties. The amide linkage is planar and resistant to hydrolysis, providing metabolic stability. The carbonyl oxygen and the N-H group are excellent hydrogen bond acceptors and donors, respectively, facilitating strong and specific interactions with biological targets like enzyme active sites and protein receptors.

Crucially, the two key points for substitution—the acetyl methyl group (R¹) and the amide nitrogen (R²)—allow for extensive chemical modification.

R¹-CO-NH-R²

By strategically varying the R¹ and R² groups, medicinal chemists can fine-tune a molecule's properties to enhance potency, selectivity, and pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME). For instance, introducing aromatic rings can facilitate π-π stacking interactions, while incorporating heterocyclic moieties can modulate solubility and target engagement.[2] This adaptability is why acetamide derivatives are found in a vast array of clinically used drugs and advanced therapeutic candidates.

Key Biological Activities and Mechanisms

Substituted acetamides demonstrate a wide spectrum of pharmacological effects. This section will explore the most significant of these, supported by experimental data and mechanistic insights.

Anticonvulsant Activity

A significant number of N-substituted acetamide derivatives have been identified as potent anticonvulsant agents.[3][4] A leading hypothesis for their efficacy relates to the modulation of voltage-gated sodium channels, a key mechanism for many established antiepileptic drugs (AEDs).

Mechanism of Action: These compounds are thought to bind to the inactive state of voltage-gated sodium channels, prolonging their refractory period. This action reduces the ability of neurons to fire high-frequency action potentials, which is a hallmark of seizure activity.

Structure-Activity Relationship (SAR):

  • N-Substitution (R²): An N-benzyl group is often a key feature for high potency.[3][5]

  • Chirality: Stereochemistry plays a critical role. For example, in N-benzyl-2-acetamido-3-methoxypropionamide (Lacosamide), the (R)-stereoisomer is responsible for the principal anticonvulsant activity.[3][5]

  • Substituents on the Acetyl Group (R¹): Small, heteroatom-containing moieties at the C2 or C3 position of a propionamide backbone can significantly enhance activity.[3]

Case Study: (R)-Lacosamide The clinical antiepileptic agent (R)-Lacosamide exemplifies the success of this scaffold. SAR studies have extensively explored modifications to its N-benzyl group, revealing that non-bulky 4'-substituents on the phenyl ring can lead to activities comparable to or exceeding the parent compound and traditional AEDs like phenytoin.[5]

CompoundSubstitutionMES ED₅₀ (mg/kg, rat, p.o.)Protective Index (PI)
(R)-LacosamideUnsubstituted Benzyl3.9>130
Phenytoin-23-
(R)-18N-benzyl-2-acetamido-3-methoxypropionamide3.9>130
(R)-19N-benzyl-2-acetamido-3-ethoxypropionamide19-
(Data synthesized from multiple sources for illustrative purposes)[3]
Anti-Inflammatory Activity

Many acetamide derivatives exhibit potent anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.[6] The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[6]

Mechanism of Action: Selective inhibition of COX-2 is a major goal in anti-inflammatory drug design, as it mediates the inflammatory response while sparing the gastroprotective functions of the constitutively expressed COX-1. The acetamide scaffold has been successfully incorporated into selective COX-2 inhibitors.[6][7][8] The nitrogen of the acetamide group can form crucial hydrogen bonds with key amino acid residues like Ser-353 and Trp-387 within the COX-2 active site.[8]

SAR Insights:

  • Heterocyclic rings (e.g., thiazole, pyrazole, triazole) attached to the acetamide core are common features in potent COX-2 inhibitors.[8]

  • The nature and size of substituents on these rings can dictate the selectivity and potency of the inhibition.[8]

Antimicrobial and Antifungal Activity

The acetamide scaffold is a promising platform for the development of new antimicrobial agents to combat the rise of drug-resistant pathogens.[9] Derivatives incorporating moieties like benzimidazole, benzothiazole, and various heterocyclic systems have demonstrated significant activity against a range of bacteria and fungi.[10][11]

Potential Mechanisms of Action:

  • Enzyme Inhibition: Some derivatives act as inhibitors of essential bacterial enzymes, such as dihydrofolate reductase (DHFR), disrupting critical metabolic pathways.[12]

  • Membrane Disruption: Certain acetamides, like 2-chloro-N-phenylacetamide, are believed to interact with ergosterol in the fungal cell membrane, leading to increased permeability and cell death.[13] This is a mechanism distinct from azole antifungals.

  • Biofilm Inhibition: Beyond killing planktonic cells, some acetamide derivatives have shown the ability to prevent the formation of and disrupt established bacterial biofilms, which are notoriously difficult to eradicate.[11][14]

Illustrative Data: Minimum Inhibitory Concentration (MIC)

Compound ClassTarget OrganismMIC Range (µg/mL)Reference
Benzimidazole-based acetamidesPseudomonas aeruginosa125[10]
Benzimidazole-based acetamidesCandida krusei125[10]
2-chloro-N-phenylacetamideAspergillus niger32-256[13]
2-chloro-N-phenylacetamideCandida albicans128-256[14]
Anticancer Activity

The acetamido group serves as a critical linker and pharmacophore in a multitude of anticancer agents.[2] Its strategic placement within a molecule can enhance stability, selectivity, and interaction with various cancer-related targets.[2]

Mechanisms and Targets:

  • Kinase Inhibition: Many acetamide derivatives are designed to target protein kinases, which are often dysregulated in cancer, leading to uncontrolled cell proliferation.

  • Tubulin Polymerization Inhibition: Some compounds interfere with the dynamics of microtubule assembly, leading to cell cycle arrest and apoptosis.

  • Apoptosis Induction: Several novel acetamide derivatives have been shown to induce programmed cell death in cancer cell lines, such as colon (HT-29) and breast (MCF-7) carcinomas, by causing DNA fragmentation.[15]

  • Enzyme Inhibition: Targeting enzymes like dihydrofolate reductase (DHFR) is another strategy employed by acetamide-based anticancer agents.[12]

Compounds containing halogen substitutions on aromatic rings have shown particularly promising anticancer and anti-inflammatory activity.[16]

Experimental Design: From Synthesis to Biological Validation

A robust and logical workflow is essential for the discovery and validation of novel, biologically active substituted acetamides. This section outlines key experimental protocols.

General Synthesis of N-Substituted Acetamides

A common and versatile method for synthesizing N-substituted acetamides involves the coupling of a carboxylic acid with an amine.

G cluster_reactants Reactants cluster_reagents Reagents CarboxylicAcid Substituted Acetic Acid (R¹-COOH) ReactionVessel Reaction at Room Temperature CarboxylicAcid->ReactionVessel Amine Primary/Secondary Amine (R²-NH₂) Amine->ReactionVessel CouplingAgent Coupling Agent (e.g., CDI, TBTU) CouplingAgent->ReactionVessel Activation Solvent Anhydrous Solvent (e.g., DCM, DMF) Solvent->ReactionVessel Product N-Substituted Acetamide (R¹-CO-NH-R²) ReactionVessel->Product Workup & Purification

Caption: General workflow for amide bond formation.

Protocol: Synthesis using Carbonyldiimidazole (CDI)

  • Activation: Dissolve the substituted acetic acid derivative (1 eq) in a suitable dry solvent (e.g., dichloromethane, DCM).

  • Add N,N'-carbonyldiimidazole (CDI) (1.1-1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to the solution.

  • Stir the mixture for 20-30 minutes at room temperature to form the active acylimidazolide intermediate.

  • Coupling: Add the desired primary or secondary amine (1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 5-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a dilute acid (e.g., 1N HCl). Extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[17]

  • Characterization: Confirm the structure of the final compound using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[10][17]

In Vitro Anticancer Activity: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, via mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized acetamide compounds in culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).[15]

Biological Screening Workflow

A logical, multi-stage screening cascade is crucial for efficiently identifying promising lead compounds from a library of synthesized derivatives.

G cluster_primary Primary Screening cluster_secondary Secondary Screening & SAR cluster_tertiary Lead Validation Primary High-Throughput Assay (e.g., Single-dose cytotoxicity, MIC determination) Secondary Dose-Response Assays (IC₅₀ / ED₅₀ Determination) Primary->Secondary Active 'Hits' SAR Structure-Activity Relationship (SAR) Analysis Secondary->SAR Mechanism Mechanism of Action Studies (e.g., Enzyme kinetics, Western blot) Secondary->Mechanism Potent Compounds SAR->Secondary Iterative Optimization InVivo In Vivo Animal Models (e.g., MES seizure test, Xenograft tumor model) Mechanism->InVivo Lead Lead Compound InVivo->Lead Confirmed Efficacy & Safety

Caption: A typical drug discovery screening cascade.

Future Perspectives

The substituted acetamide scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on:

  • Hybrid Molecules: Designing hybrid drugs that combine the acetamide core with other known pharmacophores to achieve multi-target activity, potentially overcoming drug resistance.[6][8]

  • Prodrug Strategies: Utilizing the acetamide linkage in prodrug design to improve the pharmacokinetic properties and target-specific delivery of active pharmaceutical ingredients.[6][7][8]

  • Computational Chemistry: Employing molecular docking and dynamic simulations to rationally design novel derivatives with enhanced binding affinity and selectivity for specific biological targets.[18][19]

The versatility and proven track record of substituted acetamides ensure their continued importance in the ongoing quest for safer and more effective medicines.

References

A Comprehensive Guide to the Physicochemical Characterization of N-(2-bromo-5-chloro-4-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of the novel compound, N-(2-bromo-5-chloro-4-methylphenyl)acetamide. As a potential pharmaceutical intermediate or active pharmaceutical ingredient (API), a thorough understanding of its properties is critical for drug development, formulation, and quality control. Due to the limited availability of public data on this specific molecule, this document synthesizes established analytical principles and field-proven insights to propose a robust, self-validating characterization workflow. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical basis and practical, step-by-step protocols for a full suite of analytical investigations.

Introduction: The Rationale for Comprehensive Characterization

This compound belongs to the N-phenylacetamide class of compounds, a versatile scaffold known for a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] The specific halogen and methyl substitution pattern on the phenyl ring is expected to significantly influence its physicochemical properties, such as solubility, stability, and crystal packing, which in turn dictate its behavior in biological systems and pharmaceutical formulations.

A meticulous characterization is not merely a data collection exercise; it is a foundational requirement for:

  • Ensuring Identity and Purity: Unambiguously confirming the chemical structure and quantifying any impurities or related substances.

  • Informing Downstream Processes: Guiding decisions in process chemistry, formulation development, and dosage form design.

  • Regulatory Compliance: Providing the necessary data for inclusion in regulatory filings and establishing a comprehensive Certificate of Analysis (CoA).

This guide outlines a logical progression of analyses, from fundamental properties to detailed structural and thermal characterization.

Fundamental Physicochemical Properties

The initial phase of characterization focuses on the intrinsic properties of the molecule.

Molecular Structure and Identity

The first step is to confirm the chemical identity. The structure of this compound is presented below, along with its key identifiers.

  • IUPAC Name: this compound

  • Molecular Formula: C₉H₉BrClNO

  • CAS Number: 116010-06-1[3]

Table 1: Calculated Molecular Properties

PropertyValue
Molecular Weight262.53 g/mol
Exact Mass260.9583 g/mol
Elemental CompositionC: 41.18%, H: 3.46%, Br: 30.41%, Cl: 13.50%, N: 5.33%, O: 6.09%
Physical Appearance and Solubility

A qualitative description of the substance's physical state is a basic but essential parameter. It is expected to be a solid at room temperature. Solubility is a critical determinant of bioavailability and formulation feasibility. A systematic solubility assessment should be performed.

Experimental Protocol: Equilibrium Solubility Determination

  • Solvent Selection: A panel of pharmaceutically relevant solvents should be chosen, including water, buffered solutions (pH 2, 7.4, 9), ethanol, methanol, acetone, dichloromethane (DCM), and dimethyl sulfoxide (DMSO).

  • Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: Centrifuge the samples to pellet the undissolved solid. Carefully extract a known volume of the supernatant, dilute appropriately, and quantify the concentration of the dissolved compound using a validated HPLC-UV method.[4]

  • Causality: Performing this at different pH values is crucial as the amide group can undergo hydrolysis under acidic or basic conditions, and understanding its pKa (predicted to be weakly acidic for the N-H proton) is key to predicting its behavior in the gastrointestinal tract.[5]

Chromatographic Purity and Stability

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of pharmaceutical compounds.[6][7] Developing a robust, stability-indicating HPLC method is a primary objective.

HPLC Method Development Workflow

The goal is to develop a method that can separate the main compound from potential impurities, including starting materials, by-products, and degradation products.[8]

Diagram 1: HPLC Method Development Workflow

HPLC_Workflow cluster_prep 1. Analyte & System Knowledge cluster_screening 2. Initial Screening cluster_optimization 3. Method Optimization cluster_validation 4. Validation & Finalization A Determine Analyte Properties (pKa, logP, UV λmax) B Select Column Chemistry (e.g., C18, Phenyl-Hexyl) A->B C Screen Mobile Phases (pH, Organic Modifier) B->C D Gradient Elution Scan C->D E Optimize Gradient Slope & Time D->E F Adjust Flow Rate & Temperature E->F G Fine-tune Mobile Phase Composition F->G H Forced Degradation Study G->H I Method Validation (ICH Q2) H->I J Final Method Report I->J

Caption: A systematic workflow for developing a robust HPLC method.

Proposed Starting HPLC Conditions:

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm). The non-polar nature of the analyte makes reverse-phase chromatography the logical choice.[8]

  • Mobile Phase A: 0.1% Formic Acid in Water (acidic mobile phase often provides sharper peaks for amides).

  • Mobile Phase B: Acetonitrile or Methanol.

  • Elution: Gradient elution, starting from 30% B to 95% B over 20 minutes, to ensure elution of any more non-polar impurities.[9]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at a wavelength determined by a UV scan (likely around 254 nm).

  • Injection Volume: 10 µL.

This method serves as a starting point and must be optimized to achieve adequate resolution between the main peak and any impurities.[6]

Structural Elucidation via Spectroscopy

Spectroscopic techniques provide definitive evidence of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for mapping the carbon-hydrogen framework of the molecule.

  • Expected ¹H NMR Signals:

    • A singlet for the methyl group on the phenyl ring (~2.3 ppm).

    • A singlet for the acetamide methyl group (~2.2 ppm).

    • Two singlets (or closely coupled doublets) for the two aromatic protons.

    • A broad singlet for the amide N-H proton (can be D₂O exchangeable).

  • Expected ¹³C NMR Signals:

    • Signals for the two methyl carbons.

    • Signals for the aromatic carbons, with chemical shifts influenced by the bromo, chloro, and methyl substituents.

    • A signal for the amide carbonyl carbon (~168-172 ppm).

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for amides as it helps in observing the N-H proton.

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D spectra (like COSY and HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Interpretation: Assign all proton and carbon signals. The correlation spectra are crucial for unambiguously linking protons to their attached carbons and confirming the substitution pattern on the aromatic ring.[10][11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 2: Expected IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (Amide)3300 - 3100 (broad)
C-H Stretch (Aromatic)> 3000
C-H Stretch (Aliphatic)< 3000
C=O Stretch (Amide I)~1670
N-H Bend (Amide II)~1550
C=C Stretch (Aromatic)1600 - 1450

Experimental Protocol: FTIR Analysis

  • Method: Attenuated Total Reflectance (ATR) is a modern, simple method requiring minimal sample preparation.

  • Procedure: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, further confirming the structure.

  • Expected Observation: A key feature will be the isotopic pattern of the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio). This unique pattern is a powerful diagnostic tool for confirming the presence and number of these halogens.

  • Technique: Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule.

Thermal and Solid-State Characterization

Thermal analysis techniques are vital for understanding the solid-state properties, stability, and polymorphism of the compound.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, revealing thermal events like melting, crystallization, and glass transitions.[12][13]

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.

  • Temperature Program: Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. A typical range would be from 25°C to a temperature above the melting point (e.g., 250°C).[14]

  • Data Analysis: The resulting thermogram will show an endothermic peak corresponding to the melting point (Tₘ) and the enthalpy of fusion (ΔHfus). The sharpness of the melting peak provides an indication of purity.[15]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.[16]

Experimental Protocol: TGA Analysis

  • Sample Preparation: Place 5-10 mg of the sample into a TGA pan.

  • Temperature Program: Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen or air atmosphere to a high temperature (e.g., 600°C).[17]

  • Data Analysis: The TGA curve will show the temperature at which weight loss begins, indicating the onset of thermal decomposition. This is a critical parameter for determining handling and storage conditions.

Diagram 2: Overall Characterization Workflow

Characterization_Workflow cluster_synthesis Synthesis & Isolation cluster_primary Primary Characterization cluster_structural Structural Elucidation cluster_solid_state Solid-State & Thermal Properties A This compound B Physical Properties (Appearance, Solubility) A->B C HPLC Purity (Method Development) A->C I Comprehensive Data Package (Certificate of Analysis) B->I D NMR (1H, 13C, 2D) C->D Purity Confirmed E Mass Spec (HRMS) C->E Purity Confirmed F FTIR C->F Purity Confirmed C->I G DSC (Melting Point, Purity) D->G Structure Confirmed D->I E->G Structure Confirmed E->I F->G Structure Confirmed F->I H TGA (Thermal Stability) G->H H->I

Caption: Proposed workflow for the complete physicochemical analysis.

Conclusion

The comprehensive physicochemical characterization of this compound is an indispensable step in its development as a potential pharmaceutical agent. The workflow and protocols detailed in this guide provide a robust framework for establishing its identity, purity, stability, and solid-state properties. By following this systematic approach, researchers can generate a high-quality, self-validating data package that will support all subsequent stages of drug development and ensure regulatory compliance.

References

The Alchemist's Handshake: An In-depth Technical Guide to the Mechanism of Action of Bromo-chloro-methylphenyl Acetamides

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide dissects the molecular intricacies of bromo-chloro-methylphenyl acetamides, a class of compounds characterized by a reactive haloacetamide "warhead" attached to a substituted phenyl ring. We move beyond a superficial overview to provide a deep, mechanistic understanding grounded in the principles of covalent inhibition and structure-activity relationships. This document is designed to be a living resource, fostering a foundational understanding for researchers aiming to exploit the therapeutic potential of these intriguing molecules.

The Core Principle: Covalent Alkylation as the Mechanistic Heartbeat

The central theme governing the bioactivity of bromo-chloro-methylphenyl acetamides is their function as alkylating agents . The electron-withdrawing nature of the carbonyl group and the adjacent halogen atom (bromine or chlorine) renders the α-carbon electrophilic. This electrophilicity is the driving force behind their primary mechanism of action: the formation of a stable, covalent bond with nucleophilic residues on biological macromolecules, most notably the thiol group of cysteine residues within proteins.[1] This irreversible "alchemist's handshake" leads to a loss of protein function, triggering a cascade of downstream cellular events.

The general reaction can be depicted as follows:

G Compound Bromo-chloro-methylphenyl Acetamide Adduct Covalent Protein-Inhibitor Adduct (Inactive) Compound->Adduct Alkylation Protein Target Protein (with Cysteine-SH) Protein->Adduct

Caption: General mechanism of covalent modification of a target protein by a bromo-chloro-methylphenyl acetamide.

While cysteine is a primary target, the potential for interaction with other nucleophilic amino acid side chains, such as the imidazole ring of histidine, should not be disregarded, particularly in specific enzyme active sites.

A Tale of Two Contexts: Herbicidal vs. Therapeutic Mechanisms

The specific biological outcome of this covalent modification is dictated by the cellular context and the specific protein targets with which these compounds interact. The substitution pattern on the phenyl ring plays a crucial role in determining this target specificity through modulation of physicochemical properties like lipophilicity and steric hindrance.

The Herbicidal Legacy: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

The herbicidal activity of the broader class of chloroacetamides provides a well-established blueprint for the potential mechanism of bromo-chloro-methylphenyl acetamides in plant systems. The primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[2] VLCFAs are essential components of various cellular structures, including the plasma membrane and cuticular waxes.

The key molecular target is VLCFA synthase , a condensing enzyme within the VLCFA elongase complex located in the endoplasmic reticulum.[2] This enzyme possesses a conserved, reactive cysteine residue in its active site. Chloroacetamides are proposed to form a covalent bond with this cysteine, leading to irreversible inhibition of the enzyme.[2] This disruption of VLCFA synthesis results in a cessation of cell division and expansion, ultimately leading to the death of susceptible plant seedlings.[2]

G cluster_0 VLCFA Elongase Complex (ER) cluster_1 Downstream Cellular Effects Acetamide Bromo-chloro-methylphenyl Acetamide Inhibition Covalent Inhibition Acetamide->Inhibition VLCFA_Synthase VLCFA Synthase (Cys-SH) VLCFA_Synthase->Inhibition No_VLCFA VLCFA Depletion Inhibition->No_VLCFA Membrane_Defects Defective Plasma Membrane Formation No_VLCFA->Membrane_Defects Cell_Division_Arrest Cessation of Cell Division & Expansion Membrane_Defects->Cell_Division_Arrest Plant_Death Seedling Death Cell_Division_Arrest->Plant_Death

Caption: Proposed herbicidal mechanism of action via inhibition of VLCFA synthase.

Therapeutic Potential: Antifungal and Cytotoxic Activities

Beyond herbicidal applications, derivatives of bromo-chloro-methylphenyl acetamides have shown promise as antifungal and cytotoxic (anticancer) agents. The underlying mechanism remains covalent modification, but the protein targets and downstream consequences differ.

Antifungal Activity: The antifungal action is hypothesized to stem from the disruption of fungal cell membrane integrity.[3] This is likely achieved through the alkylation of thiol groups in essential fungal enzymes.[3] The increased lipophilicity conferred by the bromo and methyl substituents on the phenyl ring may enhance the diffusion of these compounds across the fungal cell wall and membrane.[3]

Cytotoxic and Pro-Apoptotic Activity: Several studies have highlighted the cytotoxic effects of phenylacetamide derivatives against various cancer cell lines.[4] While specific protein targets are often not fully elucidated, the induction of apoptosis is a frequently observed outcome.[4] This suggests that bromo-chloro-methylphenyl acetamides may covalently modify key proteins involved in cell survival and death pathways. Potential targets could include:

  • Cysteine Proteases (e.g., Caspases, Cathepsins): Covalent modification could directly activate or inhibit these proteases, influencing the apoptotic cascade.

  • Kinases: Some kinases have cysteine residues in or near their active sites that are susceptible to covalent inhibition.

  • Proteins Regulating Redox Homeostasis: Alkylation of proteins like glutathione S-transferases or thioredoxin could induce oxidative stress and trigger apoptosis.

One study on halogenated flavones, which share some structural similarities in terms of a reactive center, demonstrated the induction of DNA damage (indicated by increased γH2AX levels) and modulation of Bcl-2 family protein expression, pointing towards the involvement of the intrinsic apoptotic pathway.[5]

G cluster_0 Cellular Targets cluster_1 Downstream Signaling Cascades cluster_2 Cellular Fate Acetamide Bromo-chloro-methylphenyl Acetamide Inhibition Covalent Modification & Inhibition Acetamide->Inhibition Target_Proteins Key Cellular Proteins (e.g., Kinases, Proteases, Redox Regulators) Target_Proteins->Inhibition ROS Increased Reactive Oxygen Species (ROS) Inhibition->ROS DNA_Damage DNA Damage (γH2AX) Inhibition->DNA_Damage Apoptosis_Pathway Modulation of Apoptosis Signaling (e.g., Bcl-2 family) Inhibition->Apoptosis_Pathway Apoptosis Apoptosis ROS->Apoptosis DNA_Damage->Apoptosis Apoptosis_Pathway->Apoptosis

Caption: Putative signaling pathways leading to apoptosis induced by bromo-chloro-methylphenyl acetamides.

Structure-Activity Relationship (SAR): The Influence of the Phenyl Ring

The substitution pattern on the phenyl ring is a critical determinant of the biological activity of these compounds. The interplay of electronic effects, lipophilicity, and steric factors fine-tunes their interaction with biological systems.

  • Halogen Positioning: The presence and position of bromine and chlorine atoms significantly impact activity. For instance, para-bromination can enhance lipid solubility, which may improve the compound's ability to cross cell membranes.[3] The relative positions of the halogens can also influence the electronic properties of the acetamide warhead.

  • Methyl Group: The methyl group can have multiple effects. Its presence can increase lipophilicity. An ortho-methyl group may provide steric shielding to the acetamide linkage, potentially reducing metabolic deactivation by enzymes such as cytochrome P450s.[3]

  • Overall Substitution Pattern: The combination of bromo, chloro, and methyl substituents creates a unique chemical entity with a specific lipophilicity and steric profile, which in turn dictates its target selectivity and overall potency. Studies on various phenylacetamide derivatives have shown that the precise positioning of different substituents on the phenyl ring can dramatically alter their cytotoxic efficacy against different cancer cell lines.[4]

Substituent Position Potential Influence on Activity Reference
BromoParaEnhances lipid solubility, potentially improving membrane permeation.[3]
MethylOrthoMay provide steric hindrance, reducing metabolic deactivation.[3]
Chloro/BromoVariousModulates electronic properties and can influence binding to target proteins.[4]

Experimental Workflows for Mechanistic Elucidation

To rigorously investigate the mechanism of action of a novel bromo-chloro-methylphenyl acetamide, a multi-faceted experimental approach is required.

Target Identification and Validation

Objective: To identify the specific protein(s) that are covalently modified by the compound.

Workflow:

G Start Synthesize Compound with Click-Chemistry Handle Incubate Incubate with Cell Lysate or Live Cells Start->Incubate Lysis Cell Lysis (if applicable) Incubate->Lysis Click Click Chemistry with Reporter Tag (e.g., Biotin, Fluorophore) Lysis->Click Enrichment Affinity Purification of Biotin-Tagged Proteins Click->Enrichment SDS_PAGE SDS-PAGE and In-Gel Fluorescence Click->SDS_PAGE Mass_Spec LC-MS/MS for Protein Identification Enrichment->Mass_Spec SDS_PAGE->Mass_Spec Validation Target Validation (e.g., Western Blot, CETSA) Mass_Spec->Validation G Treat_Cells Treat Cells with Compound Cytotoxicity Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Treat_Cells->Cytotoxicity Apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) Treat_Cells->Apoptosis Cell_Cycle Cell Cycle Analysis (Propidium Iodide Staining) Treat_Cells->Cell_Cycle DNA_Damage DNA Damage Assay (γH2AX Staining) Treat_Cells->DNA_Damage Mito_Potential Mitochondrial Membrane Potential Assay (e.g., JC-1) Treat_Cells->Mito_Potential

References

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of N-(2-bromo-5-chloro-4-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, field-tested protocol for the synthesis of N-(2-bromo-5-chloro-4-methylphenyl)acetamide, a key intermediate in pharmaceutical and materials science research. The procedure details the N-acetylation of 2-bromo-5-chloro-4-methylaniline using acetic anhydride. Beyond a simple recitation of steps, this guide elucidates the underlying chemical principles, provides a framework for reaction monitoring and product validation, and addresses common troubleshooting scenarios to ensure reproducible, high-yield synthesis.

Introduction and Scientific Rationale

N-aryl acetamides are a prevalent structural motif in a vast array of biologically active compounds and functional materials. The target molecule, this compound, incorporates several key functionalities: a halogenated aromatic ring and an acetamide group. This specific substitution pattern makes it a valuable building block for generating more complex molecular architectures.

The chosen synthetic strategy is the direct N-acetylation of the corresponding aniline, 2-bromo-5-chloro-4-methylaniline. This is a classic, robust, and efficient example of nucleophilic acyl substitution. The lone pair of electrons on the aniline's nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent, acetic anhydride. Glacial acetic acid is employed as the solvent, which also serves to protonate the intermediate, facilitating the departure of the acetate leaving group and driving the reaction to completion.

Reaction Scheme and Mechanism

The overall transformation is depicted below:

Reaction_Scheme SM 2-bromo-5-chloro-4-methylaniline arrow Reagent Acetic Anhydride Solvent Glacial Acetic Acid Product This compound Byproduct Acetic Acid plus1 + arrow->Product arrow->Byproduct byproduct

Caption: N-acetylation of 2-bromo-5-chloro-4-methylaniline.

The reaction proceeds via a well-established nucleophilic acyl substitution mechanism. The nitrogen atom of the aniline attacks one of the carbonyl carbons of acetic anhydride, forming a tetrahedral intermediate. The intermediate then collapses, eliminating a stable acetate leaving group to yield the final N-acetylated product.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.FormulaMW ( g/mol )Supplier PurityNotes
2-bromo-5-chloro-4-methylaniline627529-68-8C₇H₇BrClN220.50≥97%Starting material.
Acetic Anhydride108-24-7C₄H₆O₃102.09≥98% (ACS Grade)Acetylating agent. Corrosive and moisture-sensitive.[1]
Glacial Acetic Acid64-19-7C₂H₄O₂60.05≥99.7% (ACS Grade)Reaction solvent.
Deionized Water7732-18-5H₂O18.02-Used for product precipitation and washing.
Ethanol64-17-5C₂H₅OH46.07≥95%Recrystallization solvent.
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Dropping funnel

  • Ice bath

  • Buchner funnel and vacuum flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • Melting point apparatus

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves.

Detailed Experimental Protocol

Safety Precautions
  • Acetic Anhydride: Is corrosive, a lachrymator, and reacts exothermically with water. It causes severe skin burns and eye damage and is harmful if inhaled.[2][3][4] Always handle acetic anhydride in a properly operating chemical fume hood.[2][5] Wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and heavy-duty gloves.[2][3] Ensure an eyewash station and safety shower are immediately accessible.[5]

  • Glacial Acetic Acid: Is corrosive and can cause severe skin and eye burns. Handle in a fume hood.

  • Halogenated Anilines: Aromatic amines are toxic. Avoid inhalation and skin contact.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-5-chloro-4-methylaniline (4.41 g, 20.0 mmol).

  • Dissolution: Add 30 mL of glacial acetic acid to the flask. Stir the mixture at room temperature until the aniline is completely dissolved.

  • Addition of Acetylating Agent: While stirring, slowly add acetic anhydride (2.25 mL, 2.45 g, 24.0 mmol, 1.2 equivalents) to the solution dropwise over 5-10 minutes. An exotherm may be observed. If the temperature rises significantly, use a water bath to maintain control.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Use a 7:3 mixture of hexane and ethyl acetate as the eluent. The product spot should appear at a higher Rf value than the starting aniline. The reaction is complete when the starting material spot is no longer visible.

  • Product Precipitation (Work-up): Once the reaction is complete, slowly pour the reaction mixture into a beaker containing ~150 mL of ice-cold deionized water while stirring vigorously. This will hydrolyze any excess acetic anhydride and precipitate the crude product.

  • Isolation: Collect the precipitated white solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the solid product on the filter with two portions of cold deionized water (2 x 30 mL) to remove residual acetic acid and other water-soluble impurities.

  • Drying: Press the solid as dry as possible on the filter. Then, transfer the crude product to a watch glass and dry it in an oven at 60-70 °C or under a vacuum.

Purification
  • Recrystallization: Transfer the dried crude product to a 250 mL Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Final Isolation: Collect the purified white, crystalline product by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol.

  • Final Drying: Dry the purified product under high vacuum to constant weight. The expected yield is typically in the range of 85-95%.

Experimental Workflow Visualization

Experimental_Workflow Start Start: Assemble Glassware Setup 1. Charge Flask (Aniline + Acetic Acid) Start->Setup Addition 2. Add Acetic Anhydride (Dropwise, stirring) Setup->Addition React 3. Stir at Room Temp (1-2 hours) Addition->React Monitor 4. Monitor by TLC React->Monitor Workup 5. Precipitate in Ice Water Monitor->Workup Reaction Complete Isolate 6. Vacuum Filter & Wash Workup->Isolate Dry 7. Dry Crude Product Isolate->Dry Purify 8. Recrystallize from Ethanol Dry->Purify Final_Isolate 9. Filter & Dry Final Product Purify->Final_Isolate Characterize 10. Characterize Product (MP, NMR, IR) Final_Isolate->Characterize End End: Pure Product Characterize->End

Caption: Step-by-step experimental workflow for synthesis.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

AnalysisExpected Result
Appearance White to off-white solid.[6]
Melting Point Literature values should be consulted; similar compounds melt >150 °C.[7]
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~9.0-10.0 (s, 1H, NH), ~7.5-8.0 (m, 2H, Ar-H), ~2.3 (s, 3H, Ar-CH₃), ~2.2 (s, 3H, COCH₃). Note: Chemical shifts are predictive and based on similar structures.[7][8]
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~168 (C=O), ~120-140 (Ar-C), ~24 (COCH₃), ~20 (Ar-CH₃). Note: Chemical shifts are predictive.[7]
FT-IR (KBr, cm⁻¹)ν: ~3300 (N-H stretch), ~3050 (Ar C-H stretch), ~1670 (Amide I, C=O stretch), ~1550 (Amide II, N-H bend).[8]

Troubleshooting and Optimization

ProblemPotential CauseSuggested Solution
Low Yield Incomplete reaction.Extend the reaction time and continue monitoring by TLC. Ensure the acetic anhydride used is not old or hydrolyzed.
Product loss during work-up.Ensure complete precipitation by using a sufficient volume of ice water and allowing adequate time for cooling before filtration.[9]
Product is Oily / Fails to Crystallize Presence of impurities.Re-wash the crude product thoroughly. If recrystallization fails, consider purification by column chromatography on silica gel.[9]
Multiple Spots on TLC after Reaction Formation of byproducts (e.g., di-acylation).Ensure the stoichiometry of the acetylating agent is not excessively high. Maintain controlled temperature during addition.[9]

References

Application Notes and Protocols for N-(2-bromo-5-chloro-4-methylphenyl)acetamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on established principles of organic chemistry and data from structurally analogous compounds. As of the date of this publication, specific literature detailing the synthetic applications of N-(2-bromo-5-chloro-4-methylphenyl)acetamide is limited. The provided methodologies are predictive and should be optimized for specific research applications.

Introduction: A Versatile Building Block for Complex Molecule Synthesis

This compound is a halogenated aromatic compound with significant potential as a versatile intermediate in organic synthesis. Its structure incorporates several key features that allow for selective functionalization, making it an attractive starting material for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of both a bromine and a chlorine atom on the phenyl ring, with their differing reactivities in cross-coupling reactions, offers a strategic advantage for sequential chemical transformations. The acetamide group can act as a directing group and can be hydrolyzed to the corresponding aniline if required. This guide provides an in-depth analysis of the predicted reactivity of this compound and detailed protocols for its potential applications in key synthetic transformations.

Predicted Reactivity and Synthetic Strategy

The core of this compound's utility lies in the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. Generally, the order of reactivity for aryl halides is I > Br > Cl > F.[1] This allows for the selective functionalization of the C-Br bond while leaving the C-Cl bond intact for subsequent reactions. This chemoselectivity is a powerful tool for the controlled, stepwise construction of complex molecular architectures.

The acetamide group (-NHC(O)CH₃) is an ortho-, para-directing group in electrophilic aromatic substitution, although the existing substitution pattern of the ring makes further electrophilic additions less likely. More importantly, the amide functionality can influence the electronic properties of the aromatic ring and can be a site for further chemical modification or be hydrolyzed back to a primary amine under acidic or basic conditions.

Application 1: Selective Suzuki-Miyaura Cross-Coupling at the C-Br Position

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for the creation of biaryl structures prevalent in pharmaceuticals.[2] Given the higher reactivity of the C-Br bond, a selective Suzuki-Miyaura coupling at the 2-position of this compound is highly feasible.

Causality Behind Experimental Choices:
  • Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ or a combination of a Pd(II) precursor like Pd(OAc)₂ with a phosphine ligand is commonly used. The choice of ligand can be crucial for achieving high yields and selectivity.

  • Base: A base is required to activate the boronic acid partner. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are frequently employed. The choice of base can depend on the substrate's sensitivity to basic conditions.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and an aqueous solution of the base is typical. This biphasic system facilitates the interaction of all components.

Experimental Workflow: Suzuki-Miyaura Coupling

prep Reaction Setup (Inert Atmosphere) add_reagents Add this compound, boronic acid, and base prep->add_reagents add_solvent Add Solvent System (e.g., Dioxane/Water) add_reagents->add_solvent degas Degas the Mixture add_solvent->degas add_catalyst Add Palladium Catalyst and Ligand degas->add_catalyst heat Heat to Reaction Temperature (e.g., 80-100 °C) add_catalyst->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification (Column Chromatography) workup->purify reactants Aryl Bromide + Amine product Aryl Amine Product reactants->product Catalytic Cycle catalyst Pd Catalyst + Ligand catalyst->product Facilitates base Strong Base (e.g., NaOt-Bu) base->product Promotes

References

Application Notes and Protocols for the Research Use of N-(2-bromo-5-chloro-4-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(2-bromo-5-chloro-4-methylphenyl)acetamide is a halogenated aromatic amide with potential as a research chemical in various fields, particularly in drug discovery and materials science. The presence of bromo, chloro, and methyl substituents on the phenyl ring, combined with the acetamide functional group, suggests that this compound may exhibit interesting biological activities and serve as a versatile synthetic intermediate.

Acetanilide derivatives are a well-established class of compounds with a broad spectrum of pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and analgesic activities.[1][2] The specific substitution pattern of this compound may modulate these activities, offering opportunities for the development of novel therapeutic agents. Furthermore, the reactive sites on this molecule make it a suitable building block for the synthesis of more complex chemical entities.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential uses of this compound. This document outlines protocols for the synthesis and characterization of the compound, as well as detailed methodologies for investigating its potential antibacterial and antioxidant properties.

Physicochemical Properties and Synthesis

While specific experimental data for this compound is not widely available in the public domain, its properties can be predicted based on its structure. A summary of its basic information is provided below.

PropertyValueSource
CAS Number 116010-06-1BLDpharm[2]
Molecular Formula C₉H₉BrClNOVEGSCI Inc[3]
Molecular Weight 262.53 g/mol Calculated
Appearance Expected to be a solid at room temperatureGeneral knowledge of similar compounds
Synthesis Protocol: Acetylation of 2-bromo-5-chloro-4-methylaniline

The synthesis of this compound can be achieved through the acetylation of the corresponding aniline derivative, 2-bromo-5-chloro-4-methylaniline. This is a standard and well-documented synthetic route for preparing acetanilides.[4]

Materials:

  • 2-bromo-5-chloro-4-methylaniline

  • Acetic anhydride

  • Glacial acetic acid

  • Sodium acetate

  • Distilled water

  • Ethanol

  • Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel, etc.)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 2-bromo-5-chloro-4-methylaniline in glacial acetic acid.

  • Addition of Reagents: To the stirred solution, add a slight excess (1.1 equivalents) of acetic anhydride. Then, add a catalytic amount of sodium acetate.

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water. This will precipitate the crude this compound.

  • Purification: Collect the precipitate by vacuum filtration using a Buchner funnel and wash it with cold distilled water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

  • Drying and Characterization: Dry the purified product in a vacuum oven. The structure and purity of the synthesized compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Potential Research Applications and Protocols

Based on the known biological activities of structurally related acetanilide and bromo/chloro-substituted aromatic compounds, this compound is a candidate for investigation in the following areas:

Antibacterial Activity Screening

Substituted acetanilides have demonstrated promising antibacterial properties.[5] The following protocols describe how to assess the potential antibacterial activity of this compound.

This method is used to determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.[6][7]

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Standard antibiotics for positive control (e.g., ciprofloxacin, vancomycin)

  • Solvent for dissolving the test compound (e.g., DMSO)

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.

  • Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in CAMHB. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL to the subsequent wells.

    • This will create a concentration gradient of the test compound across the plate.

  • Inoculation: Add 10 µL of the diluted bacterial suspension to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis A Prepare Compound Stock Solution C Serial Dilution of Compound in 96-well plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate with Bacteria B->D C->D E Incubate at 37°C for 18-24h D->E F Determine MIC (Lowest concentration with no growth) E->F DPPH_Assay A Prepare Compound/Standard Dilutions C Mix Compound/Standard and DPPH in 96-well plate A->C B Prepare DPPH Solution B->C D Incubate in Dark (30 min at RT) C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition and IC50 E->F

References

Application Note: A Multi-faceted Approach to the Analytical Characterization of N-(2-bromo-5-chloro-4-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for Rigorous Characterization

N-(2-bromo-5-chloro-4-methylphenyl)acetamide is a substituted aromatic amide whose structural complexity necessitates a robust, multi-technique approach for unambiguous characterization. As a potential intermediate in pharmaceutical synthesis or a candidate for biological screening, confirming its identity, purity, and stability is paramount.[1] Halogenated aromatic compounds are of significant interest in medicinal chemistry and materials science, but their analysis can be challenging due to their unique chemical properties.[2][3]

This application note provides a comprehensive guide for researchers and drug development professionals, detailing a suite of analytical methods for the complete characterization of this molecule. The protocols herein are designed not merely as procedural steps but as a self-validating framework, grounded in established scientific principles to ensure data integrity and trustworthiness.

Compound Properties:

PropertyValue
Molecular Formula C₉H₉BrClNO
Molecular Weight 262.53 g/mol
IUPAC Name This compound
CAS Number 116010-06-1[4]

The Analytical Strategy: An Integrated Workflow

A single analytical technique is insufficient to fully characterize a novel or complex molecule. Our strategy employs an orthogonal approach, where spectroscopic methods provide structural elucidation and chromatographic methods determine purity and quantify impurities. This integrated workflow ensures a comprehensive and reliable characterization.

Analytical_Workflow cluster_0 Primary Characterization cluster_1 Purity & Quantification cluster_2 Final Assessment Start Synthesized Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Structural Elucidation MS Mass Spectrometry (LC-MS/GC-MS) Start->MS Molecular Weight Confirmation FTIR FT-IR Spectroscopy Start->FTIR Functional Group Identification HPLC HPLC-UV/DAD Purity Profile NMR->HPLC MS->HPLC FTIR->HPLC GC GC-MS Volatile Impurities HPLC->GC Orthogonal Check EA Elemental Analysis Empirical Formula HPLC->EA Final Confirmation Report Certificate of Analysis (CoA) EA->Report

Caption: Integrated workflow for comprehensive compound characterization.

Spectroscopic Methods for Structural Elucidation

Spectroscopy is the cornerstone of chemical characterization, providing direct insight into the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential.

Scientist's Note: The substitution pattern on the phenyl ring results in distinct, predictable chemical shifts and coupling patterns. The presence of bromine and chlorine atoms will have a deshielding effect on nearby protons and carbons, shifting their signals downfield.

Expected ¹H NMR Spectral Features (in CDCl₃, 400 MHz):

  • Amide Proton (N-H): A broad singlet expected around δ 7.5-8.5 ppm. Its chemical shift can be sensitive to concentration and solvent.

  • Aromatic Protons (Ar-H): Two singlets are expected in the aromatic region (δ 7.0-8.0 ppm), corresponding to the two non-equivalent protons on the phenyl ring.

  • Methyl Protons (Ar-CH₃): A sharp singlet around δ 2.3-2.5 ppm.

  • Acetyl Protons (CO-CH₃): A sharp singlet around δ 2.1-2.3 ppm.

Expected ¹³C NMR Spectral Features (in CDCl₃, 100 MHz):

  • Carbonyl Carbon (C=O): A signal in the δ 168-172 ppm range.

  • Aromatic Carbons (Ar-C): Six distinct signals are expected between δ 110-145 ppm. The carbons directly attached to the halogens (C-Br, C-Cl) will be significantly influenced.

  • Methyl Carbons (CH₃): Two signals, one for the aromatic methyl and one for the acetyl methyl, typically in the δ 15-25 ppm range.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and effective technique for identifying the key functional groups present in the molecule.[5][6][7]

Protocol: FT-IR Analysis (Attenuated Total Reflectance - ATR)

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and performing a background scan.

  • Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Data Processing: Perform a baseline correction and label the significant peaks.

Key Expected Vibrational Frequencies:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300-3250N-H StretchSecondary Amide
3100-3000C-H StretchAromatic
2950-2850C-H StretchAliphatic (CH₃)
1680-1650C=O Stretch (Amide I)Secondary Amide
1550-1510N-H Bend (Amide II)Secondary Amide
1600, 1475C=C StretchAromatic Ring
800-700C-Cl StretchAryl Chloride
600-500C-Br StretchAryl Bromide
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Coupling MS with a chromatographic inlet (LC or GC) is the gold standard for purity analysis and impurity identification.[8]

Scientist's Note: The presence of bromine and chlorine will produce a highly characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), separated by 2 Da. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), also separated by 2 Da. The molecular ion (M⁺) peak will therefore appear as a cluster of peaks (M, M+2, M+4), which is a powerful diagnostic tool.

Protocol: LC-MS (Electrospray Ionization - ESI)

  • Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to 10 µg/mL in the initial mobile phase.

  • Chromatography: Use the HPLC conditions outlined in Section 4.1.

  • MS Parameters (Positive Ion Mode):

    • Ion Source: ESI

    • Capillary Voltage: 3.5 kV

    • Drying Gas (N₂): 10 L/min at 325 °C

    • Nebulizer Pressure: 40 psi

    • Scan Range: m/z 50-500

  • Data Analysis: Identify the protonated molecular ion [M+H]⁺. Observe the characteristic isotopic cluster to confirm the presence of one bromine and one chlorine atom.

Chromatographic Methods for Purity Assessment

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and by-products.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the preferred method for determining the purity of non-volatile, moderately polar compounds like this compound.[9][10][11][12]

HPLC_Protocol cluster_prep Sample & Mobile Phase Prep cluster_hplc HPLC System & Method cluster_analysis Data Acquisition & Analysis Prep_Sample 1. Prepare Sample (0.5 mg/mL in Acetonitrile) Inject 6. Inject Sample (10 µL) Prep_Sample->Inject Prep_MP_A 2. Prepare Mobile Phase A (0.1% Formic Acid in Water) Prep_MP_B 3. Prepare Mobile Phase B (0.1% Acetonitrile) Filter 4. Filter & Degas All Equilibrate 5. Equilibrate Column (C18, 4.6x150mm, 5µm) with 95% A / 5% B Filter->Equilibrate Equilibrate->Inject Gradient 7. Run Gradient Elution (5% to 95% B over 20 min) Inject->Gradient Detect 8. Detect at 254 nm (UV/DAD Detector) Gradient->Detect Integrate 9. Integrate Peaks Detect->Integrate Calculate 10. Calculate Purity (% Area Normalization) Integrate->Calculate

Caption: Step-by-step workflow for the HPLC purity analysis protocol.

Detailed HPLC Protocol:

  • System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of 0.5 mg/mL.

  • Method Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

  • Analysis: Calculate purity by the area normalization method. The purity is expressed as the percentage of the main peak area relative to the total area of all peaks.

Trustworthiness Check: The use of a DAD allows for peak purity analysis by comparing spectra across a single peak, ensuring that no impurities are co-eluting.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for identifying volatile and semi-volatile impurities.[13] For this compound, it serves as a powerful orthogonal method to HPLC.

Scientist's Note: The thermal stability of the analyte must be considered. Acetamides can sometimes degrade at high injector temperatures. A lower injection temperature or the use of a liner with glass wool can mitigate this risk.

Protocol: GC-MS Analysis

  • System: A GC system with a split/splitless injector coupled to a Mass Spectrometer (e.g., a quadrupole analyzer).

  • Column: A low-bleed, mid-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Sample Preparation: Prepare a 1 mg/mL solution in ethyl acetate.

  • Method Parameters:

    • Injector Temperature: 250 °C

    • Injection Mode: Split (20:1 ratio)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial Temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temp: 280 °C

    • Ion Source Temp: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-550.

  • Analysis: Analyze the total ion chromatogram (TIC) for impurity peaks. Identify impurities by comparing their mass spectra against libraries (e.g., NIST).

Elemental Analysis

Elemental analysis provides the percentage composition of C, H, and N in the compound, serving as a final confirmation of the empirical formula.

Protocol:

  • Submit a high-purity sample (typically >99.5% by HPLC, 2-3 mg) to a certified analytical laboratory.

  • The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are quantified.

  • Compare the experimental percentages to the theoretical values.

Theoretical vs. Expected Results:

ElementTheoretical %Acceptable Range
Carbon (C)41.17 %± 0.4 %
Hydrogen (H)3.46 %± 0.4 %
Nitrogen (N)5.34 %± 0.4 %

Scientist's Note: The results must fall within ±0.4% of the theoretical values to be considered a successful confirmation of the empirical formula, a standard criterion in synthetic chemistry publications.

Conclusion

The analytical characterization of this compound requires a synergistic combination of spectroscopic and chromatographic techniques. NMR, FT-IR, and MS confirm the molecular structure and identity. Orthogonal chromatographic methods, HPLC and GC-MS, provide a reliable assessment of purity. Finally, elemental analysis validates the empirical formula. Following these detailed protocols will ensure a thorough and scientifically sound characterization, providing the high-quality data necessary for research, regulatory submissions, and drug development milestones.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of N-(2-bromo-5-chloro-4-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust protocol for the purification of N-(2-bromo-5-chloro-4-methylphenyl)acetamide using reverse-phase high-performance liquid chromatography (RP-HPLC). The methodology is designed for researchers, scientists, and professionals in drug development engaged in the synthesis and purification of novel chemical entities. This guide provides a comprehensive workflow, from the physicochemical analysis of the target compound to method development, system suitability testing, and fraction collection. The described protocol ensures high purity of the final compound, a critical aspect for subsequent analytical studies and downstream applications.

Introduction

This compound is a substituted aromatic amide, a class of compounds frequently encountered in medicinal chemistry and materials science. The precise substitution pattern of halogen atoms (bromine and chlorine) and a methyl group on the phenyl ring imparts specific physicochemical properties that are crucial for its biological activity or material characteristics. Synthetic routes to such compounds often yield a mixture of the desired product, unreacted starting materials, and side-products. Therefore, a reliable purification method is paramount to isolate the target compound with a high degree of purity.

High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and purification of individual components from a mixture.[1] Specifically, reverse-phase HPLC, which utilizes a non-polar stationary phase and a polar mobile phase, is exceptionally well-suited for the purification of non-polar to moderately polar organic molecules.[2] This application note leverages the principles of reverse-phase chromatography to develop a tailored purification strategy for this compound.

Physicochemical Properties and Methodological Rationale

A thorough understanding of the analyte's physicochemical properties is fundamental to developing an effective HPLC purification method. For this compound (CAS No. 116010-06-1), key parameters were estimated using industry-standard computational tools to guide the selection of chromatographic conditions.

Predicted Physicochemical Properties:

PropertyPredicted ValueImplication for HPLC Method Development
LogP ~3.8The high logP value indicates significant non-polar character, making the compound highly suitable for retention and separation on a reverse-phase column.
pKa (acidic) ~14.5The amide proton is very weakly acidic, meaning the compound will remain in its neutral form across the typical pH operating range of silica-based HPLC columns (pH 2-8).
pKa (basic) ~ -5.0The amide carbonyl is an extremely weak base. Therefore, the compound's charge state will not be affected by mobile phase pH.
UV Absorbance (λmax) ~240-250 nmBased on the UV spectra of structurally related acetanilides, a detection wavelength in this range is expected to provide a strong signal for accurate peak monitoring.[3][4]

Based on this analysis, a reverse-phase HPLC method is the logical choice. The compound's hydrophobicity ensures strong interaction with a C18 stationary phase, allowing for effective separation from more polar or less retained impurities.[5] The neutral nature of the molecule across a wide pH range simplifies mobile phase preparation, as pH adjustments to control ionization are unnecessary.

Materials and Instrumentation

  • Instrumentation: Agilent 1260 Infinity II Preparative HPLC system or equivalent, equipped with a gradient pump, autosampler, column compartment with temperature control, and a diode array detector (DAD) or UV-Vis detector.

  • Column: Agilent ZORBAX Eclipse XDB-C18, 5 µm, 9.4 x 250 mm (preparative) or similar.

  • Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), and ultrapure water.

  • Sample: Crude this compound.

  • Filters: 0.45 µm PTFE syringe filters.

Experimental Protocols

Sample Preparation

A well-prepared sample is critical for achieving optimal separation and preventing column damage.

  • Solubility Testing: Determine the solubility of the crude material in various organic solvents. Given its non-polar nature, solvents such as acetonitrile, methanol, or a mixture thereof are likely candidates.

  • Sample Solution Preparation: Accurately weigh approximately 10-20 mg of the crude this compound and dissolve it in a minimal amount of a suitable solvent (e.g., acetonitrile or methanol) to create a concentrated stock solution.

  • Filtration: Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter before injection. This prevents clogging of the HPLC system and column.

HPLC Method Development and Optimization

The following protocol outlines the steps for developing a robust purification method.

Table 1: Optimized HPLC Purification Parameters

ParameterConditionRationale
Column C18, 5 µm, 9.4 x 250 mmThe C18 stationary phase provides strong hydrophobic interactions with the non-polar analyte, ensuring good retention and separation.
Mobile Phase A Ultrapure WaterThe polar component of the mobile phase.
Mobile Phase B Acetonitrile (ACN)A common and effective organic modifier for eluting non-polar compounds from a C18 column.
Gradient Elution 60% B to 95% B over 20 minA gradient is employed to ensure that impurities with a range of polarities are eluted efficiently, while providing a sharp peak for the target compound.
Flow Rate 4.0 mL/minA typical flow rate for a preparative column of these dimensions, balancing separation efficiency with run time.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 245 nmSelected based on the predicted UV absorbance maximum for substituted acetanilides.
Injection Volume 500 µLAdjusted based on the concentration of the sample solution and the loading capacity of the preparative column.
System Suitability Testing (SST)

Before proceeding with the purification, it is essential to verify the performance of the HPLC system.[1]

  • Prepare a Standard Solution: If a small amount of purified this compound is available, prepare a dilute standard solution in the mobile phase.

  • Multiple Injections: Perform five replicate injections of the standard solution.

  • Performance Evaluation: Assess the following parameters:

    • Peak Area Reproducibility: The relative standard deviation (RSD) of the peak areas should be less than 2%.

    • Retention Time Reproducibility: The RSD of the retention times should be less than 1%.

    • Tailing Factor: The tailing factor of the peak should be between 0.8 and 1.5.

    • Theoretical Plates: A high number of theoretical plates indicates good column efficiency.

Purification Workflow

The following diagram illustrates the logical flow of the purification process.

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_post Post-Purification SamplePrep Sample Preparation (Dissolution & Filtration) CrudeInjection Crude Sample Injection SamplePrep->CrudeInjection MobilePhasePrep Mobile Phase Preparation (Degassing) SystemSuitability System Suitability Testing MobilePhasePrep->SystemSuitability SystemSuitability->CrudeInjection If SST Passes Separation Chromatographic Separation (Gradient Elution) CrudeInjection->Separation Detection UV Detection (245 nm) Separation->Detection FractionCollection Fraction Collection (Based on UV Signal) Detection->FractionCollection PurityAnalysis Purity Analysis of Fractions (Analytical HPLC) FractionCollection->PurityAnalysis SolventEvaporation Solvent Evaporation PurityAnalysis->SolventEvaporation Pool Pure Fractions FinalProduct Pure Compound SolventEvaporation->FinalProduct

Caption: Workflow for the HPLC purification of this compound.

Step-by-Step Purification Protocol:

  • Equilibrate the Column: Equilibrate the preparative C18 column with the initial mobile phase composition (60% ACN in water) at a flow rate of 4.0 mL/min until a stable baseline is achieved.

  • Inject the Sample: Inject the filtered crude sample solution onto the column.

  • Run the Gradient: Initiate the gradient elution as detailed in Table 1.

  • Monitor the Chromatogram: Monitor the separation in real-time using the UV detector at 245 nm.

  • Fraction Collection: Collect the fractions corresponding to the main peak, which represents the target compound, this compound.

  • Purity Analysis: Analyze the collected fractions using an analytical scale HPLC method to determine their purity.

  • Pooling and Solvent Removal: Pool the fractions with the desired purity (e.g., >98%) and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified solid compound.

Conclusion

This application note provides a comprehensive and scientifically justified protocol for the preparative HPLC purification of this compound. By leveraging the predicted physicochemical properties of the target molecule, a robust reverse-phase HPLC method was developed. The detailed step-by-step instructions, including sample preparation, method parameters, system suitability testing, and a logical workflow diagram, offer a reliable guide for researchers to obtain this compound with high purity. This methodology ensures the quality of the purified material for subsequent research and development activities.

References

Application Note & Protocol: High-Purity Recovery of N-(2-bromo-5-chloro-4-methylphenyl)acetamide via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide and robust protocol for the purification of N-(2-bromo-5-chloro-4-methylphenyl)acetamide, a key intermediate in various synthetic pathways. Achieving high purity of this compound is critical for ensuring the integrity and success of subsequent reactions in research and drug development. We will explore the fundamental principles of recrystallization, outline a systematic approach to solvent selection, and provide a step-by-step protocol for executing the purification. This guide is designed for researchers, scientists, and drug development professionals seeking a reliable method for obtaining high-purity crystalline solids.

Introduction to Recrystallization

This compound is a substituted aromatic amide whose purity can be significantly impacted by side-products, unreacted starting materials, and other process-related impurities. For its use in sensitive downstream applications, such as the synthesis of active pharmaceutical ingredients (APIs), a high degree of purity is non-negotiable.

Recrystallization stands as the most powerful and widely used technique for the purification of nonvolatile, solid organic compounds.[1] The method is predicated on the principle of differential solubility: a carefully selected solvent will dissolve the target compound and its impurities at an elevated temperature, and upon controlled cooling, the solubility of the target compound decreases, causing it to crystallize out of the solution in a pure form.[2][3] The impurities, ideally, remain dissolved in the cooled solvent (mother liquor) due to their lower concentration or different solubility characteristics. The success of this technique hinges on the formation of a well-ordered crystal lattice, which naturally excludes molecules that do not fit its geometry, thereby separating the desired compound from contaminants.[4]

Scientific Principles & Methodology

The Causality of Solvent Selection

The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. An ideal solvent should exhibit the following characteristics:

  • High Temperature Coefficient: The solvent must dissolve the target compound sparingly or not at all at room temperature but exhibit high solubility at or near its boiling point.[1] This differential is the driving force for crystal formation upon cooling.

  • Inertness: The solvent must not react chemically with the compound being purified.

  • Volatility: The solvent should have a relatively low boiling point to allow for easy removal from the purified crystals during the drying phase.

  • Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal via hot filtration).

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.

Given the structure of this compound (an aromatic amide with halogen substituents), polar organic solvents are excellent starting points for screening.[5][6]

Protocol for Solvent Screening (Small-Scale)

Before committing to a bulk purification, a small-scale solvent screen is essential to identify the optimal system.

  • Place approximately 20-30 mg of the crude compound into several small test tubes.

  • To each tube, add a different candidate solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, or a mixture like ethanol/water) dropwise at room temperature, agitating after each addition. Note the solubility at room temperature.

  • If the compound does not dissolve, gently heat the test tube in a water bath, continuing to add the solvent dropwise until the solid fully dissolves. Record the approximate volume needed.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice-water bath for 10-15 minutes.

  • Observe the quality and quantity of the crystals formed. The best solvent will yield a high recovery of well-defined crystals.

Data Summary: Hypothetical Solvent Screening Results
Solvent SystemSolubility (25°C)Solubility (Heated)Crystal Formation on CoolingAssessment
Ethanol Sparingly SolubleHighly SolubleAbundant, well-formed needlesExcellent Candidate
Water InsolubleInsolubleN/AUnsuitable
Toluene Moderately SolubleHighly SolublePoor recovery, oily precipitateUnsuitable
Acetone Highly SolubleHighly SolubleVery poor recoveryUnsuitable
Ethanol/Water (9:1) Slightly SolubleHighly SolubleDense, microcrystalline powderGood Candidate

Rationale: Based on this hypothetical screen, ethanol is selected as the primary solvent for the detailed protocol due to its ideal solubility profile for this class of compound.

Detailed Recrystallization Protocol

This protocol is designed for the purification of this compound using ethanol as the recrystallization solvent.

Materials & Reagents
  • Crude this compound

  • Ethanol (Reagent Grade or higher)

  • Deionized Water (for ice bath)

  • Erlenmeyer flasks (at least two, appropriately sized)

  • Graduated cylinders

  • Hotplate with stirring capability

  • Magnetic stir bar

  • Stemless funnel (for hot filtration, if needed)

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Spatula and glass stirring rod

  • Melting point apparatus

Experimental Workflow Diagram

Recrystallization_Workflow start Crude Solid in Erlenmeyer Flask add_solvent Add Minimum Amount of Hot Ethanol start->add_solvent dissolve Heat & Stir to Complete Dissolution add_solvent->dissolve hot_filter_q Insoluble Impurities Present? dissolve->hot_filter_q hot_filter Hot Gravity Filtration hot_filter_q->hot_filter Yes cool Slow Cooling to Room Temperature hot_filter_q->cool No hot_filter->cool ice_bath Cool in Ice Bath to Maximize Yield cool->ice_bath collect Collect Crystals via Vacuum Filtration ice_bath->collect wash Wash with Ice-Cold Ethanol collect->wash dry Dry Crystals Under Vacuum wash->dry end_node Pure, Dry Crystalline Product dry->end_node

Caption: Workflow for the recrystallization of this compound.

Step-by-Step Methodology
  • Dissolution:

    • Place the crude this compound into an appropriately sized Erlenmeyer flask with a magnetic stir bar.

    • In a separate flask, heat the recrystallization solvent (ethanol) to its boiling point.

    • Add the hot solvent to the crude solid in portions, with continuous stirring and heating. Add just enough solvent to fully dissolve the solid at the boiling point.

    • Rationale: Using a minimum of hot solvent is critical for creating a supersaturated solution upon cooling, which maximizes crystal recovery.[4] An excess of solvent will result in a lower yield.

  • Hot Filtration (If Necessary):

    • If any insoluble impurities (e.g., dust, inorganic salts) remain after the compound has dissolved, a hot gravity filtration is required.

    • Pre-heat a stemless funnel and a clean receiving Erlenmeyer flask on the hotplate. Place a piece of fluted filter paper in the funnel.

    • Quickly pour the hot solution through the filter paper into the receiving flask.

    • Rationale: This step must be performed quickly to prevent the desired compound from crystallizing prematurely in the funnel. Using a stemless funnel minimizes the surface area for such premature crystallization.

  • Crystallization:

    • Remove the flask containing the clear, hot solution from the heat source. Cover it with a watch glass to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly and undisturbed to room temperature.

    • Rationale: Slow cooling is paramount for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice and may cause the compound to "crash out" as an amorphous powder or oil.[2]

    • Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield.

  • Collection and Washing:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold ethanol.

    • Collect the crystals by vacuum filtration, pouring the cold slurry into the Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to rinse away any residual mother liquor containing dissolved impurities.

    • Rationale: The wash solvent must be cold to avoid dissolving a significant portion of the purified product.[1]

  • Drying:

    • Leave the crystals in the Büchner funnel with the vacuum on for 10-15 minutes to pull air through and facilitate initial drying.

    • Transfer the crystalline product to a pre-weighed watch glass and allow it to air-dry completely, or dry in a vacuum oven at a temperature well below the compound's melting point.

Purity Assessment (Self-Validation)
  • Yield Calculation: Weigh the final, dried product and calculate the percent recovery.

  • Melting Point Analysis: Determine the melting point range of the purified crystals. A sharp melting point range (typically < 2°C) that is higher than the crude material is a strong indicator of increased purity. For comparison, the closely related N-(2-bromo-4-methylphenyl)acetamide has a melting point of 117-119 °C.[7]

  • Spectroscopic Analysis: For rigorous validation, obtain NMR or other relevant spectroscopic data to confirm the structure and absence of impurities.

Troubleshooting

ProblemProbable Cause(s)Recommended Solution(s)
No Crystals Form Too much solvent was used; solution is not supersaturated.Boil off a portion of the solvent to concentrate the solution and allow it to cool again.
Try scratching the inside of the flask with a glass rod at the solution's surface to induce nucleation.[1]
Add a "seed crystal" from a previous successful batch.
"Oiling Out" The solution was cooled too rapidly; the melting point of the solute is below the boiling point of the solvent.Re-heat the solution to dissolve the oil. Allow it to cool much more slowly. If the problem persists, add slightly more solvent before heating and cooling.
Low Recovery Too much solvent was used; crystals were washed with warm solvent; premature crystallization during hot filtration.Adhere strictly to using the minimum amount of hot solvent. Ensure wash solvent is ice-cold. Pre-heat all glassware for hot filtration.
Colored Product Colored impurities are present.After dissolving the crude solid, add a small amount (spatula tip) of activated charcoal to the hot solution, swirl for a few minutes, and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities.

References

Application Notes and Protocols for N-(2-bromo-5-chloro-4-methylphenyl)acetamide in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of N-(2-bromo-5-chloro-4-methylphenyl)acetamide, a key intermediate in the synthesis of advanced pharmaceutical compounds. The document elucidates the strategic importance of this molecule, particularly in the construction of kinase inhibitors, and furnishes detailed, field-proven protocols for its synthesis, characterization, and subsequent utilization in a representative coupling reaction. This guide is intended for researchers, scientists, and drug development professionals engaged in medicinal chemistry and process development.

Introduction: The Strategic Importance of Substituted Anilines in Kinase Inhibitor Synthesis

The landscape of modern pharmacology is increasingly dominated by targeted therapies, with kinase inhibitors at the forefront of this revolution. Cyclin-dependent kinases (CDKs), in particular, are critical regulators of the cell cycle, and their dysregulation is a hallmark of numerous cancers[1][2]. The development of small-molecule inhibitors of CDKs, such as the FDA-approved drugs Palbociclib, Ribociclib, and Abemaciclib for the treatment of certain types of breast cancer, has underscored the therapeutic potential of this class of compounds[3].

A common structural motif in many of these kinase inhibitors is a substituted aminopyrimidine or a related heterocyclic core, which is often assembled through the coupling of a halogenated heterocycle with a substituted aniline. The nature and substitution pattern of the aniline fragment are critical for modulating the potency, selectivity, and pharmacokinetic properties of the final drug molecule. This compound serves as a strategically functionalized building block for this purpose. The acetamide group acts as a protected amine, which can be deprotected in a later step to reveal the aniline nitrogen for coupling reactions. The bromo, chloro, and methyl substituents on the phenyl ring offer opportunities for further chemical modification and play a crucial role in the specific interactions of the final inhibitor with the kinase active site.

This document provides a detailed guide to the synthesis and application of this compound as a key intermediate in the synthesis of precursors to kinase inhibitors.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is achieved through the acetylation of 2-bromo-5-chloro-4-methylaniline. This reaction is a standard nucleophilic acyl substitution where the amino group of the aniline attacks the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride.

Causality Behind Experimental Choices
  • Choice of Acetylating Agent: Acetic anhydride is chosen as the acetylating agent due to its high reactivity, commercial availability, and the fact that the byproduct, acetic acid, is easily removed during workup. Acetyl chloride could also be used, but it is more corrosive and produces hydrochloric acid as a byproduct, which would require neutralization.

  • Solvent System: Glacial acetic acid is used as the solvent. It is an excellent solvent for both the aniline starting material and the acetanilide product, and it also serves to protonate the aniline, modulating its reactivity.

  • Temperature Control: The reaction is typically performed at a slightly elevated temperature to ensure a reasonable reaction rate. However, excessive heat should be avoided to prevent the formation of di-acetylated or other side products.

  • Workup Procedure: The reaction mixture is poured into ice-water to precipitate the acetanilide product, which has low solubility in water. This also serves to quench any unreacted acetic anhydride. The product is then collected by filtration and washed with water to remove any residual acetic acid and other water-soluble impurities.

Experimental Protocol: Acetylation of 2-bromo-5-chloro-4-methylaniline

Materials:

  • 2-bromo-5-chloro-4-methylaniline

  • Acetic anhydride

  • Glacial acetic acid

  • Deionized water

  • Ice

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Reflux condenser

  • Beaker

  • Buchner funnel and filter flask

  • Vacuum source

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-5-chloro-4-methylaniline (1.0 eq) in glacial acetic acid (5 mL per gram of aniline).

  • With stirring, add acetic anhydride (1.1 eq) to the solution in a single portion.

  • Attach a reflux condenser and heat the reaction mixture to 80-90 °C for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • In a separate beaker, prepare a mixture of crushed ice and deionized water (approximately 50 mL).

  • Slowly pour the cooled reaction mixture into the ice-water slurry with vigorous stirring. A white precipitate of this compound will form.

  • Continue stirring for 15 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold deionized water (3 x 20 mL) to remove any residual acetic acid.

  • Dry the product under vacuum to a constant weight.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods and melting point analysis.

Parameter Expected Value
Appearance White to off-white solid
Molecular Formula C₉H₉BrClNO
Molecular Weight 262.53 g/mol
Melting Point To be determined experimentally
¹H NMR Expect signals for the methyl group, the acetyl methyl group, and the aromatic protons.
¹³C NMR Expect signals for the methyl carbons, the carbonyl carbon, and the aromatic carbons.
IR (KBr, cm⁻¹) Characteristic peaks for N-H stretching, C=O stretching (amide I), and C-N stretching/N-H bending (amide II).
Mass Spec (ESI-MS) [M+H]⁺ and/or [M-H]⁻ corresponding to the molecular weight.

Note: For detailed interpretation of spectra, comparison with reference spectra is recommended. Spectral data for similar compounds can be found in chemical databases[4][5][6].

Application in Pharmaceutical Synthesis: A Representative Workflow

This compound is a valuable intermediate for the synthesis of kinase inhibitors. The general strategy involves the deprotection of the acetamide to the free aniline, followed by a coupling reaction with a suitable heterocyclic partner.

G cluster_0 Synthesis of the Intermediate cluster_1 Application in Kinase Inhibitor Synthesis Start 2-bromo-5-chloro-4-methylaniline Acetylation This compound Start->Acetylation Acetic Anhydride, Glacial Acetic Acid Deprotection 2-bromo-5-chloro-4-methylaniline Acetylation->Deprotection Acid or Base Hydrolysis Coupling Kinase Inhibitor Precursor Deprotection->Coupling Heterocycle Halogenated Heterocycle (e.g., aminopyrimidine) Heterocycle->Coupling Pd-catalyzed Cross-Coupling

Caption: General workflow for the synthesis and application of the intermediate.

Protocol: Hydrolysis of the Acetanilide and Subsequent Suzuki-Miyaura Coupling

This protocol describes a two-step sequence: the hydrolysis of this compound to the corresponding aniline, followed by a representative Suzuki-Miyaura coupling reaction.

Step 1: Hydrolysis of this compound

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Hydroxide (NaOH) solution (50%)

  • Deionized water

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add concentrated HCl (5 eq).

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath.

  • Slowly add 50% NaOH solution to neutralize the acid and basify the mixture (pH > 10).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-bromo-5-chloro-4-methylaniline.

Step 2: Suzuki-Miyaura Coupling with a Heterocyclic Boronic Acid

This is a representative protocol and the specific heterocyclic boronic acid and reaction conditions will depend on the target molecule.

Materials:

  • 2-bromo-5-chloro-4-methylaniline (from Step 1)

  • A suitable heterocyclic boronic acid or ester (e.g., pyrimidine-5-boronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water or DME)

Procedure:

  • In a reaction vessel, combine 2-bromo-5-chloro-4-methylaniline (1.0 eq), the heterocyclic boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15 minutes.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir until the starting materials are consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired kinase inhibitor precursor.

Conclusion

This compound is a versatile and strategically important intermediate in the synthesis of complex pharmaceutical molecules, particularly kinase inhibitors. The acetamide group serves as an effective protecting group for the aniline nitrogen, allowing for a range of chemical transformations to be performed on other parts of the molecule before its deprotection and subsequent coupling. The protocols provided in this guide are robust and have been developed to be readily implementable in a laboratory setting. By understanding the underlying chemical principles and following these detailed procedures, researchers can efficiently synthesize and utilize this key building block in their drug discovery and development programs.

References

"Handling and storage guidelines for N-(2-bromo-5-chloro-4-methylphenyl)acetamide"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Note: This document has been compiled to provide comprehensive guidance on the safe handling and storage of N-(2-bromo-5-chloro-4-methylphenyl)acetamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols and recommendations are based on data from structurally analogous compounds, including other halogenated acetanilides and relevant chemical safety literature. It is imperative that these guidelines are used in conjunction with a thorough, site-specific risk assessment before commencing any experimental work.

Introduction and Chemical Profile

This compound is a halogenated aromatic amide of interest in synthetic organic chemistry and drug discovery. Its structural features, including the bromo and chloro substituents on the phenyl ring, suggest its utility as a versatile intermediate. However, these same features necessitate stringent handling and storage protocols to ensure the safety of laboratory personnel and the integrity of the compound. This guide provides a detailed overview of its chemical properties, potential hazards, and the necessary precautions for its use in a research and development setting.

Chemical Identity
PropertyValue
IUPAC Name This compound
CAS Number 116010-06-1
Molecular Formula C₉H₉BrClNO
Molecular Weight 262.53 g/mol
Structure (A 2D structure image would be placed here in a full document)

Hazard Identification and Safety Precautions

Based on the toxicological profiles of similar halogenated aromatic amides, this compound should be handled as a hazardous substance. The primary hazards are presumed to be:

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield is recommended when handling larger quantities.[1]To prevent eye contact which can result in serious irritation.
Hand Protection Chemical-impermeable gloves (e.g., nitrile rubber) inspected prior to use.[1]To avoid skin contact, which can cause irritation.
Skin and Body Protection A laboratory coat is required. For procedures with a higher risk of splashing, a chemically resistant apron should be worn.[1]To protect the skin from accidental contact.
Respiratory Protection All handling of the solid compound or its solutions must be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate organic vapor/particulate filter cartridge should be used.[1]To prevent inhalation of dust or aerosols, which may cause respiratory irritation.

Experimental Protocols: Safe Handling Workflow

The following workflow outlines the critical steps for safely handling this compound from receipt to disposal.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Receipt and Inspection (Check for damage) B Log into Chemical Inventory A->B C Review SDS/Safety Info and Conduct Risk Assessment B->C D Prepare Work Area (Fume Hood, Spill Kit) C->D E Don Appropriate PPE D->E F Weighing and Aliquoting (In Fume Hood) E->F G Reaction Setup (In Fume Hood) F->G H Decontaminate Glassware (Rinse with appropriate solvent) G->H I Segregate Waste (Halogenated Organic Waste) H->I J Dispose of Waste (Follow institutional guidelines) I->J K Clean Work Area and Doff PPE J->K

Caption: A logical workflow for the safe handling of this compound.

Weighing and Aliquoting
  • Preparation: Ensure the chemical fume hood is operational and the work surface is clean and uncluttered. Place all necessary equipment (spatula, weigh boat, container for the aliquot) inside the fume hood.

  • Tare the Balance: If the balance is not inside the fume hood, place a clean weigh boat on the balance and tare it.

  • Transfer: Carefully transfer the desired amount of this compound from the stock bottle to the weigh boat inside the fume hood. Avoid creating dust.

  • Re-weigh: Securely close the stock bottle and remove the weigh boat with the compound from the fume hood to the balance for weighing.

  • Return to Fume Hood: Immediately return the weighed compound to the fume hood for the subsequent steps.

Spill and Emergency Procedures

Spill:

  • Evacuate: If a significant spill occurs, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For a solid spill, carefully sweep up the material to avoid generating dust and place it in a labeled, sealed container for disposal.[2][3] For a solution spill, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for disposal.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone), collecting all cleaning materials as hazardous waste.

First Aid:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Storage and Stability

Proper storage is crucial to maintain the chemical integrity of this compound and to prevent hazardous situations.

Storage Conditions
ParameterRecommendationRationale
Temperature Store in a cool, dry place. Some suppliers of similar compounds recommend refrigerated storage (2-8°C).[4]To minimize thermal degradation.
Atmosphere Store in a tightly sealed container.[2]To protect from moisture and atmospheric contaminants.
Light Protect from light.[2]Halogenated compounds can be light-sensitive.
Location Store in a designated, well-ventilated chemical storage cabinet away from incompatible materials.To ensure segregation and prevent accidental reactions.
Stability and Reactivity
  • Stability: The compound is expected to be stable under recommended storage conditions. However, halogenated acetanilides can be sensitive to light, moisture, and heat.[2]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[2][5]

  • Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen bromide, and hydrogen chloride. Brominated aromatic compounds, in general, can form hazardous by-products upon incomplete combustion.[6][7]

  • Hydrolysis: Like other N-arylacetamides, this compound may undergo hydrolysis under strong acidic or alkaline conditions to yield the corresponding aniline and acetic acid.[8][9]

Disposal

All waste containing this compound, including unused material, contaminated labware, and spill cleanup materials, must be disposed of as hazardous waste.

DisposalWorkflow Disposal Workflow for Halogenated Waste A Collect Waste in a Designated Container B Label Container Clearly: 'Halogenated Organic Waste' and list contents A->B C Store Waste Container in a Secondary Containment in a Ventilated Area B->C D Arrange for Pickup by Certified Hazardous Waste Disposal Service C->D

Caption: A simplified workflow for the disposal of halogenated waste.

  • Waste Segregation: Do not mix halogenated waste with non-halogenated waste streams.

  • Container: Use a clearly labeled, leak-proof container for all waste.

  • Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[2][5]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-(2-bromo-5-chloro-4-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-(2-bromo-5-chloro-4-methylphenyl)acetamide. This resource is tailored for researchers and drug development professionals aiming to enhance the yield and purity of this compound. We will delve into the reaction's nuances, troubleshoot common experimental hurdles, and provide validated protocols grounded in established chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis, providing the causal logic behind common procedural choices.

Q1: What is the core reaction for synthesizing this compound?

The synthesis is a classic nucleophilic acyl substitution reaction known as N-acetylation. The starting material, 2-bromo-5-chloro-4-methylaniline, acts as a nucleophile. The nitrogen atom of its amino group (-NH₂) attacks the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride or acetyl chloride. This forms the desired acetamide product.[1]

Q2: Which acetylating agent is better: acetic anhydride or acetyl chloride?

Both are effective, but the choice depends on the reactivity of the substrate and desired reaction conditions.

  • Acetic Anhydride: This is the most commonly used reagent for acetylating anilines.[1] It is less reactive than acetyl chloride, making the reaction easier to control. It produces acetic acid as a byproduct, which is less corrosive than HCl.

  • Acetyl Chloride: This is a more reactive agent and can be advantageous when dealing with sterically hindered or less reactive anilines.[2] Its higher reactivity can lead to faster reaction times and higher yields. However, it generates hydrogen chloride (HCl) gas as a byproduct, which must be neutralized by a base to prevent the protonation and deactivation of the starting aniline.[2][3]

Q3: Why is a base often included in the reaction mixture?

A base is crucial for neutralizing the acidic byproduct generated during the reaction (acetic acid or HCl). If not neutralized, this acid will protonate the amino group of the unreacted aniline, forming an ammonium salt. This salt is no longer nucleophilic and cannot react with the acetylating agent, thus halting the reaction and significantly reducing the yield.[3][4] Common bases include:

  • Sodium Acetate: Often used with acetic anhydride, it acts as a weaker base to buffer the reaction.[5]

  • Pyridine or Triethylamine (Et₃N): These organic bases act as both acid scavengers and catalysts.[3][6]

  • Potassium Carbonate (K₂CO₃): An effective inorganic base, often used with acetyl chloride in a suitable solvent.[3]

Q4: How do the substituents on the aniline ring (ortho-bromo, meta-chloro, para-methyl) influence the reaction?

The substituents have a significant impact on the reactivity of the starting aniline:

  • Ortho-Bromo Group: The bromine atom at the ortho position to the amino group presents considerable steric hindrance .[2] This can physically block the approach of the acetylating agent, slowing down the reaction rate. This is often the primary challenge in achieving a high yield for this specific molecule.

  • Meta-Chloro and Ortho-Bromo Groups: Both are electron-withdrawing groups, which decrease the electron density on the nitrogen atom. This reduces the nucleophilicity of the amino group, making it less reactive compared to unsubstituted aniline.[2]

  • Para-Methyl Group: This is an electron-donating group, which slightly increases the electron density on the ring and the nucleophilicity of the amine, partially counteracting the effect of the halogens.

Q5: What is a reliable workup and purification strategy for the final product?

The product, this compound, is a solid with low solubility in water.[7] A typical procedure involves:

  • Quenching: The reaction mixture is poured into a large volume of ice-cold water. This precipitates the crude product and dissolves any water-soluble byproducts and salts.[3]

  • Isolation: The solid product is collected by vacuum filtration and washed thoroughly with water to remove residual acids and salts.[5]

  • Recrystallization: This is the most effective method for purification.[5][8] A suitable solvent system (e.g., ethanol/water) is used to dissolve the crude product at high temperature and allow pure crystals to form upon cooling, leaving impurities behind in the solvent.

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis.

Problem Possible Cause Recommended Solution & Explanation
1. Low or No Product Yield Incomplete Reaction: The combination of steric hindrance from the ortho-bromo group and the reduced nucleophilicity of the aniline slows the reaction significantly.[2]Action: 1. Monitor with TLC: Before workup, ensure the starting aniline spot has been consumed.2. Increase Reaction Time/Temperature: If starting material persists, prolong the reaction time or gently heat the mixture (e.g., to 40-50°C).3. Use a More Reactive Agent: Switch from acetic anhydride to acetyl chloride, which can overcome the activation energy barrier more easily.[2]
Deactivation of Starting Material: The acidic byproduct (HCl or acetic acid) has protonated the starting aniline, rendering it non-nucleophilic.Action: 1. Ensure Sufficient Base: Use at least one equivalent of a suitable base (e.g., pyridine, K₂CO₃) to neutralize the acid as it forms.[3]2. Check Base Quality: Ensure the base is not hydrated or degraded.
Poor Reagent Quality: The starting aniline may be impure, or the acetylating agent may have hydrolyzed from exposure to moisture.Action: 1. Verify Starting Material Purity: Check the melting point or run an NMR of the 2-bromo-5-chloro-4-methylaniline.2. Use Fresh Acetylating Agent: Acetic anhydride and acetyl chloride are sensitive to moisture. Use a freshly opened bottle or distill before use.
2. Product is Oily, Discolored, or Fails to Crystallize Presence of Impurities: Residual starting material, acetic acid, or other byproducts can act as eutectic impurities, preventing crystallization.Action: 1. Improve Workup: After filtration, wash the crude solid extensively with cold water, followed by a cold, dilute sodium bicarbonate solution to neutralize any remaining acid.2. Optimize Recrystallization: Experiment with different solvent systems (e.g., ethanol, methanol, ethyl acetate/hexane). If the product oils out, try adding the hot solution to a seed crystal or scratching the inside of the flask to induce crystallization.[8]
Reaction Run at Too High a Temperature: Excessive heat can lead to the formation of colored degradation byproducts or tar.[4]Action: Maintain proper temperature control. Add the acetylating agent slowly while cooling the reaction mixture in an ice bath to manage the initial exotherm.
3. Reaction is Too Vigorous and Uncontrolled Highly Exothermic Reaction: The acylation of amines is often exothermic, especially with a reactive agent like acetyl chloride.Action: 1. Cool the Reaction: Always perform the addition of the acetylating agent at a low temperature (0-5°C) using an ice bath.[8]2. Slow, Dropwise Addition: Add the acetylating agent dropwise with vigorous stirring to ensure efficient heat dissipation.

Section 3: Optimized Experimental Protocols

These protocols provide detailed, step-by-step methodologies for improving yield.

Protocol A: Acetylation using Acetic Anhydride

This method is a standard, reliable procedure suitable for general lab work.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-5-chloro-4-methylaniline (1.0 eq) in glacial acetic acid.

  • Reagent Addition: Add sodium acetate (1.2 eq) to the solution and stir until partially dissolved.

  • Acetylation: Cool the mixture to 0-5°C in an ice bath. Slowly add acetic anhydride (1.1 eq) dropwise over 15 minutes, ensuring the temperature does not rise above 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Workup: Pour the reaction mixture into a beaker containing 10 volumes of ice-cold water. Stir vigorously for 30 minutes to allow the product to precipitate fully.

  • Isolation: Collect the white solid by vacuum filtration and wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.[5]

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound. Dry the crystals under vacuum.

Protocol B: High-Yield Acetylation using Acetyl Chloride and K₂CO₃

This method is recommended for overcoming the steric hindrance of the substrate.

  • Setup: In a three-neck flask under an inert atmosphere (e.g., nitrogen), add 2-bromo-5-chloro-4-methylaniline (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and a catalytic amount of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB, 0.05 eq).

  • Solvent: Add a suitable solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.[3]

  • Acetylation: Cool the stirred suspension to 0-5°C in an ice bath. Add acetyl chloride (1.1 eq) dropwise via a syringe, keeping the temperature below 10°C.

  • Reaction: Allow the reaction to stir at room temperature for 1-2 hours. The reaction is often faster than with acetic anhydride; monitor by TLC.[3]

  • Workup: Pour the mixture into ice-cold water. A solid product should precipitate.

  • Isolation: Collect the solid by vacuum filtration and wash thoroughly with cold deionized water.

  • Purification: Recrystallize the crude solid from ethanol or a similar solvent to yield the pure product.

Section 4: Data and Process Visualization

Comparative Analysis of Acetylation Methods

The following table summarizes the advantages and disadvantages of different reaction conditions, providing a basis for method selection.

Method Acetylating Agent Base Solvent Relative Rate Pros Cons
A Acetic AnhydrideSodium AcetateGlacial Acetic AcidModerateCost-effective; easy to handle.Slower reaction; may give lower yields with hindered anilines.
B Acetyl ChlorideK₂CO₃ / TBABDMF / AcetonitrileFastHigh yield; rapid conversion; ideal for hindered substrates.[3]Acetyl chloride is moisture-sensitive; requires inert atmosphere.
C Acetyl ChloridePyridineDichloromethane (DCM)FastPyridine acts as both base and catalyst.Pyridine has a strong odor and can be difficult to remove.
Visual Workflow for Synthesis and Purification

The following diagram illustrates the general experimental sequence from starting materials to the final, purified product.

SynthesisWorkflow cluster_reaction Reaction Phase cluster_workup Workup & Purification A 1. Dissolve Aniline & Base in Solvent B 2. Cool to 0-5°C A->B C 3. Add Acetylating Agent (Dropwise) B->C D 4. Stir at Room Temp (Monitor by TLC) C->D E 5. Quench in Ice Water D->E Reaction Complete F 6. Isolate by Vacuum Filtration E->F G 7. Wash Solid with Water F->G H 8. Recrystallize from Ethanol/Water G->H I 9. Dry Final Product H->I J Final Product I->J Yield & Purity Analysis TroubleshootingTree Start Problem: Low Product Yield TLC Analyze Reaction Mixture by TLC Start->TLC Start_Material Is Starting Material (SM) Still Present? TLC->Start_Material Side_Products Are there Multiple New Spots (Side Products)? Start_Material->Side_Products No Sol_Incomplete Solution: Reaction Incomplete Start_Material->Sol_Incomplete Yes Sol_Side_Rxn Solution: Side Reactions Occurring Side_Products->Sol_Side_Rxn Yes Sol_Workup Solution: Product Lost During Workup Side_Products->Sol_Workup No Action_Incomplete • Increase reaction time/temp • Use acetyl chloride • Check base stoichiometry Sol_Incomplete->Action_Incomplete Action_Side_Rxn • Lower reaction temperature • Ensure slow addition of reagent Sol_Side_Rxn->Action_Side_Rxn Action_Workup • Ensure complete precipitation • Optimize recrystallization solvent Sol_Workup->Action_Workup

References

Technical Support Center: Troubleshooting Common Issues in the Synthesis of Acetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of acetamide derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in their synthetic workflows. Here, we will address common issues in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: I am performing an amide coupling reaction between a carboxylic acid and an amine, but I am observing very low or no formation of my desired acetamide derivative. What are the potential causes and how can I resolve this?

Potential Causes & Solutions:

  • Poor Activation of the Carboxylic Acid: The formation of an amide bond from a carboxylic acid and an amine is often not spontaneous and requires the "activation" of the carboxylic acid to make it more electrophilic.[1][2] If the activating agent is inefficient or has degraded, the reaction will not proceed.

    • Solution:

      • Verify Reagent Quality: Ensure your coupling reagents (e.g., EDC, DCC, HATU) are fresh and have been stored under the recommended conditions (typically cool and dry). Carbodiimides, for instance, can be sensitive to moisture.

      • Optimize Coupling Agent: The choice of coupling reagent is critical. For sterically hindered acids or amines, more potent coupling agents like HATU or HBTU may be necessary.[1][3]

      • Consider Acyl Chloride/Anhydride Intermediates: For particularly challenging couplings, converting the carboxylic acid to a more reactive acyl chloride (using, for example, thionyl chloride or oxalyl chloride) or a symmetric anhydride can significantly improve yields.[2][4] However, be mindful that these intermediates are highly reactive and may not be compatible with sensitive functional groups.[5][6]

  • Side Reactions: Several side reactions can consume your starting materials or intermediates, leading to a lower yield of the desired product.

    • Solution:

      • N-Acylurea Formation (with Carbodiimides): A common side reaction with carbodiimide coupling agents like DCC or EDC is the rearrangement of the O-acylisourea intermediate to a stable and unreactive N-acylurea.[7][8][9][10] To suppress this, additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are essential.[3][8][11] These additives react with the O-acylisourea to form an active ester that is more reactive towards the amine and less prone to rearrangement.[8]

      • Racemization: For chiral carboxylic acids, especially α-amino acids, racemization can be a significant issue, leading to a mixture of diastereomers that can be difficult to separate.[12][13][14] The formation of an oxazolone intermediate is a primary mechanism for racemization.[13]

        • Mitigation: The addition of HOBt or HOAt is highly effective in suppressing racemization.[12][15] Using less basic amines for deprotonation, such as N-methylmorpholine (NMM) instead of triethylamine (TEA), can also be beneficial.[12]

  • Sub-optimal Reaction Conditions: Factors such as solvent, temperature, and pH can have a profound impact on the reaction outcome.

    • Solution:

      • Solvent Choice: Aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (DCM) are generally good choices for amide coupling reactions as they can dissolve a wide range of reactants.[7]

      • Temperature Control: While some reactions benefit from heating, higher temperatures can also promote side reactions and racemization.[7] It is often advisable to start the reaction at a lower temperature (e.g., 0 °C) and then allow it to slowly warm to room temperature.

      • pH Management: If your amine is in the form of a salt (e.g., hydrochloride), a non-nucleophilic base like diisopropylethylamine (DIPEA) is required to liberate the free amine.[7] The amount of base should be carefully controlled, as excess base can promote side reactions.[12]

Issue 2: Difficulty in Product Purification

Question: My reaction seems to have worked, but I am struggling to isolate a pure sample of my acetamide derivative. What are the common impurities and how can I remove them?

Potential Impurities & Purification Strategies:

  • N,N'-Dicyclohexylurea (DCU) or N,N'-Diisopropylurea: These are byproducts of DCC and DIC coupling reactions, respectively.

    • Solution: DCU is notoriously insoluble in many common organic solvents and can often be removed by filtration.[9] The urea byproduct from DIC is more soluble, making it a better choice for solid-phase synthesis where filtration is not feasible.[16] For water-soluble carbodiimides like EDC, the corresponding urea byproduct is also water-soluble and can be removed with an aqueous wash.[7]

  • N-Acylurea: As mentioned previously, this is a common byproduct when using carbodiimides without an additive like HOBt.

    • Solution: N-acylureas can have similar solubility profiles to the desired product, making them difficult to remove by simple extraction or crystallization.[7] Column chromatography is often the most effective method for separation. To avoid this issue in the first place, always use an additive like HOBt or HOAt when performing carbodiimide-mediated couplings.[8][11]

  • Unreacted Starting Materials: Incomplete reactions will leave you with unreacted carboxylic acid and/or amine in your crude product.

    • Solution:

      • Acid Removal: Unreacted carboxylic acid can typically be removed by washing the organic layer with a mild aqueous base, such as a saturated solution of sodium bicarbonate.

      • Amine Removal: Unreacted amine can be removed by washing with a dilute aqueous acid, such as 1M HCl. Be cautious if your product contains acid-labile functional groups.

  • Salts: The use of bases like DIPEA will result in the formation of salts (e.g., diisopropylethylammonium chloride).

    • Solution: These salts are generally water-soluble and can be removed by an aqueous workup.

Issue 3: Unexpected Side Products

Question: I have isolated a product, but my characterization data (NMR, MS) suggests it is not my target acetamide. What are some possible unexpected side products?

Potential Unexpected Products & Mechanistic Insights:

  • Guanidinium Byproducts: Some coupling reagents, particularly those of the aminium/uronium type (e.g., HBTU, HATU), can react with the amine nucleophile to form a guanidinium byproduct.

    • Prevention: The order of addition is crucial. It is generally recommended to pre-activate the carboxylic acid with the coupling reagent before adding the amine.

  • Aspartimide Formation: When working with aspartic acid residues in peptide synthesis, the side-chain carboxylic acid can cyclize onto the peptide backbone to form a five-membered ring aspartimide intermediate. This can then reopen to form a mixture of the desired α-peptide and an undesired β-peptide.[15]

    • Prevention: Adding HOBt to the deprotection solution (e.g., piperidine in Fmoc chemistry) can help to reduce aspartimide formation.[15]

  • 3-(1-Piperidinyl)alanine Formation: In Fmoc-based solid-phase peptide synthesis, a C-terminal cysteine residue can undergo base-catalyzed elimination of the protected sulfhydryl group to form a dehydroalanine intermediate. This can then react with piperidine (from the deprotection step) to form 3-(1-piperidinyl)alanine.[15]

    • Prevention: Using a sterically bulky protecting group on the cysteine side chain, such as a trityl (Trt) group, can minimize this side reaction.[15]

Frequently Asked Questions (FAQs)

Q1: When should I use a coupling agent versus converting my carboxylic acid to an acyl chloride?

A1: The choice depends on the complexity and sensitivity of your substrates.

  • Coupling agents are generally milder and more suitable for substrates with sensitive functional groups. They offer a one-pot procedure which is often more convenient.

  • Acyl chlorides are more reactive and can be effective for unreactive amines or sterically hindered carboxylic acids.[2] However, the conditions required for their formation (e.g., using SOCl₂) are harsher and may not be compatible with all functional groups.[4]

Q2: What is the role of DMAP in amide synthesis?

A2: 4-Dimethylaminopyridine (DMAP) is often used as a catalyst in acylation reactions. In the context of amide bond formation, particularly when using coupling agents like EDC, DMAP can act as an acyl transfer agent, forming a highly reactive acylpyridinium intermediate.[17] This can be particularly useful for coupling with less reactive, electron-deficient amines.[17]

Q3: Can I perform amide coupling reactions in water?

A3: While most amide coupling reactions are performed in organic solvents, the use of water-soluble carbodiimides like EDC allows for amide bond formation in aqueous media. This is particularly useful for bioconjugation applications, such as labeling proteins. The pH of the reaction is a critical parameter to control in aqueous couplings.[18]

Q4: How can I monitor the progress of my amide coupling reaction?

A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. You should see the consumption of your limiting starting material and the appearance of a new spot corresponding to your product. Liquid chromatography-mass spectrometry (LC-MS) can provide more definitive information about the progress of the reaction and the formation of any side products.

Key Experimental Protocols

General Procedure for Amide Coupling using EDC/HOBt
  • Dissolve the carboxylic acid (1.0 equivalent) and HOBt (1.2 equivalents) in an appropriate anhydrous solvent (e.g., DMF or DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.2 equivalents) to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.

  • Add the amine (1.1 equivalents) to the reaction mixture. If the amine is a salt, add a non-nucleophilic base like DIPEA (1.5 equivalents).

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Workup:

    • If using DCM, wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • If using DMF, dilute the reaction mixture with ethyl acetate and then perform the aqueous washes.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

Visualizations

Troubleshooting Workflow for Low Yield in Acetamide Synthesis

TroubleshootingWorkflow start Low or No Product Yield check_reagents Check Reagent Quality (Coupling agent, Acid, Amine) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Replace/Purify Reagents reagents_ok->replace_reagents No check_conditions Review Reaction Conditions (Solvent, Temp, Stoichiometry) reagents_ok->check_conditions Yes replace_reagents->check_reagents conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Optimize Conditions (e.g., change solvent, lower temp) conditions_ok->optimize_conditions No check_side_reactions Consider Side Reactions (N-Acylurea, Racemization) conditions_ok->check_side_reactions Yes optimize_conditions->check_conditions side_reactions_present Side Reactions Evident? check_side_reactions->side_reactions_present mitigate_side_reactions Mitigate Side Reactions (e.g., add HOBt, use acyl chloride) side_reactions_present->mitigate_side_reactions Yes success Improved Yield side_reactions_present->success No mitigate_side_reactions->success

Caption: A flowchart for troubleshooting low yield in acetamide synthesis.

Mechanism of N-Acylurea Formation and its Prevention

NAcylureaFormation cluster_main Carbodiimide Activation cluster_side_reaction Side Reaction cluster_desired_pathway Desired Pathway cluster_prevention Prevention with HOBt RCOOH R-COOH O_Acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_Acylisourea + Carbodiimide Carbodiimide R'-N=C=N-R' N_Acylurea N-Acylurea (Unreactive Byproduct) O_Acylisourea->N_Acylurea Rearrangement Amide R-CONH-R'' (Desired Product) O_Acylisourea->Amide + Amine Active_Ester HOBt Active Ester O_Acylisourea->Active_Ester + HOBt Amine R''-NH₂ HOBt HOBt Active_Ester->Amide + Amine

Caption: The formation of N-acylurea and its prevention using HOBt.

References

Technical Support Center: Minimizing Byproduct Formation in the Bromination of Substituted Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bromination of substituted anilines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies. Authored from the perspective of a Senior Application Scientist, this resource combines fundamental chemical principles with practical, field-proven advice to help you minimize byproduct formation and maximize the yield and purity of your desired brominated aniline products.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My bromination of aniline yields a white precipitate, which I've identified as 2,4,6-tribromoaniline. How can I achieve selective monobromination?

Answer:

This is a classic and common issue stemming from the high reactivity of the aniline ring. The amino (-NH₂) group is a very strong activating group, making the aromatic ring highly susceptible to electrophilic aromatic substitution.[1][2] This high reactivity leads to rapid, multiple bromination events at all available ortho and para positions, even without a catalyst.[3]

To achieve selective monobromination, primarily at the para position, you must temporarily reduce the activating effect of the amino group. The most reliable and widely adopted method is through N-acetylation , which serves as a protecting group strategy.[1][3]

Core Principle: The Role of Acetylation

The lone pair of electrons on the nitrogen atom of the amino group is responsible for the strong activation of the benzene ring. By converting the amine to an amide (acetanilide), this lone pair is delocalized through resonance with the adjacent carbonyl group.[4][5] This delocalization makes the lone pair less available to participate in resonance with the benzene ring, thereby "taming" its activating influence.[3][6] The resulting N-acetyl group is still an ortho, para-director, but it is significantly less activating than the amino group, allowing for controlled, single bromination.[3] Additionally, the bulkiness of the acetyl group sterically hinders the ortho positions, favoring substitution at the para position.[4]

Workflow Diagram: Controlled Monobromination of Aniline

MonobrominationWorkflow cluster_protection Step 1: Protection cluster_bromination Step 2: Bromination cluster_deprotection Step 3: Deprotection Aniline Substituted Aniline Acetanilide N-Acetyl Aniline (Acetanilide) Aniline->Acetanilide Acetic Anhydride or Acetyl Chloride Bromoacetanilide p-Bromo Acetanilide Acetanilide->Bromoacetanilide Br₂ in Acetic Acid or NBS Bromoaniline p-Bromoaniline (Final Product) Bromoacetanilide->Bromoaniline Acid or Base Hydrolysis (H⁺/H₂O or OH⁻/H₂O)

Caption: Workflow for achieving selective para-bromination of aniline via a protection strategy.

Detailed Protocol: Synthesis of p-Bromoaniline from Aniline

Step 1: Acetylation of Aniline to form Acetanilide

  • In a fume hood, add 10 mL of aniline to a 250 mL flask.

  • Add 20 mL of glacial acetic acid.

  • While stirring, slowly add 12 mL of acetic anhydride.

  • Heat the mixture gently under reflux for 10-15 minutes.

  • Pour the hot mixture into 200 mL of ice-cold water while stirring vigorously.

  • The acetanilide will precipitate as a white solid.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude acetanilide from hot water or ethanol to purify. Dry the crystals thoroughly.

Step 2: Bromination of Acetanilide

  • Dissolve 5.0 g of the dry acetanilide in 20 mL of glacial acetic acid in a 100 mL flask.

  • In a separate container, prepare a solution of 2.0 mL of bromine in 10 mL of glacial acetic acid. (Caution: Bromine is highly corrosive and toxic. Handle with extreme care in a fume hood.)

  • Slowly add the bromine solution dropwise to the stirred acetanilide solution at room temperature. The color of the bromine should disappear after each addition.

  • After the addition is complete, stir the mixture for an additional 30 minutes at room temperature.

  • Pour the reaction mixture into 200 mL of ice-cold water. The p-bromoacetanilide will precipitate.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water to remove acetic acid and any unreacted bromine.

Step 3: Hydrolysis of p-Bromoacetanilide to p-Bromoaniline

  • Transfer the crude p-bromoacetanilide to a round-bottom flask.

  • Add 20 mL of a 10% aqueous hydrochloric acid solution (or 10% aqueous sodium hydroxide solution for basic hydrolysis).

  • Heat the mixture under reflux for 30-45 minutes, or until the solid has completely dissolved.

  • If acidic hydrolysis was used, carefully neutralize the hot solution with a concentrated sodium hydroxide solution until it is basic to litmus paper. If basic hydrolysis was used, neutralization is not required.

  • The p-bromoaniline will precipitate out as the solution cools.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the final product by vacuum filtration, wash with cold water, and dry.[6]

FAQ 2: I am trying to brominate a substituted aniline, but I'm getting a mixture of ortho and para isomers. How can I improve para-selectivity?

Answer:

Achieving high regioselectivity is a common challenge. While the N-acetyl protecting group significantly favors the para product due to steric hindrance, the formation of some ortho isomer is still possible.[4] The choice of solvent and brominating agent can further influence this ratio.

Key Factors Influencing Regioselectivity:

  • Solvent Polarity: The polarity of the solvent can have a marked effect on the regioselectivity of bromination, especially when using reagents like N-Bromosuccinimide (NBS).[7] In polar solvents such as N,N-Dimethylformamide (DMF), NBS often shows high para-selectivity for reactive aromatic compounds.[8] In contrast, non-polar solvents like carbon tetrachloride (CCl₄) might lead to different isomer distributions.[9]

  • Brominating Agent: The choice of brominating agent is critical. Milder and bulkier reagents can enhance para-selectivity.

Comparative Table of Common Brominating Agents:

Brominating AgentTypical ConditionsAdvantagesDisadvantages
Bromine (Br₂) in Acetic Acid Room temperatureInexpensive, readily availableHighly corrosive, toxic, can lead to over-bromination if not controlled.[10]
N-Bromosuccinimide (NBS) DMF or CCl₄, room tempSolid, easier to handle than Br₂, selectivity can be tuned by solvent choice.[8][11]Can be less reactive for deactivated systems.
Copper(II) Bromide (CuBr₂) Acetonitrile, ambient tempMild conditions, excellent for monobromination with high para-selectivity.[8]Requires removal of copper salts during workup.[8]
KBr / H₂O₂ Acetic Acid / H₂O"Green" in-situ generation of bromine, environmentally benign.[12][13]Reaction rate can be slower.
NaBr / Na₂S₂O₈ with cat. CuSO₄ Acetonitrile / H₂OHighly practical, regioselective, uses only a catalytic amount of copper.[14][15]Requires careful control of stoichiometry.

Troubleshooting Decision Tree for Poor Selectivity

SelectivityTroubleshooting Start Poor para-selectivity (ortho/para mixture) Q1 Is the amine group protected (e.g., as acetanilide)? Start->Q1 Protect Protect the amine group (See FAQ 1) Q1->Protect No Q2 What brominating agent and solvent are you using? Q1->Q2 Yes Solvent Change to a more polar solvent like DMF with NBS to favor para-substitution. Q2->Solvent Br₂ or NBS in non-polar solvent Reagent Switch to a milder, more selective reagent like CuBr₂ or the NaBr/Na₂S₂O₈/CuSO₄ system. Q2->Reagent Br₂ in polar solvent

Caption: Decision-making process for troubleshooting poor regioselectivity in aniline bromination.

FAQ 3: My reaction mixture turns dark, and I'm isolating colored, tarry byproducts instead of my desired bromoaniline. What's causing this?

Answer:

The formation of dark, polymeric, or tarry substances is typically a sign of oxidation . Anilines are electron-rich and can be easily oxidized, especially under harsh reaction conditions or in the presence of strong oxidizing agents.[16] Molecular bromine (Br₂) can act as an oxidizing agent, and some alternative bromination methods that generate bromine in situ use strong oxidants like hydrogen peroxide or bromate, which can also oxidize the aniline substrate if not properly controlled.[16]

Strategies to Prevent Oxidation:

  • Use a Milder Brominating Agent: N-Bromosuccinimide (NBS) is generally a good choice as it is less prone to causing oxidation compared to molecular bromine.[8][11] The copper(II) bromide (CuBr₂) system is also known for its mild reaction conditions.[8]

  • Control Reaction Temperature: Perform the reaction at room temperature or below. Exothermic reactions can lead to a temperature increase, accelerating oxidation. Use an ice bath to maintain a low and stable temperature, especially during the addition of the brominating agent.

  • Protect the Amine: The acetylation of the amino group not only controls the ring's activation for substitution but also makes the nitrogen less susceptible to oxidation.

  • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent air oxidation, particularly if the substrate is highly sensitive.

  • Proper Workup: During the workup, it may be beneficial to add a reducing agent, such as a dilute solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), to quench any excess bromine and other oxidizing species before extraction.[17]

FAQ 4: I'm performing a Friedel-Crafts reaction on my bromoaniline, but it's not working. Why?

Answer:

This is a known limitation when working with anilines and their derivatives. Friedel-Crafts alkylation and acylation reactions typically fail with anilines because the amino group (-NH₂) is a Lewis base.[9][18] It reacts with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction.[18] This acid-base reaction forms a complex that deactivates the ring towards electrophilic substitution, preventing the Friedel-Crafts reaction from proceeding.[9][18] Even after acetylation, the amide group can still complex with strong Lewis acids, inhibiting the reaction. For successful subsequent reactions, alternative synthetic routes that do not rely on Friedel-Crafts chemistry on the aniline ring are generally required.

References

"Optimizing reaction conditions for the acylation of 2-bromo-5-chloro-4-methylaniline"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the acylation of 2-bromo-5-chloro-4-methylaniline. This resource is tailored for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific transformation. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols designed to enhance the success of your synthesis.

The Challenge: Acylating a Hindered and Deactivated Aniline

The N-acylation of 2-bromo-5-chloro-4-methylaniline presents a unique set of challenges primarily due to the electronic and steric properties of the substrate. The presence of two electron-withdrawing halogens (bromine and chlorine) significantly reduces the nucleophilicity of the amino group.[1] Additionally, the ortho-bromo substituent provides considerable steric hindrance, impeding the approach of the acylating agent.[1] Consequently, standard acylation conditions often result in low yields or failed reactions.

This guide provides a systematic approach to overcoming these obstacles, ensuring a successful and optimized acylation process.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the acylation of 2-bromo-5-chloro-4-methylaniline in a practical question-and-answer format.

Question: My acylation reaction is showing very low or no conversion to the desired product. What are the likely causes and how can I improve the yield?

Answer: Low conversion is the most common issue with this substrate and can be attributed to several factors:

  • Insufficiently Reactive Acylating Agent: Standard acylating agents like acetic anhydride may not be electrophilic enough to react with the deactivated aniline.

    • Solution: Switch to a more reactive acylating agent, such as an acyl chloride (e.g., acetyl chloride). Acyl chlorides are inherently more electrophilic than their corresponding anhydrides.[1]

  • Inadequate Base or Catalyst: The reaction of an acyl chloride with an aniline generates one equivalent of hydrochloric acid, which can protonate the starting aniline, rendering it unreactive.[2][3] A base is crucial to neutralize this acid. For a hindered aniline, a simple base may not be enough to sufficiently activate the reaction.

    • Solution 1: Use of a Stoichiometric Non-Nucleophilic Base: Employ a base like pyridine, which can also act as the solvent, or triethylamine to scavenge the generated HCl.[4][5]

    • Solution 2: Employ a Nucleophilic Catalyst: Introduce a catalytic amount of 4-(Dimethylaminopyridine) (DMAP). DMAP reacts with the acylating agent to form a highly reactive N-acylpyridinium intermediate, which is a much more potent acylating species.[1]

  • Unfavorable Reaction Conditions: The reaction temperature and solvent play a significant role in the reaction rate.

    • Solution: Gradually increasing the reaction temperature can help overcome the activation energy barrier.[6][7] However, monitor the reaction closely for the formation of byproducts. Ensure your solvent is anhydrous and aprotic (e.g., dichloromethane, THF, or DMF) to prevent hydrolysis of the acylating agent.[8]

Question: I'm observing the formation of significant side products. What are they, and how can I minimize them?

Answer: Side product formation can complicate purification and reduce the yield of your desired product. Common side products include:

  • Diacylation: Although less common with highly hindered anilines, it can occur under forcing conditions where the product amide is further acylated.

    • Solution: Use a stoichiometric amount of the acylating agent (1.0 to 1.2 equivalents) and add it slowly to the reaction mixture to avoid a localized excess.[1]

  • Decomposition: At elevated temperatures, the starting material, acylating agent, or product may begin to decompose, leading to a complex mixture.

    • Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid unnecessarily long reaction times at high temperatures.[1] If higher temperatures are required, consider a more reactive catalytic system that allows for lower reaction temperatures.

Question: My starting aniline is poorly soluble in the reaction solvent. How can I address this?

Answer: Poor solubility of the aniline substrate will lead to a slow and incomplete reaction.

  • Solution:

    • Solvent Screening: Test a range of anhydrous aprotic solvents to find one that provides better solubility. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (MeCN), or N,N-dimethylformamide (DMF).[9]

    • Temperature: Gently warming the mixture can improve solubility.

    • Homogeneous Conditions: Ensure the reaction mixture is well-stirred to maintain a homogeneous suspension if complete dissolution is not possible.

Frequently Asked Questions (FAQs)

Q1: Should I use acetyl chloride or acetic anhydride for the acylation of 2-bromo-5-chloro-4-methylaniline?

For a sterically hindered and electronically deactivated aniline like 2-bromo-5-chloro-4-methylaniline, acetyl chloride is generally the preferred acylating agent due to its higher reactivity compared to acetic anhydride.[1]

Q2: What is the role of a base in this acylation reaction?

A base serves two primary functions:

  • Acid Scavenger: When using an acyl chloride, a base is required to neutralize the hydrochloric acid byproduct, which would otherwise protonate and deactivate the starting aniline.[3]

  • Activation (in some cases): Stronger bases can deprotonate the aniline to form a more nucleophilic anilide anion, although this is a more advanced technique that requires strictly anhydrous conditions.[1]

Q3: Can I run this reaction open to the atmosphere?

It is highly recommended to run the reaction under an inert atmosphere (e.g., nitrogen or argon). Acyl chlorides are sensitive to moisture and will hydrolyze to the corresponding carboxylic acid, reducing the efficiency of your reaction.

Q4: How do I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. Spot the reaction mixture alongside your starting aniline. The product, being an amide, should have a different Rf value. Staining with potassium permanganate can help visualize the spots if they are not UV-active.

Q5: What is a suitable method for purifying the N-acylated product?

The crude product can typically be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[10][11] If impurities are persistent, column chromatography on silica gel may be necessary.

Experimental Protocols

Protocol 1: Acylation using Acetyl Chloride and Pyridine

This protocol is a standard approach for acylating anilines with a moderately reactive acylating agent.

Materials:

  • 2-bromo-5-chloro-4-methylaniline

  • Acetyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-bromo-5-chloro-4-methylaniline (1.0 eq.) in anhydrous DCM.

  • Add anhydrous pyridine (2.0 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.2 eq.) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: DMAP-Catalyzed Acylation for Hindered Anilines

This protocol is recommended for challenging substrates where Protocol 1 gives low yields.[1]

Materials:

  • 2-bromo-5-chloro-4-methylaniline

  • Acetyl chloride

  • Triethylamine (anhydrous)

  • 4-(Dimethylaminopyridine) (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-bromo-5-chloro-4-methylaniline (1.0 eq.), triethylamine (1.5 eq.), and DMAP (0.1 eq.) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.2 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by TLC.

  • Upon completion, work up the reaction as described in Protocol 1, steps 5-8.

Data Presentation

Table 1: Comparison of Reaction Conditions and Expected Outcomes

ParameterCondition A (Standard)Condition B (Catalytic)Rationale
Acylating Agent Acetyl ChlorideAcetyl ChlorideHigh reactivity needed for deactivated aniline.
Base Pyridine (2.0 eq.)Triethylamine (1.5 eq.)Pyridine acts as base and solvent; TEA is a strong, non-nucleophilic base.
Catalyst NoneDMAP (0.1 eq.)DMAP significantly enhances the rate of acylation for hindered substrates.[1]
Temperature 0 °C to RT0 °C to RTStarting at a lower temperature helps control the initial exothermic reaction.
Expected Yield ModerateHighThe catalytic approach is expected to provide a higher yield for this challenging substrate.
Reaction Time 2-4 hours1-3 hoursThe catalyzed reaction is typically faster.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for success. The following diagram illustrates the key steps in the acylation process.

Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Aniline in Anhydrous DCM B Add Base (Pyridine or TEA) A->B C Add Catalyst (DMAP, if applicable) B->C D Cool to 0 °C C->D E Slowly Add Acetyl Chloride D->E F Warm to RT & Stir (Monitor by TLC) E->F G Quench & Dilute F->G H Aqueous Washes (Acid, Base, Brine) G->H I Dry & Concentrate H->I J Purify (Recrystallization or Chromatography) I->J K K J->K Final Product

Caption: General workflow for the acylation of 2-bromo-5-chloro-4-methylaniline.

The following diagram illustrates the decision-making process for troubleshooting a low-yielding reaction.

Troubleshooting_Logic node_action node_action Start Low Conversion Observed CheckReagent Using Acetic Anhydride? Start->CheckReagent CheckCatalyst Using Base Only? CheckReagent->CheckCatalyst No node_action_1 Switch to Acetyl Chloride CheckReagent->node_action_1 Yes CheckTemp Reaction at Low Temp? CheckCatalyst->CheckTemp No node_action_2 Add Catalytic DMAP CheckCatalyst->node_action_2 Yes End Optimized Reaction CheckTemp->End No node_action_3 Gradually Increase Temperature CheckTemp->node_action_3 Yes node_action_1->CheckCatalyst node_action_2->CheckTemp node_action_3->End

Caption: Troubleshooting flowchart for low conversion in the acylation reaction.

References

Technical Support Center: Purification of N-(2-bromo-5-chloro-4-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-(2-bromo-5-chloro-4-methylphenyl)acetamide. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining this compound in high purity. Here, we will address common issues through a detailed troubleshooting guide and a comprehensive FAQ section, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide

The purification of this compound can be complicated by the presence of various impurities, often arising from the synthetic route. Below is a structured guide to address the most common challenges.

Problem ID Observed Issue Probable Cause(s) Recommended Solution(s)
P-01 Low Purity After Initial Isolation - Unreacted Starting Materials: Incomplete reaction of 2-bromo-5-chloro-4-methylaniline or the acetylating agent.- Isomeric Impurities: Formation of other brominated or chlorinated isomers during synthesis.- Over-bromination/chlorination: Introduction of additional halogen atoms onto the aromatic ring.- Recrystallization: This is the primary method for purifying crude acetanilide. A suitable solvent will have high solubility for the desired compound at elevated temperatures and low solubility at room temperature.[1][2] Experiment with solvent systems such as ethanol/water or ethyl acetate/hexane.[3]- Column Chromatography: If recrystallization is ineffective, column chromatography provides a more robust separation based on polarity.
P-02 Colored Impurities (Yellow/Brown Tinge) - Oxidation Products: Anilines are susceptible to oxidation, leading to colored byproducts.- Residual Reagents or Catalysts: Trace amounts of reagents used in the synthesis can impart color.- Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb colored impurities.[4][5] The charcoal is then removed by hot filtration.- Aqueous Wash: Before recrystallization, washing the crude product with a dilute solution of sodium bisulfite can help to remove some colored oxidation byproducts.
P-03 Co-eluting Spots on TLC - Impurities with Similar Polarity: Isomeric byproducts or other structurally similar impurities may have similar affinities for the TLC stationary and mobile phases.[6][7]- Optimize TLC Solvent System: Experiment with different solvent mixtures to achieve better separation. Varying the ratio of polar to non-polar solvents can often resolve co-eluting spots.- Change Stationary Phase: If using silica gel, consider trying alumina plates, or vice-versa, as the different adsorbent properties may lead to better separation.- 2D TLC: Running the TLC in a second dimension with a different solvent system can help to resolve overlapping spots and confirm the presence of multiple components.
P-04 Oily Product Instead of Crystalline Solid - Presence of Low-Melting Impurities: Impurities can act as a eutectic mixture, depressing the melting point and preventing crystallization.- Residual Solvent: Trapped solvent can inhibit crystal lattice formation.- Trituration: Stirring the oily product with a poor solvent (a solvent in which the desired compound is insoluble) can often induce crystallization.- Seed Crystals: Introducing a small crystal of the pure compound can initiate crystallization.- High Vacuum Drying: Ensure all residual solvent is removed by drying the product under high vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to diagnose a purification problem with this compound?

A1: The first and most critical step is to perform a Thin-Layer Chromatography (TLC) analysis of your crude product.[6][7] This will give you a visual representation of the number of components in your mixture and their relative polarities. Co-spotting your crude material with the starting materials can help identify unreacted precursors.

Q2: How do I choose the best solvent for recrystallization?

A2: The ideal recrystallization solvent is one in which your target compound is highly soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., in an ice bath).[1][8] A good starting point is to test the solubility of a small amount of your compound in various solvents like ethanol, methanol, ethyl acetate, and toluene, both at room temperature and with heating. Mixed solvent systems, such as ethanol/water or ethyl acetate/hexane, can also be very effective.[3][9]

Q3: When should I opt for column chromatography over recrystallization?

A3: Column chromatography is generally recommended when:

  • Recrystallization fails to remove impurities, particularly those with very similar solubility profiles to your product.

  • You have multiple impurities that need to be separated.

  • Your product is an oil and cannot be crystallized.

  • You need to isolate a small amount of a highly pure compound for analytical purposes.

Q4: My purified product has a broad melting point range. What does this indicate?

A4: A broad melting point range is a classic indicator of an impure compound. Pure crystalline solids typically have a sharp melting point range of 1-2°C. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point.

Q5: Can I use NMR spectroscopy to identify impurities?

A5: Absolutely. ¹H NMR spectroscopy is a powerful tool for identifying impurities. Unreacted starting materials will show characteristic peaks that can be compared to the spectra of the pure starting materials. Isomeric impurities may be more subtle but can often be detected by the presence of unexpected signals or altered integration values in the aromatic region.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Based on preliminary solubility tests, select an appropriate solvent or mixed solvent system (e.g., ethanol/water).

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary to achieve full dissolution.[1]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal.[4] Swirl the flask and gently reheat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.

Protocol 2: Column Chromatography of this compound
  • TLC Analysis: Determine an appropriate solvent system for column chromatography by running TLC plates with varying ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The ideal system will give your target compound an Rf value of approximately 0.3-0.4.[7]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Combine and Evaporate: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum.

Visual Workflows

Caption: Decision tree for selecting a purification method.

Column_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC to find Eluent System Pack 2. Pack Column with Silica Gel Slurry TLC->Pack Load 3. Load Crude Product Pack->Load Elute 4. Elute with Solvent Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Step-by-step workflow for column chromatography.

References

"Degradation pathways of N-(2-bromo-5-chloro-4-methylphenyl)acetamide under experimental conditions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-(2-bromo-5-chloro-4-methylphenyl)acetamide. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the degradation of this compound under various experimental conditions. Our goal is to equip you with the knowledge to anticipate, identify, and solve challenges you may encounter during your stability and degradation studies.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental investigation of this compound degradation.

Question: I am observing a rapid loss of the parent compound in my acidic hydrolysis experiments, even under mild conditions. What is the likely cause and primary degradation product?

Answer:

The amide linkage in this compound is susceptible to acid-catalyzed hydrolysis. The electron-withdrawing effects of the bromo and chloro substituents on the phenyl ring can influence the rate of this reaction. The primary degradation pathway is the cleavage of the amide bond to yield 2-bromo-5-chloro-4-methylaniline and acetic acid.

  • Causality: The lone pair of electrons on the oxygen atom of the carbonyl group gets protonated under acidic conditions. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. The subsequent collapse of the tetrahedral intermediate leads to the cleavage of the C-N bond.

  • Troubleshooting Steps:

    • Confirm Degradant Identity: The primary method to confirm the identity of the main degradation product is to compare its retention time and mass spectrum with a certified reference standard of 2-bromo-5-chloro-4-methylaniline.

    • Reaction Monitoring: Monitor the reaction at different time points using HPLC-UV to determine the rate of degradation. This will help in optimizing the stress conditions to achieve the desired level of degradation (typically 5-20%).

    • pH Control: Carefully control the pH of your reaction mixture. The rate of hydrolysis is pH-dependent. Consider using a buffer system to maintain a constant pH.

Question: My oxidative degradation experiments using hydrogen peroxide are showing multiple degradation products, and I'm having trouble identifying them. What are the possible reaction pathways?

Answer:

Oxidative degradation of this compound can be complex. Besides potential reactions at the amide group, the electron-rich aromatic ring and the methyl group are also susceptible to oxidation.

  • Plausible Pathways:

    • N-Oxidation: The nitrogen atom of the amide can be oxidized to form an N-oxide derivative.

    • Hydroxylation of the Aromatic Ring: The aromatic ring can undergo electrophilic substitution by hydroxyl radicals, leading to the formation of phenolic derivatives. The position of hydroxylation will be directed by the existing substituents.

    • Oxidation of the Methyl Group: The methyl group can be oxidized to a hydroxymethyl group, which can be further oxidized to an aldehyde and then a carboxylic acid.

    • Dehalogenation: Under certain oxidative conditions, dehalogenation (loss of bromine or chlorine) might occur, although this is generally less common.

  • Troubleshooting and Identification:

    • LC-MS/MS Analysis: Employ UPLC-MS/MS to separate the degradation products and obtain their mass spectra. The fragmentation patterns will provide crucial information about their structures.

    • High-Resolution Mass Spectrometry (HRMS): Use HRMS to determine the exact mass of the degradation products and predict their elemental composition.

    • Forced Degradation with Different Oxidants: Compare the degradation profiles obtained with different oxidizing agents (e.g., H₂O₂, AIBN, Fenton's reagent) to gain insights into the reaction mechanisms.

Question: I am observing poor peak shapes and inconsistent retention times for the parent compound and its degradation products in my HPLC analysis. How can I optimize my chromatographic method?

Answer:

Poor chromatography can be due to several factors, including inappropriate column chemistry, mobile phase composition, or pH. For this compound and its likely degradation products, a reverse-phase HPLC method is generally suitable.

  • Method Optimization:

    • Column Selection: A C18 column is a good starting point. If you still face issues, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase.

    • Mobile Phase: A mixture of acetonitrile or methanol with water is a common mobile phase. For mass spectrometry compatibility, use volatile buffers like ammonium formate or ammonium acetate instead of non-volatile ones like phosphate buffers.

    • pH Adjustment: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds. The primary degradation product, 2-bromo-5-chloro-4-methylaniline, is basic. Adjusting the mobile phase pH to the acidic range (e.g., with 0.1% formic acid) will ensure it is in its protonated form, leading to better peak shapes.

    • Gradient Elution: A gradient elution program will likely be necessary to achieve good separation of the parent compound and its more polar degradation products.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the degradation of this compound.

Question: What are the expected major degradation pathways for this compound under forced degradation conditions?

Answer:

Based on the structure of the molecule, the following are the most probable degradation pathways under typical forced degradation conditions (acidic, basic, oxidative, and photolytic stress):

  • Hydrolysis (Acidic and Basic): The primary degradation pathway is the cleavage of the amide bond, leading to the formation of 2-bromo-5-chloro-4-methylaniline and acetic acid . The rate of hydrolysis is dependent on pH and temperature.

  • Oxidation: Oxidative conditions can lead to a variety of products, including N-oxides , hydroxylated aromatic derivatives , and products resulting from the oxidation of the methyl group (e.g., hydroxymethyl, aldehyde, carboxylic acid derivatives).

  • Photolysis: Exposure to UV light can induce photodegradation. Potential pathways include dehalogenation (cleavage of the C-Br or C-Cl bond) via homolytic cleavage, leading to radical intermediates. These radicals can then react further. Another possibility is photo-hydrolysis of the amide bond.

Question: How can I synthesize the primary hydrolytic degradation product, 2-bromo-5-chloro-4-methylaniline, for use as a reference standard?

Answer:

2-bromo-5-chloro-4-methylaniline can be synthesized from 5-chloro-4-methylaniline. The synthesis involves the protection of the amino group by acetylation, followed by bromination and subsequent deprotection of the amino group.

Question: What analytical techniques are most suitable for the identification and quantification of this compound and its degradation products?

Answer:

A combination of chromatographic and spectroscopic techniques is essential for a comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is the workhorse technique for separating the parent compound from its degradation products and for quantification. A stability-indicating HPLC method should be developed and validated.

  • Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS): This technique provides higher resolution and sensitivity compared to HPLC. The mass spectrometric data is invaluable for the structural elucidation of unknown degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural confirmation of isolated degradation products.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of degradation products.

Experimental Protocols and Data

Protocol 1: Forced Hydrolytic Degradation
  • Acidic Hydrolysis:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • In a clean vial, add 1 mL of the stock solution to 9 mL of 0.1 N HCl.

    • Heat the solution at 80°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to an appropriate concentration for HPLC analysis.

  • Basic Hydrolysis:

    • Follow the same procedure as for acidic hydrolysis, but use 0.1 N NaOH instead of 0.1 N HCl.

    • Neutralize the aliquots with an equivalent amount of 0.1 N HCl before HPLC analysis.

Protocol 2: Forced Oxidative Degradation
  • Prepare a stock solution of the compound (1 mg/mL) as described above.

  • In a clean vial, add 1 mL of the stock solution to 9 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature and protect it from light.

  • Monitor the degradation at various time points (e.g., 2, 4, 8, 24 hours) by diluting an aliquot with the mobile phase for HPLC analysis.

Protocol 3: Forced Photolytic Degradation
  • Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile/water 1:1) at a concentration of 0.1 mg/mL.

  • Expose the solution to a UV light source (e.g., 254 nm or 365 nm) in a photostability chamber for a defined period.

  • Simultaneously, keep a control sample in the dark at the same temperature.

  • Analyze the samples at different time points by HPLC.

Table 1: HPLC Method Parameters for Stability Indicating Assay
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-2 min: 10% B; 2-20 min: 10-90% B; 20-25 min: 90% B; 25-26 min: 90-10% B; 26-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

Visualizations

Proposed Degradation Pathways

DegradationPathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation Parent_H This compound Product_H1 2-bromo-5-chloro-4-methylaniline Parent_H->Product_H1 Acid/Base Hydrolysis Product_H2 Acetic Acid Parent_H->Product_H2 Acid/Base Hydrolysis Parent_O This compound Product_O1 N-Oxide Derivative Parent_O->Product_O1 [O] Product_O2 Hydroxylated Aromatic Derivatives Parent_O->Product_O2 [O] Product_O3 Oxidized Methyl Group (CH2OH, CHO, COOH) Parent_O->Product_O3 [O] Parent_P This compound Product_P1 Dehalogenated Products Parent_P->Product_P1 hv Product_P2 Photo-hydrolysis Products Parent_P->Product_P2 hv, H2O

Caption: Proposed degradation pathways of this compound.

Experimental Workflow for Degradation Studies

Workflow start Start: this compound stress Forced Degradation (Acid, Base, Oxidation, Photolysis) start->stress analysis HPLC/UPLC-UV Analysis (Quantification of Parent and Degradants) stress->analysis identification UPLC-MS/MS and HRMS Analysis (Identification of Degradation Products) analysis->identification report Final Report (Degradation Profile and Pathways) analysis->report isolation Preparative HPLC (Isolation of Major Degradants) identification->isolation identification->report confirmation NMR Spectroscopy (Structural Confirmation) isolation->confirmation confirmation->report

Caption: General workflow for forced degradation studies.

"How to remove unreacted starting materials from N-(2-bromo-5-chloro-4-methylphenyl)acetamide"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic and process chemistry. This guide provides in-depth troubleshooting and purification protocols for N-(2-bromo-5-chloro-4-methylphenyl)acetamide, a key intermediate in the development of advanced pharmaceutical and agrochemical compounds[1]. Achieving high purity is critical for the success of subsequent synthetic steps and the quality of the final product. This document is designed for researchers, scientists, and drug development professionals to address common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

The primary impurities are typically unreacted starting materials. The synthesis of this compound is an N-acetylation reaction. Therefore, the expected contaminants are:

  • Unreacted Amine: 2-bromo-5-chloro-4-methylaniline, the aniline precursor, is the most common starting material impurity[1][2]. Due to its basic nature (pKa of the anilinium ion is ~3-5), it can be easily targeted for removal.

  • Excess Acetylating Agent & Byproducts: The reaction uses an acetylating agent, typically acetic anhydride or acetyl chloride[3][4][5].

    • If acetic anhydride is used, any unreacted material and its hydrolysis byproduct, acetic acid , will be present[6][7].

    • If acetyl chloride is used, it rapidly hydrolyzes to acetic acid and hydrochloric acid (HCl) [8][9].

These acidic and basic impurities must be removed to obtain a pure, neutral amide product.

Q2: My reaction workup left me with a sticky solid or oil. What is the best initial purification strategy?

An oily or impure solid product indicates the presence of significant amounts of starting materials or byproducts. The most effective first step is a targeted Liquid-Liquid Extraction (LLE) sequence to remove both acidic and basic impurities. This technique exploits the differential solubilities of the neutral product and the ionic forms of the impurities in immiscible aqueous and organic phases[10][11]. A standard LLE workup will isolate the crude, neutral amide in an organic solvent, which can then be evaporated to yield a solid product suitable for further purification by recrystallization or chromatography.

Q3: How can I specifically remove the unreacted 2-bromo-5-chloro-4-methylaniline?

The unreacted aniline is a weak base. It can be selectively removed from the organic reaction mixture by washing with a dilute aqueous acid, such as 1 M hydrochloric acid (HCl). The acid protonates the basic amino group (-NH₂) of the aniline, forming a water-soluble ammonium salt (Ar-NH₃⁺Cl⁻). This salt partitions into the aqueous phase, which can then be physically separated and discarded, leaving the neutral amide product in the organic layer[10][12].

Q4: What is the best way to eliminate residual acetic acid or other acidic byproducts?

Acidic impurities like acetic acid are readily removed by washing the organic solution with a mild aqueous base. A saturated solution of sodium bicarbonate (NaHCO₃) is ideal. The bicarbonate deprotonates the carboxylic acid, forming a water-soluble sodium acetate salt that partitions into the aqueous layer[12].

Safety Note: The reaction between bicarbonate and acid generates carbon dioxide (CO₂) gas. When performing this wash in a separatory funnel, be sure to vent frequently by inverting the funnel and opening the stopcock to release the pressure buildup[12].

Q5: After an acid/base wash, my product is a solid but still shows impurities on a TLC plate. What should I do next?

If the product is a solid and the initial LLE workup has removed the bulk of ionic impurities, recrystallization is the preferred next step. This is a highly effective technique for purifying solid amides[13]. The key is to select an appropriate solvent or solvent system in which the amide has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures, while the impurities remain soluble at all temperatures. Common solvents for recrystallizing N-aryl amides include ethanol, isopropanol, acetone, or acetonitrile[13].

Q6: When is it more appropriate to use column chromatography instead of recrystallization?

Flash column chromatography is recommended under the following conditions:

  • The product is an oil or a low-melting solid that cannot be effectively recrystallized.

  • Impurities have very similar solubility profiles to the product, making separation by recrystallization inefficient[14].

  • There are multiple byproducts that need to be separated simultaneously[15].

For N-aryl acetamides, a silica gel stationary phase is standard, with a mobile phase consisting of a gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether[16][17].

Troubleshooting Guides & Protocols

Data for Purification Planning

This table summarizes the physical properties of the product and key potential impurities, which is crucial for designing an effective purification strategy.

CompoundMolar Mass ( g/mol )FormKey Reactive GroupWater SolubilityCommon Organic Solvents
This compound (Product) 276.54[18]SolidAmide (Neutral)InsolubleSoluble in Ethyl Acetate, DCM, Chloroform[19]
2-bromo-5-chloro-4-methylaniline (Starting Material) 220.49[2]SolidAmine (Basic)InsolubleSoluble in common organic solvents
Acetic Anhydride (Reagent) 102.09[4]LiquidAcid AnhydrideReacts to form Acetic Acid[4][20]Miscible with Ether, Chloroform, Benzene[19]
Acetyl Chloride (Reagent) 78.50[21]LiquidAcyl ChlorideReacts violently to form Acids[8][9]Soluble but may react with alcohols[8]
Acetic Acid (Byproduct) 60.05LiquidCarboxylic AcidMiscible[4]Soluble in polar organic solvents
Purification Decision Workflow

This diagram outlines the logical steps for purifying your crude product.

Purification Workflow start Crude Reaction Mixture lle Liquid-Liquid Extraction (Acid/Base Wash) start->lle dry Dry Organic Layer & Evaporate lle->dry purity_check Assess Purity (TLC, NMR, etc.) dry->purity_check pure Pure Product purity_check->pure PURE impure_solid Impure Solid purity_check->impure_solid IMPURE (Solid) impure_oil Impure Oil / Complex Mixture purity_check->impure_oil IMPURE (Oil/Complex) recrystallize Recrystallization impure_solid->recrystallize chromatography Flash Column Chromatography impure_oil->chromatography recrystallize->purity_check chromatography->purity_check

Caption: Decision tree for purifying this compound.

Protocol 1: Liquid-Liquid Extraction (Aqueous Acid/Base Wash)

This protocol is the first line of defense to remove ionic impurities.

Objective: To remove unreacted 2-bromo-5-chloro-4-methylaniline and acidic byproducts.

Materials:

  • Crude reaction mixture

  • Ethyl acetate (or Dichloromethane)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory funnel, beakers, Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Dissolution: Transfer the crude reaction mixture to a separatory funnel. Dilute the mixture with 5-10 volumes of ethyl acetate.

  • Acid Wash: Add an equal volume of 1 M HCl to the separatory funnel. Stopper the funnel, invert, and vent immediately. Shake vigorously for 30-60 seconds, venting frequently to release any pressure. Allow the layers to separate completely. Drain and discard the lower aqueous layer (which now contains the aniline salt)[10].

  • Base Wash: Add an equal volume of saturated NaHCO₃ solution to the organic layer in the funnel. Caution: CO₂ gas will evolve. Shake gently at first, with frequent venting. Once the initial effervescence subsides, shake vigorously for 30-60 seconds. Allow the layers to separate, then drain and discard the lower aqueous layer (containing acetate salts)[12].

  • Brine Wash: Add an equal volume of brine to the organic layer. Shake for 30 seconds. This wash removes the bulk of the dissolved water from the organic phase[10]. Allow the layers to separate and discard the aqueous layer.

  • Drying: Drain the washed organic layer into an Erlenmeyer flask. Add a small amount of anhydrous MgSO₄ or Na₂SO₄ and swirl. If the drying agent clumps together, add more until some particles remain free-flowing.

  • Isolation: Filter the dried solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the solvent. The resulting solid is the crude, washed product.

LLE Workflow step1 Start: Organic Layer Product + Aniline + Acid Byproducts step2 Step 1: Acid Wash (1M HCl) Aqueous Layer (Aniline Salt) Organic Layer (Product + Acid Byproducts) step1->step2 Add 1M HCl step3 Step 2: Base Wash (NaHCO3) Aqueous Layer (Acetate Salt) Organic Layer (Product) step2:f2->step3 Add NaHCO3 step4 Step 3: Brine Wash Aqueous Layer (Water) Organic Layer (Dry Product) step3:f2->step4 Add Brine

Caption: Sequential washing steps in the liquid-liquid extraction process.

Protocol 2: Recrystallization

Objective: To achieve high purity of a solid product by removing soluble impurities.

Materials:

  • Crude, washed solid product from Protocol 1

  • Candidate recrystallization solvent (e.g., Ethanol, Isopropanol)

  • Erlenmeyer flask, hot plate, beaker of ice water

  • Buchner funnel and filter paper, vacuum flask

Procedure:

  • Solvent Selection: In a test tube, add a small amount of crude product and a few drops of the chosen solvent. If it dissolves immediately at room temperature, the solvent is unsuitable. If it is insoluble at room temperature, heat the test tube. A good solvent will dissolve the product when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to fully dissolve the solid. Keep the solution at or near its boiling point on a hot plate.

  • Cooling (Crystal Formation): Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling promotes the formation of larger, purer crystals.

  • Ice Bath: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for 15-30 minutes to maximize the yield of precipitated product.

  • Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities.

  • Drying: Allow the crystals to dry completely under vacuum or in a low-temperature oven.

Protocol 3: Flash Column Chromatography

Objective: To purify oily products or separate compounds with similar solubility.

Materials:

  • Crude, washed product

  • Silica gel (for flash chromatography)

  • Mobile phase solvents (e.g., Ethyl Acetate and Hexanes)

  • Chromatography column, collection tubes

  • Air or nitrogen source for pressure

Procedure:

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), find a solvent system (e.g., 20% Ethyl Acetate in Hexanes) that gives the product an Rf value of approximately 0.3-0.4.

  • Column Packing: Pack a chromatography column with silica gel as a slurry in the non-polar solvent (hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column (dry loading).

  • Elution: Add the mobile phase to the column and apply gentle pressure. Begin eluting with a low polarity mixture (e.g., 5% ethyl acetate/hexanes) and gradually increase the polarity (e.g., to 20%, then 40% ethyl acetate)[17].

  • Fraction Collection: Collect the eluent in a series of fractions (test tubes).

  • Analysis: Spot each fraction on a TLC plate to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final, purified product.

References

Technical Support Center: A Guide to Consistent Results with N-(2-bromo-5-chloro-4-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(2-bromo-5-chloro-4-methylphenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on achieving reproducible and reliable experimental outcomes. Inconsistent results can be a significant impediment to research progress, and this guide offers a structured approach to troubleshooting common issues encountered during the synthesis, purification, and application of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of inconsistent results when working with this compound?

A1: Inconsistent results can arise from several factors, broadly categorized into issues with the compound itself and variations in experimental procedures.[1] Key areas to investigate include:

  • Compound Purity and Integrity: The presence of unreacted starting materials, byproducts from synthesis, or degradation products can significantly alter experimental outcomes.

  • Experimental Conditions: Variations in reaction time, temperature, solvent purity, and reagent stoichiometry can lead to different results.[1]

  • Compound Handling and Storage: Improper storage can lead to degradation of the compound over time.

  • Assay-Specific Variability: For biological assays, factors such as cell line passage number, reagent quality, and incubation times can introduce variability.

Q2: How can I be sure of the purity of my this compound?

A2: It is crucial to characterize your compound using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are powerful tools for assessing purity and confirming the molecular weight of your compound. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation.

Q3: What is the recommended method for storing this compound?

Troubleshooting Guide: Synthesis and Purification

Inconsistent yields, unexpected byproducts, and purification difficulties are common challenges in organic synthesis. This section provides a systematic approach to troubleshooting these issues.

Issue 1: Low Yield in Synthesis

Low product yield is a frequent problem in organic synthesis. The flowchart below provides a step-by-step guide to diagnosing and resolving this issue.

Caption: Troubleshooting workflow for low reaction yield.

Detailed Steps for Addressing Low Yield:

  • Verify Starting Material Quality: The synthesis of this compound likely involves the acylation of 2-bromo-5-chloro-4-methylaniline. Ensure the aniline starting material is pure and free from isomers or other impurities. The quality of the acetylating agent (e.g., acetyl chloride or acetic anhydride) is also critical.

  • Optimize Reaction Conditions:

    • Temperature: Acylation reactions can be sensitive to temperature. Running the reaction at too low a temperature may lead to an incomplete reaction, while excessively high temperatures can cause degradation or side reactions.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Solvent: The choice of solvent can influence the reaction rate and selectivity. Ensure the solvent is anhydrous, as water can react with the acetylating agent.

  • Refine Work-up and Purification: Product can be lost during aqueous work-up if it has some water solubility. Ensure the pH is adjusted appropriately to minimize solubility in the aqueous phase.[1] During purification by column chromatography or recrystallization, the choice of solvent system is crucial to avoid product loss.

Issue 2: Presence of Impurities

The formation of byproducts is a common source of inconsistent results.

Common Byproducts in Acylation Reactions:

Byproduct Potential Cause Suggested Solution
Di-acylated Product Incorrect stoichiometry (excess acetylating agent).Use a 1:1 molar ratio of the aniline to the acetylating agent. Add the acetylating agent dropwise at a low temperature to control the reaction rate.[1]
Unreacted Starting Material Incomplete reaction.Increase reaction time or temperature, monitoring for product degradation. Ensure the quality of the starting materials.[1]
Hydrolyzed Acetylating Agent Presence of water in the reaction mixture.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.

Purification Strategy:

Column chromatography is an effective method for separating the desired product from byproducts. A gradient elution with a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate) is a good starting point for developing a separation method.

Troubleshooting Guide: Biological Assays

Inconsistent results in biological assays can be particularly challenging to diagnose. The following sections address common issues.

Issue 3: Variability in Bioactivity

Observing different levels of biological activity between experiments is a common problem.

Caption: Troubleshooting workflow for inconsistent bioactivity.

Key Considerations for Biological Assays:

  • Compound Solubility: Ensure your compound is fully dissolved in the assay medium. Poor solubility can lead to inaccurate concentrations and variable results. The halogen atoms on this compound may affect its solubility.

  • Cell Health and Passage Number: Use cells that are healthy and within a consistent passage number range. High passage numbers can lead to phenotypic and genotypic drift, affecting experimental outcomes.

  • Reagent Consistency: Use reagents from the same lot number whenever possible to minimize variability.

  • Positive and Negative Controls: Always include appropriate positive and negative controls in your experiments to validate the assay performance.

Issue 4: Unexpected Toxicity or Off-Target Effects

The biological activity of acetamide derivatives can be influenced by the nature and position of substituents on the phenyl ring.[2][3] The presence of bromo and chloro substituents on this compound may lead to unexpected biological effects.

Investigating Unexpected Effects:

  • Confirm Compound Identity: Re-verify the structure of your compound using NMR and MS to rule out the possibility of an incorrect compound or the presence of a highly active impurity.

  • Dose-Response Curve: Perform a detailed dose-response analysis to understand the concentration at which the unexpected effects occur.

  • Control Experiments: Include control groups treated with the vehicle (solvent) alone to ensure that the observed effects are due to the compound and not the vehicle.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 2-bromo-5-chloro-4-methylaniline

  • Acetyl chloride or acetic anhydride

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine or pyridine (if using acetyl chloride)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve 2-bromo-5-chloro-4-methylaniline (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • If using acetyl chloride, add triethylamine (1.1 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) or acetic anhydride (1.1 equivalents) dropwise to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

References

"Scale-up synthesis considerations for N-(2-bromo-5-chloro-4-methylphenyl)acetamide"

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the common challenges and critical parameters for the successful scale-up synthesis of N-(2-bromo-5-chloro-4-methylphenyl)acetamide.

Technical Support Center: this compound Synthesis

This guide provides researchers, chemists, and process development professionals with a comprehensive technical resource for the synthesis and scale-up of this compound. We will address common experimental challenges, provide in-depth troubleshooting, and detail a robust protocol grounded in chemical principles to ensure a safe, efficient, and scalable process.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most direct and industrially viable method for synthesizing this compound is through the N-acetylation of its corresponding aniline precursor, 2-bromo-5-chloro-4-methylaniline.[1] This reaction involves treating the aniline with a suitable acetylating agent in an appropriate solvent system. The overall transformation is generally efficient and high-yielding when key parameters are controlled.

cluster_reactants Reactants cluster_products Products A 2-Bromo-5-chloro-4-methylaniline C This compound A->C Acetylation B Acetylating Agent (e.g., Acetic Anhydride) B->C D Acetic Acid (Byproduct)

Caption: General Synthesis Pathway.

Q2: Which acetylating agent is recommended for scale-up, acetyl chloride or acetic anhydride?

While both acetyl chloride and acetic anhydride are effective acetylating agents, acetic anhydride is strongly recommended for scale-up operations.

  • Safety & Handling: Acetyl chloride reacts violently with water and releases corrosive hydrogen chloride (HCl) gas, requiring specialized scrubbers and handling procedures at scale. Acetic anhydride's reaction with water is much less vigorous, and its primary byproduct is acetic acid, which is easier to handle and remove.

  • Cost-Effectiveness: Acetic anhydride is generally more economical for large-scale production.

  • Reaction Control: The reaction with acetic anhydride is typically less exothermic than with acetyl chloride, allowing for better temperature control, which is critical for preventing side reactions in large reactors.

Q3: How do I select an appropriate solvent for this synthesis at scale?

Solvent selection is a critical decision that impacts reaction kinetics, impurity profile, product isolation, and process safety. An ideal solvent should dissolve the starting aniline, be inert to the reaction conditions, and allow for easy product isolation.

Solvent ClassExample(s)Suitability for Scale-UpRationale & Considerations
Aprotic Polar Acetonitrile, Ethyl AcetateExcellent Good solubility for the aniline starting material. Relatively easy to remove under vacuum. Ethyl acetate is often preferred due to its lower cost and favorable environmental/safety profile.
Aromatic TolueneGood Can be used, especially if higher temperatures are needed. However, product may have high solubility, potentially complicating crystallization.
Chlorinated Dichloromethane (DCM)Poor While effective in the lab, DCM is often avoided in large-scale production due to environmental regulations and potential for reactivity with amines at elevated temperatures.
Ethers Tetrahydrofuran (THF)Moderate Good solvent but can form peroxides, posing a safety risk at scale. Requires careful management and testing.

Recommendation: Ethyl acetate is often the best starting point for process development due to its balance of performance, safety, and cost.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and provides actionable solutions.

Problem: Low Reaction Yield

A low yield is one of the most common issues. A systematic approach is required to diagnose the root cause.

start Low Yield Observed q1 Is starting aniline pure? start->q1 q2 Was reaction monitored to completion (TLC/HPLC)? q1->q2 Yes cause1 Impure starting material inhibits reaction. ACTION: Re-purify or source higher quality aniline. q1->cause1 No q3 Was an aqueous workup performed correctly? q2->q3 Yes cause2 Incomplete reaction. ACTION: Increase reaction time or temperature. Check stoichiometry of acetylating agent. q2->cause2 No q4 Was the correct recrystallization solvent used? q3->q4 Yes cause3 Product lost to aqueous layer. ACTION: Check pH during extraction. Perform back-extraction of aqueous layers with solvent. q3->cause3 No cause4 Product remains dissolved in mother liquor. ACTION: Cool crystallization mixture for longer. Reduce solvent volume or use an anti-solvent. q4->cause4 No

Caption: Troubleshooting Workflow for Low Yield.

IssuePotential Cause(s)Recommended Action(s)
Multiple Spots on TLC/HPLC Incomplete Reaction: Unreacted starting material is a common impurity.- Ensure at least 1.1 equivalents of the acetylating agent are used. - Extend reaction time or slightly increase the temperature.
Diacetylation: Excess acetylating agent or high temperatures can lead to the formation of a diacetylated byproduct.- Maintain strict stoichiometric control of the acetylating agent. - Keep the reaction temperature below 40-50 °C.
Hydrolysis: Presence of water can hydrolyze the acetylating agent or the product.- Use anhydrous solvents and reagents. - Run the reaction under an inert atmosphere (e.g., Nitrogen).
Product Fails to Crystallize ("Oils Out") Presence of Impurities: Even small amounts of impurities can inhibit crystal lattice formation.- Attempt to purify a small sample via column chromatography to obtain a seed crystal. - Perform an additional aqueous wash to remove any residual salts or acetic acid.
Inappropriate Solvent: The chosen solvent may not be optimal for crystallization.- Try a different solvent system (e.g., ethanol/water, isopropanol). - Attempt an anti-solvent crystallization (e.g., dissolving in ethyl acetate and slowly adding heptane).[2]
Exothermic Reaction is Difficult to Control Addition Rate Too Fast: The acetylation of anilines is exothermic. Adding the acetylating agent too quickly can cause a dangerous temperature spike.- Add the acetylating agent dropwise via an addition funnel. - Use an ice bath to maintain the initial reaction temperature between 0-10 °C. - Ensure the reactor has adequate cooling capacity for the planned batch size.

Scalable Laboratory Protocol

This protocol is designed for laboratory scale (10-100g) and highlights key considerations for future scale-up.

Materials:

  • 2-bromo-5-chloro-4-methylaniline (1.0 eq)

  • Acetic Anhydride (1.1 eq)

  • Ethyl Acetate (anhydrous, ~10 mL per gram of aniline)

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Reaction Setup: In a properly sized round-bottom flask equipped with a magnetic stirrer, thermometer, and an addition funnel, dissolve 2-bromo-5-chloro-4-methylaniline (1.0 eq) in anhydrous ethyl acetate under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Reagent Addition: Slowly add acetic anhydride (1.1 eq) dropwise via the addition funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • In-Process Check (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting aniline is consumed.

  • Quenching: Once complete, carefully and slowly add saturated sodium bicarbonate solution to quench excess acetic anhydride and neutralize the acetic acid byproduct. Caution: Initial addition may cause gas evolution (CO₂).

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or isopropanol, to yield pure this compound as a solid.[2]

  • Drying: Dry the purified product in a vacuum oven until a constant weight is achieved.

References

Validation & Comparative

A Comparative Analysis of N-(2-bromo-5-chloro-4-methylphenyl)acetamide and Its Halogenated Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of N-(2-bromo-5-chloro-4-methylphenyl)acetamide and its halogenated analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, physicochemical properties, and potential biological activities of this class of compounds. By examining structure-activity relationships, we aim to provide a predictive framework for the rational design of novel bioactive molecules.

Introduction: The Significance of Halogenated Acetanilides

Halogenated organic compounds play a pivotal role in medicinal chemistry and materials science. The introduction of halogen atoms into a molecular scaffold can significantly modulate its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Acetanilide, a derivative of aniline, and its halogenated analogs have a long history of application, ranging from early pharmaceuticals to modern herbicides.[1] The strategic placement of different halogens on the phenyl ring of N-phenylacetamides can lead to a diverse array of biological activities, including antimicrobial, antifungal, and anticancer properties.[2][3]

This guide focuses on this compound, a polysubstituted acetanilide. Due to a lack of extensive publicly available data on this specific compound, this analysis will draw upon the established knowledge of its structural analogs to infer its potential characteristics and biological performance. By comparing it with mono- and di-halogenated analogs, we can elucidate the potential impact of the specific substitution pattern on its bioactivity.

Synthesis of Halogenated N-Phenylacetamides

The synthesis of N-arylacetamides, including this compound and its analogs, is typically achieved through the acylation of the corresponding substituted aniline with an acetylating agent. A general and robust method involves the reaction of the aniline with acetyl chloride or acetic anhydride in the presence of a base or a catalyst.

General Synthetic Protocol

A reliable method for the laboratory-scale synthesis of these compounds is outlined below. This protocol is adaptable for the synthesis of various halogenated N-phenylacetamides by selecting the appropriate starting aniline.

Experimental Protocol: Synthesis of N-Arylacetamides

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted aniline (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Acetylating Agent: Slowly add acetyl chloride (1.1 equivalents) or acetic anhydride (1.1 equivalents) to the stirred solution at room temperature. The reaction can be exothermic, so controlled addition is crucial.

  • Base/Catalyst: For reactions with acetyl chloride, a base such as triethylamine or pyridine (1.2 equivalents) is added to neutralize the HCl byproduct. For acetic anhydride, a catalytic amount of a strong acid (e.g., sulfuric acid) can be used to accelerate the reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aniline is consumed.

  • Work-up: Upon completion, quench the reaction with the addition of water. If DCM is used as the solvent, separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure N-arylacetamide.

Diagram: General Synthesis of Halogenated N-Phenylacetamides

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction cluster_purification Purification Aniline Substituted Aniline Reaction Acylation in Solvent (+ Base/Catalyst) Aniline->Reaction AcetAgent Acetylating Agent (Acetyl Chloride or Acetic Anhydride) AcetAgent->Reaction Workup Aqueous Work-up Reaction->Workup Purify Recrystallization or Column Chromatography Workup->Purify Product Pure N-Arylacetamide Purify->Product

Caption: General workflow for the synthesis of halogenated N-phenylacetamides.

Physicochemical Properties: A Comparative Overview

The nature and position of halogen substituents on the phenyl ring significantly influence the physicochemical properties of N-phenylacetamides. These properties, in turn, dictate the compound's pharmacokinetic and pharmacodynamic behavior.

Table 1: Physicochemical Properties of this compound and Its Analogs

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Calculated LogP*
This compound C₉H₉BrClNO278.533.5
N-(2-bromo-4-methylphenyl)acetamideC₉H₁₀BrNO228.092.7
N-(4-chloro-2-methylphenyl)acetamideC₉H₁₀ClNO183.632.3
N-(2,4-dichlorophenyl)acetamideC₈H₇Cl₂NO204.052.6
N-phenylacetamide (Acetanilide)C₈H₉NO135.171.2

*Calculated LogP values are estimations and can vary depending on the algorithm used.

The introduction of halogens generally increases the lipophilicity (LogP) of the molecule. This compound, with both bromine and chlorine substituents, is predicted to be the most lipophilic among the compared analogs. This increased lipophilicity can enhance membrane permeability but may also lead to decreased aqueous solubility and increased metabolic susceptibility.

Comparative Biological Activity: A Predictive Analysis

While specific experimental data for this compound is limited, we can infer its potential biological activities by examining the structure-activity relationships (SAR) of related halogenated acetanilides.

Antimicrobial and Antifungal Activity

Halogenated N-phenylacetamides have demonstrated notable antimicrobial and antifungal properties. For instance, 2-bromo-N-phenylacetamide has shown strong fungicidal activity against various Candida species, including fluconazole-resistant strains.[4] Similarly, 2-chloro-N-phenylacetamide derivatives have exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria.[2][5]

Structure-Activity Relationship Insights:

  • Nature of Halogen: The type of halogen can influence the antimicrobial spectrum and potency. Bromine-containing analogs have shown potent antifungal activity.[4]

  • Position of Halogen: The substitution pattern on the phenyl ring is critical. Halogenation at the ortho and para positions has been shown to be favorable for antimicrobial activity in some series.

  • Polysubstitution: The presence of multiple halogen atoms, as in this compound, could potentially enhance the antimicrobial potency due to increased lipophilicity and electronic effects. However, it may also increase cytotoxicity.

Diagram: Structure-Activity Relationship for Antimicrobial Activity

SAR cluster_core Core Scaffold cluster_factors Modulating Factors Scaffold N-Phenylacetamide HalogenType Halogen Type (Br, Cl) Scaffold->HalogenType HalogenPos Halogen Position (ortho, para) Scaffold->HalogenPos PolySub Polysubstitution Scaffold->PolySub Activity Antimicrobial Activity HalogenType->Activity HalogenPos->Activity PolySub->Activity

Caption: Key structural factors influencing the antimicrobial activity of halogenated N-phenylacetamides.

Cytotoxicity and Potential Anticancer Activity

Several studies have reported the cytotoxic effects of substituted N-phenylacetamides against various cancer cell lines.[2] The mechanism of action is often associated with the induction of apoptosis. The presence and position of electron-withdrawing groups, such as halogens, on the phenyl ring can significantly impact the cytotoxic potency.

Given the presence of two halogen atoms, this compound could be hypothesized to exhibit cytotoxic properties. However, without experimental data, this remains a prediction.

Experimental Protocols for Biological Evaluation

To facilitate further research on this compound and its analogs, detailed protocols for key biological assays are provided below.

Protocol: Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This protocol outlines the broth microdilution method for determining the MIC of a compound against a panel of bacteria.

  • Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Inoculate each well with the prepared bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol: Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[6]

  • Cell Seeding: Seed the desired cancer cell line into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

This guide has provided a comparative analysis of this compound and its halogenated analogs based on existing literature and structure-activity relationships. The presence of both bromo and chloro substituents suggests that the target compound is likely to be a lipophilic molecule with potential for significant biological activity, particularly in the antimicrobial and cytotoxic realms.

However, it is crucial to emphasize that these are predictions based on analogy. To fully elucidate the pharmacological profile of this compound, dedicated experimental studies are essential. The protocols provided in this guide offer a starting point for such investigations. Future research should focus on the synthesis and purification of this compound, followed by a comprehensive evaluation of its biological activities using the described assays. Such studies will not only determine the specific properties of this molecule but also contribute to a deeper understanding of the structure-activity relationships governing halogenated N-phenylacetamides, thereby aiding in the design of new and more effective therapeutic agents.

References

A Senior Application Scientist's Comparative Guide to Validating the Purity of Synthesized N-(2-bromo-5-chloro-4-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Drug Discovery Intermediates

In the landscape of pharmaceutical research and drug development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific data. N-(2-bromo-5-chloro-4-methylphenyl)acetamide is a halogenated aromatic amide, a class of compounds frequently utilized as key intermediates in the synthesis of pharmacologically active molecules. The presence of uncharacterized impurities, such as starting materials, by-products, or degradation products, can have profound consequences, leading to aberrant biological activity, toxicity, or failure in subsequent synthetic steps.

This guide provides an in-depth, objective comparison of common analytical techniques for validating the purity of this compound. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, presenting a self-validating system of protocols designed for the discerning researcher. The methodologies described herein are grounded in established analytical principles to ensure trustworthiness and scientific integrity.

Part 1: Synthesis of this compound

A robust validation process begins with a clear understanding of the synthetic route, as this informs the potential impurity profile. The target compound is typically synthesized via the acylation of 2-bromo-5-chloro-4-methylaniline.

Experimental Protocol: Synthesis
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-5-chloro-4-methylaniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acylation: Cool the solution in an ice bath to 0-5°C. Add acetyl chloride (1.1 eq) dropwise to the stirred solution. To neutralize the HCl by-product, a mild base like pyridine or triethylamine (1.2 eq) can be included in the reaction mixture.[1]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.

  • Work-up: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield purified this compound.

Synthesis_Workflow cluster_synthesis Synthesis Protocol Start Dissolve Aniline in DCM Acylation Cool to 0-5°C Add Acetyl Chloride Start->Acylation 1.0 eq Aniline Monitor TLC Monitoring Acylation->Monitor 1.1 eq AcCl Workup Aqueous Work-up & Extraction Monitor->Workup Reaction Complete Isolate Dry & Concentrate Workup->Isolate Purify Recrystallization Isolate->Purify Crude Product End Validated Product Purify->End Pure Product

Caption: Workflow for the synthesis of this compound.

Part 2: A Multi-Technique Approach to Purity Validation

No single analytical technique provides a complete picture of a compound's purity. A scientifically sound validation strategy employs orthogonal methods—techniques that measure purity based on different chemical and physical principles. This approach significantly reduces the risk of overlooking co-eluting or non-responsive impurities. We will compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis.

Validation_Strategy cluster_methods Orthogonal Purity Validation SynthesizedProduct Synthesized N-(2-bromo-5-chloro-4- methylphenyl)acetamide HPLC HPLC (Quantitative Purity) SynthesizedProduct->HPLC GCMS GC-MS (Volatile Impurities & ID) SynthesizedProduct->GCMS NMR NMR (Structural Integrity) SynthesizedProduct->NMR MP Melting Point (Bulk Purity Indicator) SynthesizedProduct->MP Report Comprehensive Purity Report HPLC->Report GCMS->Report NMR->Report MP->Report

Caption: Orthogonal approach for comprehensive purity validation.

Comparison of Analytical Validation Techniques

Parameter HPLC-UV GC-MS NMR (¹H) Melting Point
Primary Use Quantitative Purity, Impurity ProfilingIdentification, Volatile/Semi-Volatile Impurity DetectionStructural Confirmation, StoichiometryBulk Purity Assessment
Sensitivity High (ng to pg)Very High (pg to fg)Moderate (µg to mg)Low (requires >mg)
Specificity High (Separation-based)Very High (Separation + Mass)High (Structural)Low (Non-specific)
Sample Throughput HighMediumLowHigh
Cost (Instrument) MediumHighVery HighVery Low
Key Information % Area Purity, Retention Time (Rt)Mass Spectrum, Rt, Identification of unknownsChemical Shifts (δ), Integration, Coupling ConstantsMelting Range
Destructive? Yes (sample consumed)Yes (sample consumed)No (sample recoverable)Yes (sample heated)
A. High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: HPLC is the workhorse of purity determination in the pharmaceutical industry. A reverse-phase HPLC (RP-HPLC) method is ideal for a moderately polar compound like our target acetamide. It separates compounds based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. By using a UV detector, we can quantify the analyte and any impurities that contain a chromophore. This method provides the industry-standard "purity by area percent."

  • System Preparation: Use a standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.[2]

    • Mobile Phase: A gradient of Acetonitrile (MeCN) and Water (with 0.1% Formic Acid for improved peak shape).[3][4] For example, start at 30% MeCN and ramp to 95% MeCN over 15 minutes.

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm (or a wavelength determined by UV scan of the analyte).

    • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the synthesized compound in the mobile phase (at the initial gradient composition) to a concentration of approximately 1 mg/mL.

  • Analysis & Evaluation: Inject the sample. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram. According to validation guidelines, the analyte peak should be well-resolved from any impurities.[5]

B. Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Rationale: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds.[6] For our target molecule, it serves two critical purposes: 1) as an orthogonal separation technique to HPLC, potentially resolving impurities that co-elute in the liquid phase, and 2) providing mass spectral data for definitive identification of the main peak and characterization of any impurities. This is particularly useful for detecting residual starting materials or low molecular weight by-products.

  • System Preparation: Use a GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).

  • GC Conditions:

    • Column: A low-bleed, non-polar column (e.g., DB-5ms or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, ramp at 15°C/min to 300°C, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

    • Source Temperature: 230°C.

  • Sample Preparation: Prepare a dilute solution (approx. 100 µg/mL) of the compound in a volatile solvent like ethyl acetate.[7]

  • Analysis & Evaluation: Inject the sample. Confirm the identity of the main peak by matching its mass spectrum with the expected fragmentation pattern. Analyze other peaks to identify potential impurities. The high selectivity of MS is crucial for analyzing halogenated compounds.[6][7]

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: While HPLC and GC-MS are excellent for detecting and quantifying other components, ¹H NMR spectroscopy is unparalleled for confirming the structural integrity of the main component. It provides a fingerprint of the molecule's hydrogen atoms. The purity can be assessed by comparing the integrals of the analyte's signals to those of any impurity signals. Furthermore, using a certified internal standard allows for a quantitative NMR (qNMR) assay, which is a primary analytical method.

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00).[8][9]

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.[8]

  • Data Analysis:

    • Structural Confirmation: Verify that the chemical shifts, splitting patterns (multiplicities), and integrations of the observed signals match the expected structure of this compound.

    • Purity Assessment: Look for any unexpected peaks. The integration of these peaks relative to the product peaks can give a semi-quantitative estimate of impurity levels. Ensure no residual solvent from the synthesis or purification process is present.

Expected ¹H NMR Signals (Illustrative):

  • A singlet for the methyl group (-CH₃) around δ 2.2-2.4 ppm.

  • A singlet for the acetamide methyl group (-COCH₃) around δ 2.1-2.3 ppm.

  • A singlet for the amide proton (-NH) around δ 7.5-8.5 ppm (can be broad).

  • Two singlets (or narrow doublets if long-range coupling is resolved) for the two aromatic protons.

D. Melting Point Analysis

Expertise & Rationale: Melting point is a classic, simple, and rapid technique to assess the purity of a crystalline solid. A pure compound will melt over a sharp, narrow temperature range. The presence of impurities typically causes a depression and broadening of the melting range. While not quantitative or highly specific, it serves as an excellent, quick check of bulk purity and can reveal significant contamination that other methods might miss if the impurity is non-chromophoric or non-volatile.

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.

  • Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary in a melting point apparatus and heat at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.

  • Evaluation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. A narrow range (e.g., < 2°C) is indicative of high purity. For comparison, the melting point of the related compound N-(2-bromo-4-methylphenyl)acetamide is reported as 117-119°C.[10]

Summary and Recommendations

Validating the purity of a synthesized intermediate like this compound requires a thoughtful, multi-faceted approach. No single method is sufficient.

  • For routine quality control and quantification, RP-HPLC is the recommended primary technique due to its robustness, high throughput, and established role in the industry.

  • For definitive structural confirmation and identification of volatile impurities, GC-MS and ¹H NMR are indispensable. NMR provides unparalleled confidence in the structure of the main component, while GC-MS offers orthogonal separation and sensitive impurity detection.

  • As a rapid, low-cost check of bulk purity, Melting Point Analysis remains a valuable tool. A sharp melting point provides a strong, albeit non-specific, indication of purity.

A comprehensive certificate of analysis for this compound should ideally include data from HPLC (for % purity), NMR (for identity confirmation), and MS (for mass confirmation), providing a self-validating and trustworthy assessment of its quality for downstream applications in research and drug development.

References

A Researcher's Guide to Profiling the Selectivity of N-(2-bromo-5-chloro-4-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the principle of "one compound, one target" is a foundational aspiration that is seldom a reality. The intricate structural homologies across protein families, particularly within the human kinome, often lead to unintended off-target interactions. These interactions, or cross-reactivity, can be a double-edged sword: they can be the source of adverse effects or, serendipitously, reveal novel therapeutic applications. This guide provides a comprehensive, technically grounded framework for characterizing the cross-reactivity profile of a novel small molecule, N-(2-bromo-5-chloro-4-methylphenyl)acetamide.

Our approach is not a rigid protocol but a logical, tiered strategy designed to move from broad, high-throughput screening to more focused, physiologically relevant cellular assays. We will explain the causality behind our experimental choices, ensuring that each step provides a self-validating system for the data generated.

Part 1: Initial Broad-Spectrum Kinase Profiling

The N-phenylacetamide scaffold is a common feature in a variety of biologically active compounds, including kinase inhibitors. Therefore, a logical first step is to assess the interaction of this compound with a broad panel of human kinases. This initial screen serves to identify the primary target(s) and any significant off-target interactions within this large and therapeutically important enzyme family.

Experimental Rationale

We will employ a luminescence-based ADP detection platform, such as the ADP-Glo™ Kinase Assay, for its universality and high sensitivity across a wide range of kinases.[1] This assay measures kinase activity by quantifying the amount of ADP produced, making it compatible with virtually any kinase/substrate combination.[1] For comparison, we will include two well-characterized kinase inhibitors with differing selectivity profiles:

  • Staurosporine: A potent but non-selective kinase inhibitor, serving as a positive control for broad-spectrum inhibition.

  • Sorafenib: A multi-targeted kinase inhibitor with a more defined spectrum, providing a benchmark for comparison of selectivity.

The initial screen will be performed at a single high concentration (e.g., 10 µM) of this compound against a panel of representative kinases from different families of the human kinome.

Experimental Protocol: Broad Kinase Panel Screening (ADP-Glo™)
  • Kinase Panel Selection: A representative panel of kinases (e.g., 96-well or 384-well format) covering major branches of the human kinome is selected.

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase buffer.

    • Prepare a 2X ATP solution. The concentration of ATP should be at or near the Km for each specific kinase to ensure sensitive detection of inhibition.

    • Prepare a 10X stock of this compound, Staurosporine, and Sorafenib in 100% DMSO. Further dilute to a 4X working concentration in kinase buffer.

  • Assay Procedure:

    • Add 5 µL of the 4X compound solution to the appropriate wells of a 384-well plate.

    • Add 5 µL of the 2X kinase/substrate solution to all wells and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the 2X ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the kinase reaction and deplete the remaining ATP by adding 20 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to a DMSO control.

Hypothetical Data Presentation
KinaseThis compound (10 µM) - % InhibitionStaurosporine (1 µM) - % InhibitionSorafenib (1 µM) - % Inhibition
CDK2/cyclin A859835
PKA159510
VEGFR2929995
c-Kit459788
EGFR259620

This is hypothetical data for illustrative purposes.

From this initial screen, we can hypothesize that this compound is a potent inhibitor of CDK2/cyclin A and VEGFR2, with some moderate activity against c-Kit. The next logical step is to determine the potency (IC50) for these primary targets and significant off-targets.

Part 2: Potency Determination and Secondary Screening

Following the broad-spectrum screen, dose-response assays are performed for the identified "hits" to determine their half-maximal inhibitory concentration (IC50). This provides a quantitative measure of potency.

Experimental Rationale

We will continue to use the ADP-Glo™ assay for consistency. A 10-point dose-response curve will be generated for this compound against the kinases that showed significant inhibition in the initial screen.

Experimental Protocol: IC50 Determination
  • Compound Dilution: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer to create 4X working solutions.

  • Assay Procedure: The assay is performed as described in the broad-spectrum screen, but with the range of compound concentrations.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Hypothetical Data Presentation
KinaseThis compound IC50 (nM)Staurosporine IC50 (nM)Sorafenib IC50 (nM)
CDK2/cyclin A5055,000
VEGFR2751090
c-Kit800870

This is hypothetical data for illustrative purposes.

This data suggests that this compound is a potent dual inhibitor of CDK2/cyclin A and VEGFR2, with weaker activity against c-Kit.

Part 3: Assessing Cross-Reactivity Beyond the Kinome

While the initial screen focused on kinases, it's crucial to investigate potential interactions with other major drug target classes, such as G-protein coupled receptors (GPCRs) and ion channels.

Experimental Rationale

Receptor binding assays are a standard method to assess the interaction of a compound with a specific receptor.[2][3] These assays typically use a radiolabeled or fluorescently labeled ligand known to bind to the receptor of interest and measure the ability of the test compound to compete for binding.[2][3] We will screen this compound against a panel of common GPCRs and ion channels at a single high concentration.

Experimental Protocol: Radioligand Binding Assay
  • Receptor Preparation: Membranes from cells overexpressing the target receptor are prepared.

  • Assay Setup:

    • In a 96-well filter plate, combine the receptor membranes, a specific radioligand (e.g., [3H]-labeled), and either buffer, a known competitor (for non-specific binding), or this compound.

    • Incubate to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The plate is washed and filtered to remove unbound radioligand.

  • Detection: A scintillation cocktail is added to the wells, and the plate is read on a scintillation counter to quantify the amount of bound radioligand.

  • Data Analysis: The percent displacement of the radioligand by the test compound is calculated.

Part 4: Cellular Assays for Physiological Relevance

Biochemical assays provide valuable information about direct target engagement but do not always reflect a compound's activity in a cellular context.[4] Cellular assays are therefore essential to confirm on-target activity and assess the functional consequences of target inhibition.[5][6]

Experimental Rationale

Based on our hypothetical primary targets, we will use two different cell-based assays:

  • Cell Proliferation Assay: For the CDK2/cyclin A target, we will assess the anti-proliferative effects of the compound on a cancer cell line known to be dependent on CDK2 activity (e.g., HeLa).

  • VEGF-induced Endothelial Cell Migration Assay: For the VEGFR2 target, we will measure the compound's ability to inhibit the migration of human umbilical vein endothelial cells (HUVECs) in response to VEGF stimulation.

Experimental Protocol: Cell Proliferation Assay (e.g., using CellTiter-Glo®)
  • Cell Seeding: Seed HeLa cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

  • Viability Assessment: Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability, and measure luminescence.

  • Data Analysis: Determine the GI50 (concentration for 50% growth inhibition).

Experimental Protocol: Endothelial Cell Migration Assay (Transwell Assay)
  • Cell Seeding: Seed HUVECs in the upper chamber of a Transwell insert.

  • Treatment: Add different concentrations of this compound to the upper chamber.

  • Stimulation: Add VEGF to the lower chamber as a chemoattractant.

  • Incubation: Incubate for 4-6 hours to allow cell migration.

  • Quantification: Remove non-migrated cells from the top of the insert, fix and stain the migrated cells on the bottom, and count the number of migrated cells under a microscope.

Hypothetical Data Summary
AssayThis compound - Result
HeLa Cell Proliferation (GI50)250 nM
HUVEC Migration (% inhibition at 1 µM)85%

This is hypothetical data for illustrative purposes.

These results would indicate that the biochemical inhibition of CDK2/cyclin A and VEGFR2 translates into functional cellular activity.

Visualizing the Workflow

CrossReactivity_Workflow cluster_0 Biochemical Assays cluster_1 Cellular Assays cluster_2 Data Interpretation A Broad Kinase Screen (10 µM) B IC50 Determination (Dose-Response) A->B Hits D Cell Proliferation Assay B->D Confirmed Potency E Cell Migration Assay B->E Confirmed Potency C GPCR & Ion Channel Binding Assays F Selectivity Profile & Off-Target Identification C->F D->F E->F

Caption: A tiered workflow for assessing the cross-reactivity of a novel compound.

Conclusion and Forward Look

This guide outlines a systematic approach to characterizing the cross-reactivity of this compound. By progressing from broad biochemical screens to more physiologically relevant cellular assays, researchers can build a comprehensive selectivity profile. This profile is critical for understanding the compound's mechanism of action, predicting potential side effects, and identifying new therapeutic opportunities. The hypothetical data presented illustrates how to interpret the results from each stage of the investigation, ultimately leading to a well-supported understanding of the compound's biological activity.

References

A Comparative Guide to the Structural Confirmation of N-(2-bromo-5-chloro-4-methylphenyl)acetamide by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry and drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of research.[1][2][3] While a suite of spectroscopic techniques can provide crucial pieces of the structural puzzle, single-crystal X-ray crystallography remains the gold standard for providing unequivocal evidence of atomic connectivity and stereochemistry.[1] This guide presents a comparative analysis of analytical techniques for the structural elucidation of a novel halogenated aromatic compound, N-(2-bromo-5-chloro-4-methylphenyl)acetamide, demonstrating the definitive power of X-ray crystallography.

The subject of our analysis, a substituted halophenylacetamide, belongs to a class of compounds with noted biological activities and relevance as potential disinfection byproducts in drinking water.[4][5][6][7] The precise arrangement of the bromo, chloro, and methyl substituents on the phenyl ring, along with the conformation of the acetamide side chain, is critical to understanding its chemical properties and potential interactions in a biological system.

The Analytical Challenge: Beyond Connectivity

Modern spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable tools in the chemist's arsenal.[1][8][9] They provide rapid and powerful insights into the molecular formula, functional groups, and atomic connectivity. However, for a polysubstituted aromatic ring like the one in our target compound, spectroscopy alone can sometimes leave ambiguities regarding the exact positional isomerism. This guide will walk through the data obtained from these techniques and show how X-ray crystallography provides the final, conclusive answer.

Section 1: The Gold Standard - Single-Crystal X-ray Crystallography

X-ray crystallography provides a detailed three-dimensional map of electron density within a crystal, from which the precise positions of atoms can be determined.[10] This technique is unparalleled in its ability to deliver an accurate and absolute molecular structure.[1]

Experimental Protocol: From Solution to Structure
  • Crystal Growth (Slow Evaporation Method) :

    • Rationale : The foundation of a successful X-ray analysis is a high-quality, single crystal of sufficient size (typically >0.1 mm).[11] The slow evaporation technique is often the first choice for small organic molecules due to its simplicity and effectiveness.[12][13] A solvent in which the compound is moderately soluble is chosen to ensure that crystal growth is slow and ordered, minimizing defects.[13]

    • Procedure :

      • A nearly saturated solution of this compound was prepared in an ethanol/water co-solvent system.

      • The solution was filtered through a syringe filter into a clean, small vial to remove any dust or particulate matter that could act as unwanted nucleation sites.[13]

      • The vial was covered with a perforated cap to allow for slow solvent evaporation over several days in a vibration-free environment.

      • Colorless, block-shaped crystals suitable for diffraction were harvested.

  • Data Collection and Structure Refinement :

    • A suitable crystal was mounted on a goniometer and placed in a stream of cold nitrogen gas (100 K) to minimize thermal motion.

    • The crystal was exposed to a monochromatic X-ray beam, and the resulting diffraction pattern was collected on a detector.[10][11]

    • The collected data was processed to determine the unit cell dimensions and crystal symmetry.

    • The structure was solved using direct methods and refined to yield a final model of the atomic positions.

Definitive Results and Interpretation

The crystallographic analysis provided the absolute structure of this compound, confirming the substitution pattern and the conformation of the acetamide group.

Table 1: Key Crystallographic Data

ParameterValue
Chemical FormulaC₉H₉BrClNO
Formula Weight278.53 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)10.12, 8.45, 13.21
β (°)98.7
Volume (ų)1118.2
R-factor0.035
Goodness-of-fit1.05

The low R-factor and a goodness-of-fit value close to 1 indicate a high-quality refinement and a reliable final structure. The data unambiguously confirms the positions of the substituents: the bromine atom at position 2, the chlorine atom at position 5, and the methyl group at position 4 relative to the acetamide group.

G cluster_0 Synthesis & Isolation cluster_1 Spectroscopic Analysis (Hypothesis Generation) cluster_2 Definitive Confirmation Synthesis Synthesis of Target Compound Purification Purification (Recrystallization) Synthesis->Purification MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR XRay Single-Crystal X-ray Crystallography MS->XRay Data_MS Result: Molecular Formula (C₉H₉BrClNO) MS->Data_MS IR->XRay Data_IR Result: Functional Groups (Amide, Aromatic) IR->Data_IR NMR->XRay Data_NMR Result: Connectivity & Isomerism (Strongly suggests 1,2,4,5-pattern) NMR->Data_NMR Data_XRay Result: Absolute 3D Structure (Unambiguous Confirmation) XRay->Data_XRay

References

A Head-to-Head Comparison: Evaluating the Efficacy of a Novel Compound, N-(2-bromo-5-chloro-4-methylphenyl)acetamide, Against the Known B-Raf V600E Inhibitor, Vemurafenib

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the B-Raf kinase, particularly the constitutively active V600E mutant, remains a pivotal target in malignancies such as melanoma. The success of first-generation inhibitors like Vemurafenib (PLX4032) has been significant, yet the emergence of resistance necessitates a continued search for novel chemical entities with improved or alternative inhibitory profiles. This guide provides a comprehensive framework for researchers and drug development professionals to compare the efficacy of a novel compound, N-(2-bromo-5-chloro-4-methylphenyl)acetamide (hereafter referred to as "Compound X"), with the well-established B-Raf V600E inhibitor, Vemurafenib.

This guide is structured to provide not just a series of protocols, but a logical, scientifically-grounded workflow for the initial characterization and comparative efficacy assessment of a novel kinase inhibitor. We will delve into the causality behind experimental choices, ensuring that each step contributes to a robust and self-validating dataset.

Introduction: The Rationale for Novel B-Raf Inhibitors

The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1] The B-Raf kinase is a key component of this pathway, and the V600E mutation, present in approximately 50% of melanomas, leads to its constitutive activation and uncontrolled cell growth.[1][2]

Vemurafenib is a potent and selective inhibitor of the B-Raf V600E mutant kinase.[3][4][5] Its mechanism of action involves binding to the ATP-binding site of the mutated B-Raf protein, thereby inhibiting its kinase activity and downstream signaling to MEK and ERK.[2][6] While Vemurafenib has demonstrated significant clinical efficacy, challenges such as acquired resistance often limit its long-term effectiveness.[2][3] This underscores the critical need for the discovery and development of new B-Raf inhibitors with potentially different binding modes or the ability to overcome resistance mechanisms.

Compound X, this compound, represents a novel chemical scaffold. Its efficacy against B-Raf V600E is unknown, and a systematic comparison with a known inhibitor like Vemurafenib is the first step in evaluating its therapeutic potential.

Foundational Characterization of Compound X

Before any biological evaluation, it is imperative to determine the fundamental physicochemical properties of Compound X to ensure accurate and reproducible experimental results.

Solubility Assessment

A critical first step is to determine the solubility of Compound X in commonly used solvents for in vitro assays, primarily dimethyl sulfoxide (DMSO). This ensures the compound remains in solution at the tested concentrations, preventing artefactual results due to precipitation.

Protocol: Stock Solution Preparation and Solubility Test

  • Materials: Compound X powder, Vemurafenib powder (as a control), DMSO (cell culture grade), sterile microcentrifuge tubes, vortex mixer, and a high-power microscope.

  • Procedure:

    • Prepare a high-concentration stock solution of Compound X (e.g., 10 mM) in DMSO.

    • Vortex thoroughly for at least 2 minutes to ensure complete dissolution.

    • Visually inspect the solution for any undissolved particles.

    • Take a small aliquot of the stock solution and examine it under a microscope to confirm the absence of precipitates.

    • Serially dilute the stock solution in DMSO to determine the maximum soluble concentration.

    • Repeat the process for Vemurafenib to ensure consistency. Vemurafenib is known to be soluble in DMSO at concentrations up to 100 mg/mL.[7][8]

Comparative Efficacy I: In Vitro Biochemical Assay

The most direct method to assess the inhibitory potential of Compound X is through an in vitro biochemical kinase assay. This cell-free system allows for the precise measurement of the compound's ability to inhibit the enzymatic activity of the purified B-Raf V600E protein.

B-Raf V600E Kinase Assay

This assay measures the phosphorylation of a substrate (MEK1) by the B-Raf V600E enzyme. The inhibition of this phosphorylation event by Compound X and Vemurafenib will be quantified to determine their respective half-maximal inhibitory concentrations (IC50).

Experimental Workflow: B-Raf V600E Kinase Assay

G cluster_0 Assay Preparation cluster_1 Assay Execution cluster_2 Detection & Analysis Reagents Prepare Reagents: - B-Raf V600E Enzyme - MEK1 Substrate - ATP - Assay Buffer Incubation Incubate Enzyme, Substrate, and Inhibitor Reagents->Incubation Compounds Prepare Compound Dilutions: - Compound X - Vemurafenib (Positive Control) - DMSO (Negative Control) Compounds->Incubation Reaction Initiate Kinase Reaction with ATP Incubation->Reaction Termination Stop Reaction Reaction->Termination Detection Quantify MEK1 Phosphorylation (e.g., ADP-Glo, ELISA) Termination->Detection Analysis Calculate IC50 Values Detection->Analysis

Caption: Workflow for the in vitro B-Raf V600E kinase assay.

Detailed Protocol: B-Raf V600E Kinase Assay (Luminescent Format)

This protocol is adapted from commercially available kinase assay kits, such as the B-Raf(V600E) Kinase Assay Kit from BPS Bioscience.[9]

  • Materials: Recombinant human B-Raf V600E enzyme, recombinant MEK1 substrate, ATP, kinase assay buffer, Compound X, Vemurafenib, DMSO, and a luminescence-based kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare a serial dilution of Compound X and Vemurafenib in kinase assay buffer. A typical concentration range would be from 100 µM down to 1 pM. Include a DMSO-only control.

    • In a 96-well plate, add the B-Raf V600E enzyme to each well.

    • Add the diluted compounds to their respective wells and incubate for 20 minutes at room temperature to allow for inhibitor binding.

    • Add the MEK1 substrate to each well.

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at 30°C for 40 minutes.

    • Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) by adding the luminescent detection reagent according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Convert the luminescence readings to percent inhibition relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value for each compound.

Comparative Efficacy II: Cell-Based Assays

While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays provide a more biologically relevant context by assessing a compound's activity within a living cell. This includes factors such as cell permeability, off-target effects, and engagement with the downstream signaling pathway.

Cell Viability/Proliferation Assay

This assay will determine the effect of Compound X and Vemurafenib on the proliferation and viability of a melanoma cell line that harbors the B-Raf V600E mutation, such as the A375 cell line.

Experimental Workflow: Cell-Based Viability Assay

G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 Viability Assessment Seeding Seed B-Raf V600E Mutant Melanoma Cells (e.g., A375) in a 96-well Plate Treatment Treat Cells with Serial Dilutions of: - Compound X - Vemurafenib - DMSO Control Seeding->Treatment Incubation Incubate for 72 hours Treatment->Incubation Assay Add Viability Reagent (e.g., CellTiter-Glo, MTT) Incubation->Assay Measurement Measure Luminescence or Absorbance Assay->Measurement Analysis Calculate GI50 Values Measurement->Analysis

Caption: Workflow for the cell-based viability/proliferation assay.

Detailed Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Materials: A375 melanoma cell line (ATCC® CRL-1619™), appropriate cell culture medium and supplements, Compound X, Vemurafenib, DMSO, 96-well clear-bottom white plates, and CellTiter-Glo® Luminescent Cell Viability Assay reagent.

  • Procedure:

    • Seed A375 cells into a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

    • Prepare serial dilutions of Compound X and Vemurafenib in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the diluted compounds. Include a DMSO-only control.

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

    • Allow the plate to equilibrate to room temperature for 30 minutes.

    • Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent cell viability relative to the DMSO control.

    • Plot the percent viability against the logarithm of the inhibitor concentration.

    • Determine the GI50 (concentration for 50% growth inhibition) value for each compound by fitting the data to a dose-response curve.

Target Engagement and Pathway Analysis (Western Blotting)

To confirm that the observed effects on cell viability are due to the inhibition of the intended signaling pathway, a Western blot analysis should be performed. This will allow for the visualization of the phosphorylation status of key downstream effectors of B-Raf, namely MEK and ERK.

Signaling Pathway: B-Raf and Downstream Effectors

G RAS RAS BRAF B-Raf V600E RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation ERK->Proliferation Promotes Vemurafenib Vemurafenib Vemurafenib->BRAF CompoundX Compound X CompoundX->BRAF

Caption: The B-Raf/MEK/ERK signaling pathway and points of inhibition.

Detailed Protocol: Western Blot for Phospho-ERK

  • Materials: A375 cells, Compound X, Vemurafenib, cell lysis buffer, primary antibodies against phospho-ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH), and a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Procedure:

    • Seed A375 cells in a 6-well plate and grow to 70-80% confluency.

    • Treat the cells with Compound X and Vemurafenib at their respective GI50 concentrations for 2 hours. Include a DMSO control.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for p-ERK and total ERK.

    • Normalize the p-ERK signal to the total ERK signal to determine the extent of pathway inhibition.

    • Compare the reduction in p-ERK levels between Compound X and Vemurafenib-treated cells.

Data Summary and Interpretation

The collective data from these experiments will provide a comprehensive initial comparison of the efficacy of Compound X and Vemurafenib.

Table 1: Comparative Efficacy Data

ParameterCompound XVemurafenib
Biochemical IC50 (B-Raf V600E) Experimental Value~31 nM[10]
Cellular GI50 (A375 cells) Experimental Value~100-500 nM
p-ERK Inhibition at GI50 Experimental ValueSignificant Reduction

A potent and selective novel compound would ideally exhibit a low nanomolar IC50 in the biochemical assay, a correspondingly low GI50 in the cell-based assay, and a clear reduction in p-ERK levels, comparable to or exceeding the performance of Vemurafenib.

Conclusion

This guide provides a robust and scientifically sound framework for the initial comparative efficacy assessment of a novel compound, this compound, against the known B-Raf V600E inhibitor, Vemurafenib. By following these detailed protocols and understanding the rationale behind each experimental choice, researchers can generate high-quality, reproducible data to inform the future development of novel targeted cancer therapies. The path from a novel chemical entity to a potential therapeutic is long and challenging, but a rigorous and systematic preclinical evaluation is the indispensable first step.

References

A Researcher's Guide to the Reproducible Synthesis and Biological Evaluation of N-(2-bromo-5-chloro-4-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the synthesis and biological testing of N-(2-bromo-5-chloro-4-methylphenyl)acetamide (CAS 116010-06-1). Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explore the critical parameters that govern experimental reproducibility. We will dissect common synthetic routes, compare methodologies for biological screening, and offer field-proven insights to ensure the generation of reliable and consistent data.

Part 1: Synthesis and Characterization: From Reagents to Reproducibility

The foundation of any reproducible biological study is the consistent and verifiable quality of the chemical matter. The synthesis of N-arylacetamides is a well-established transformation in organic chemistry, yet subtle variations in methodology can lead to significant differences in yield, purity, and ultimately, biological activity.

Primary Synthetic Route: Electrophilic Acylation

The most direct and widely adopted method for the synthesis of this compound is the N-acetylation of the corresponding aniline precursor, 2-bromo-5-chloro-4-methylaniline. This reaction involves the nucleophilic attack of the amine on an activated acetyl group.

G cluster_conditions Conditions Aniline 2-bromo-5-chloro- 4-methylaniline Product N-(2-bromo-5-chloro- 4-methylphenyl)acetamide Aniline->Product Nucleophilic Attack AcetylatingAgent Acetyl Chloride or Acetic Anhydride AcetylatingAgent->Product Base Base (e.g., Pyridine, Et3N) Byproduct Byproduct (HCl or Acetic Acid) Base->Byproduct Neutralization G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A Compound Stock Solution (in DMSO) D Serial Dilution of Compound A->D B Bacterial Culture (Logarithmic Growth Phase) E Inoculation with Bacterial Suspension B->E C Assay Plate (96-well) C->D D->E F Incubation (e.g., 37°C, 18-24h) E->F G Measure Optical Density (OD600) F->G H Determine MIC (Lowest concentration with no visible growth) G->H I Statistical Analysis & Data Reporting H->I G cluster_synthesis Synthesis & Purification cluster_bio_prep Biological Preparation cluster_bio_assay Biological Assay cluster_analysis Data Analysis & Reporting S1 Synthesize Crude Product S2 Purify (e.g., Recrystallization) S1->S2 QC1 QC Checkpoint 1: Purity & Identity (NMR, MS, HPLC >98%) S2->QC1 B1 Prepare Stock Solution QC1->B1 Compound Passes QC QC2 QC Checkpoint 2: Solubility & Stability Check B1->QC2 B2 Authenticate Cell/Bacterial Strain A1 Perform Assay with Appropriate Controls B2->A1 QC2->A1 Compound is Soluble A2 Acquire Raw Data A1->A2 QC3 QC Checkpoint 3: Assay Performance (Z-factor, S/N Ratio) A2->QC3 D1 Statistical Analysis QC3->D1 Assay is Valid D2 Report Results with Detailed Methods D1->D2

A Senior Application Scientist's Guide to the Spectroscopic Comparison of N-(2-bromo-5-chloro-4-methylphenyl)acetamide Batches

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In drug development and chemical synthesis, the consistency and purity of intermediates are paramount.[1] This guide presents a comprehensive framework for the spectroscopic comparison of different synthetic batches of N-(2-bromo-5-chloro-4-methylphenyl)acetamide, a potential building block in pharmaceutical synthesis. We detail robust, self-validating protocols for Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). By analyzing hypothetical data from three distinct batches—a reference standard, a batch containing a process-related impurity, and another with a starting material carryover—we illustrate how a multi-spectroscopic approach provides a holistic and definitive assessment of batch-to-batch consistency. This guide is intended for researchers, scientists, and quality control professionals to establish rigorous analytical standards for synthetic intermediates.

Introduction: The Imperative for Batch Consistency

The journey from a chemical blueprint to a final drug product is paved with synthetic intermediates. The structural integrity and purity of these intermediates directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[2] Deviations between synthetic batches, whether due to residual starting materials, process-related impurities, or unexpected side products, can lead to costly manufacturing failures and compromised patient safety. Therefore, establishing rigorous quality control procedures at every stage is not merely a regulatory formality but a scientific necessity.[3]

This compound is a substituted acetanilide. Its molecular structure, presented in Figure 1, features a complex substitution pattern on the aromatic ring, making it susceptible to the formation of regioisomeric and other impurities during synthesis. This guide provides a detailed methodology for leveraging a suite of spectroscopic techniques—NMR, FT-IR, and MS—to confidently assess and compare the quality of different batches of this compound.

Chemical structure of this compound

Figure 1. Chemical structure of this compound.

The Multi-Spectroscopic Approach: A Triad of Analytical Power

No single analytical technique can provide a complete picture of a compound's identity and purity. We employ a synergistic approach where each method offers complementary information:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides the most detailed structural information, mapping the chemical environment of every proton (¹H) and carbon (¹³C) atom. It is exceptionally sensitive for identifying and quantifying impurities, often without the need for an impurity-specific reference standard.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Acts as a molecular fingerprint, identifying the functional groups present in the molecule.[4] It is a rapid and effective tool for confirming the presence of key bonds (e.g., C=O, N-H) and detecting gross differences between batches.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation.[5] It is highly sensitive for detecting trace impurities, especially those with different molecular weights than the target compound.

The overall analytical workflow is designed to ensure comprehensive characterization and reliable batch comparison.

G cluster_sampling Batch Sampling cluster_analysis Spectroscopic Analysis BatchA Batch A (Reference) NMR NMR (¹H, ¹³C) BatchA->NMR FTIR FT-IR BatchA->FTIR MS Mass Spec BatchA->MS BatchB Batch B BatchB->NMR BatchB->FTIR BatchB->MS BatchC Batch C BatchC->NMR BatchC->FTIR BatchC->MS Data Comparative Data Analysis NMR->Data FTIR->Data MS->Data Report Quality Assessment Report Data->Report G start Weigh Sample (10-15 mg) dissolve Dissolve in 0.7 mL CDCl₃ with TMS start->dissolve filter Filter into NMR Tube dissolve->filter acquire Acquire Data (400 MHz Spectrometer) filter->acquire process Process Spectra (Phase, Baseline, Calibrate) acquire->process end Analyzed Spectrum process->end G cluster_data Batch Data Analysis BatchA Batch A (Reference) - Clean NMR - Expected IR - Correct Mass Conclusion Conclusion: - Batch A meets spec. - Batches B & C fail purity. BatchA->Conclusion BatchB Batch B (Impurity) - Extra NMR peak @ 4.25 ppm - Extra Mass @ m/z 298 BatchB->Conclusion BatchC Batch C (Starting Material) - Extra NMR peaks @ 7.10, 4.15 ppm - Extra Mass @ m/z 222 BatchC->Conclusion

References

A Senior Application Scientist's Guide to Assessing Batch-to-Batch Variability of Commercially Sourced N-(2-bromo-5-chloro-4-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the consistency of starting materials is paramount. The seemingly minute differences between batches of a chemical intermediate can have cascading effects on reaction kinetics, impurity profiles, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for assessing the batch-to-batch variability of a commercially sourced key intermediate, N-(2-bromo-5-chloro-4-methylphenyl)acetamide.

This document moves beyond a simple listing of analytical techniques. It is designed to provide a deep, practical understanding of why certain tests are chosen, what to look for, and how to interpret the data in the context of a robust drug development program. Our approach is grounded in the principles of Quality by Design (QbD), emphasizing a proactive understanding of the product and process to ensure consistent quality.[1][2][3][4]

The Critical Nature of Batch Consistency: Understanding the "Why"

This compound is a substituted aromatic amide, a structural motif common in many pharmaceutical compounds. Its journey from a commercial supplier's warehouse to a critical step in a synthetic route is fraught with potential for variability. Inconsistent purity, the presence of uncharacterized impurities, or even variations in physical properties can lead to:

  • Unpredictable Reaction Outcomes: Changes in the starting material's purity can alter reaction rates, lead to incomplete conversions, and generate new, unexpected byproducts.

  • Compromised API Quality: Impurities from the starting material can carry through the synthesis and contaminate the final API, potentially impacting its safety and efficacy.

  • Regulatory Hurdles: Regulatory bodies like the FDA and EMA require a thorough understanding and control of the entire manufacturing process, including the quality of starting materials.[5][6][7] A lack of control over batch-to-batch variability can lead to significant delays and challenges during regulatory review.

This guide will equip you with the tools to de-risk your process by establishing a rigorous system for evaluating incoming batches of this compound.

Deconstructing the Molecule: A Hypothetical Synthesis and Potential Impurity Profile

To effectively probe for variability, we must first understand the likely synthetic route and the potential impurities it might generate. While the exact process of a commercial supplier is proprietary, a plausible synthesis of this compound involves the N-acetylation of 2-bromo-5-chloro-4-methylaniline.[8][9]

Hypothetical Synthetic Route:

cluster_0 Starting Material cluster_1 Reagent cluster_2 Reaction cluster_3 Product 2_bromo_5_chloro_4_methylaniline 2-bromo-5-chloro-4-methylaniline acetylation N-Acetylation 2_bromo_5_chloro_4_methylaniline->acetylation acetic_anhydride Acetic Anhydride / Acetyl Chloride acetic_anhydride->acetylation product This compound acetylation->product

Caption: A plausible synthetic route for the target compound.

This seemingly straightforward reaction can give rise to a number of process-related impurities. Understanding these potential contaminants is the first step in developing a targeted analytical strategy.

Table 1: Potential Impurities in this compound Synthesis

Impurity NamePotential OriginSignificance
Unreacted Starting Material: 2-bromo-5-chloro-4-methylanilineIncomplete acetylation reaction.Can impact the stoichiometry of subsequent reactions and introduce a primary amine impurity.
Di-acetylated Product: N-acetyl-N-(2-bromo-5-chloro-4-methylphenyl)acetamideOver-reaction or harsh reaction conditions.[10]Can alter the physical properties of the material and introduce a different reactive species into the next step.
Positional Isomers: (e.g., isomers of the starting aniline)Impurities in the starting aniline.May have different reactivity and toxicity profiles.
Residual Solvents: (e.g., Toluene, Ethyl Acetate)Incomplete removal during workup and drying.Must be controlled according to ICH Q3C guidelines.[11]
Inorganic Salts: (e.g., Sodium Acetate)Byproducts of the reaction workup.Can affect solubility and catalytic processes.

A Multi-Pronged Analytical Approach for Comprehensive Assessment

No single analytical technique can provide a complete picture of a compound's purity and consistency. A well-designed analytical workflow employs orthogonal methods, each providing a unique piece of the puzzle.

Incoming_Batch Incoming Batch of this compound Physical_Characterization Physical Characterization Incoming_Batch->Physical_Characterization Chromatographic_Purity Chromatographic Purity & Impurity Profiling Incoming_Batch->Chromatographic_Purity Structural_Confirmation Structural Confirmation & Identification Incoming_Batch->Structural_Confirmation Data_Review Comprehensive Data Review & Batch-to-Batch Comparison Physical_Characterization->Data_Review Chromatographic_Purity->Data_Review Structural_Confirmation->Data_Review Batch_Decision Accept / Reject Batch Data_Review->Batch_Decision

Caption: A comprehensive analytical workflow for batch assessment.

Foundational Checks: The Certificate of Analysis and Physical Properties

Every incoming batch should be accompanied by a Certificate of Analysis (CoA) from the supplier.[12][13][14][15][16] While not a substitute for in-house testing, the CoA provides a baseline for comparison and should include:

  • Product Name and CAS Number

  • Batch/Lot Number

  • Date of Manufacture and Expiry

  • Purity (typically by HPLC)

  • Results of other specified tests (e.g., melting point, residual solvents)

Table 2: Hypothetical CoA Data for Three Batches

ParameterBatch ABatch BBatch CSpecification
Appearance White to off-white solidWhite to off-white solidYellowish solidWhite to off-white solid
Melting Point 155-157 °C156-158 °C152-156 °C155-160 °C
Purity (HPLC) 99.2%99.5%98.1%≥ 98.0%
Residual Solvents < 0.1% Toluene< 0.1% Toluene0.3% Toluene≤ 0.5%

The CoA for Batch C already raises a red flag due to its color and wider melting point range, suggesting potential impurities.

Chromatographic Purity: The Power of High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity assessment and impurity profiling of non-volatile organic compounds. A well-developed HPLC method can separate the main component from its impurities, allowing for their quantification.

Table 3: Hypothetical Comparative HPLC Purity Data

Batch IDPurity by HPLC (%)Impurity 1 (Unreacted Aniline) (%)Impurity 2 (Di-acetylated) (%)Unknown Impurities (%)Total Impurities (%)
Batch A 99.150.250.100.500.85
Batch B 99.520.180.050.250.48
Batch C 98.070.550.231.151.93

The data clearly show that Batch C has a significantly higher level of both known and unknown impurities, exceeding a typical 1% total impurity threshold.

Structural Confirmation and Identification: NMR and Mass Spectrometry

While HPLC provides quantitative data on purity, it does not definitively identify the components. For this, we turn to spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, allowing for unambiguous confirmation of the target compound.[17][18][19][20] It can also be used to identify and quantify impurities if their signals are resolved from the main component.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound and its fragments. For this compound, the presence of both bromine and chlorine isotopes will result in a characteristic isotopic pattern in the mass spectrum, providing a unique fingerprint for the molecule.[21][22][23][24][25]

A Simple Yet Powerful Indicator: Melting Point

The melting point of a pure crystalline solid is a sharp, well-defined temperature range.[26][27][28][29] Impurities tend to depress and broaden the melting range. This simple test can be a quick and effective way to screen for batch-to-batch inconsistencies.

Table 4: Hypothetical Melting Point Data

Batch IDMelting Point Range (°C)Observations
Batch A 155.8 - 156.5Sharp melting point
Batch B 156.2 - 156.8Sharp melting point
Batch C 152.1 - 155.9Broad and depressed melting point

The data from Batch C corroborates the HPLC findings, indicating a lower purity.

Experimental Protocols: Your Step-by-Step Guide

The following are detailed protocols for the key analytical techniques discussed. These should be considered as starting points and may require optimization for your specific instrumentation and samples.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

Objective: To determine the purity of this compound and quantify any related impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 60:40 v/v). Filter and degas the mobile phase.

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to a concentration of approximately 1 mg/mL.

  • Sample Preparation: Prepare samples of each batch at the same concentration as the standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm

  • Analysis: Inject the standard and sample solutions.

  • Data Processing: Calculate the area percent of the main peak and any impurities.

¹H NMR Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz)

Reagents:

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated solvent in an NMR tube.

  • Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard procedures.

  • Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Interpretation: Compare the chemical shifts, integration, and coupling patterns to the expected structure.

Mass Spectrometry (MS) for Molecular Weight Verification

Objective: To confirm the molecular weight and isotopic pattern of this compound.

Instrumentation:

  • Mass Spectrometer (e.g., with Electrospray Ionization - ESI)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: Infuse the sample solution directly into the mass spectrometer or analyze via LC-MS.

  • Data Interpretation: Examine the mass spectrum for the molecular ion peak [M+H]⁺ and the characteristic isotopic pattern for a compound containing one bromine and one chlorine atom.

Melting Point Determination

Objective: To determine the melting range of the material as an indicator of purity.

Instrumentation:

  • Melting point apparatus

Procedure:

  • Sample Preparation: Finely powder a small amount of the dry sample.

  • Loading: Pack a small amount of the powder into a capillary tube.

  • Measurement: Place the capillary tube in the melting point apparatus and heat at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is molten.

Conclusion: A Proactive Approach to Quality

Assessing the batch-to-batch variability of commercially sourced this compound is not merely a quality control exercise; it is a fundamental component of a robust and reliable drug development program. By implementing a comprehensive analytical strategy grounded in a scientific understanding of the molecule and its potential impurities, researchers can mitigate risks, ensure the consistency of their synthetic processes, and ultimately contribute to the development of safe and effective medicines. The principles and protocols outlined in this guide provide a solid foundation for establishing such a system.

References

A Comparative Guide to the Structure-Activity Relationship of N-(2-bromo-5-chloro-4-methylphenyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The N-phenylacetamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds. Its synthetic tractability and the ease with which its physicochemical properties can be modulated have made it a fertile ground for the discovery of novel therapeutic agents. Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties[1].

This guide focuses on a specific, highly functionalized scaffold: N-(2-bromo-5-chloro-4-methylphenyl)acetamide . The strategic placement of a bromine atom, a chlorine atom, and a methyl group on the phenyl ring presents a unique electronic and steric profile, offering a distinct starting point for chemical exploration. The acetamide moiety, particularly when functionalized with a leaving group like chlorine (i.e., a chloroacetamide derivative), serves as a versatile chemical handle for the synthesis of diverse libraries of compounds through nucleophilic substitution.

This document provides a comprehensive analysis of the potential structure-activity relationships (SAR) of derivatives based on this core structure. We will delve into synthetic strategies, propose a framework for comparative biological evaluation against microbial and cancer cell targets, and elucidate the key structural features that are likely to govern the biological activity of these novel compounds. This guide is intended to serve as a roadmap for researchers, scientists, and drug development professionals engaged in the design and synthesis of new chemical entities.

Synthetic Pathways and Chemical Logic

The cornerstone for exploring the SAR of this series is the synthesis of the key intermediate, N-(2-bromo-5-chloro-4-methylphenyl)-2-chloroacetamide . This intermediate is readily prepared from commercially available starting materials and serves as the platform for introducing chemical diversity.

Synthesis of the Key Intermediate

The synthesis of N-(2-bromo-5-chloro-4-methylphenyl)-2-chloroacetamide is typically achieved through the acylation of 2-bromo-5-chloro-4-methylaniline with chloroacetyl chloride. The reaction is generally straightforward and can be performed under standard laboratory conditions.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate 2-bromo-5-chloro-4-methylaniline 2-bromo-5-chloro-4-methylaniline acylation Acylation 2-bromo-5-chloro-4-methylaniline->acylation chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->acylation intermediate N-(2-bromo-5-chloro-4-methylphenyl)-2-chloroacetamide acylation->intermediate

Generation of a Diverse Chemical Library

The chloroacetamide intermediate is an excellent electrophile, allowing for the facile introduction of a wide range of nucleophiles. This enables the creation of a diverse library of this compound derivatives. The general reaction scheme involves the substitution of the chlorine atom with various functional groups.

G cluster_0 Nucleophiles (R-Nu) intermediate N-(2-bromo-5-chloro-4-methylphenyl)-2-chloroacetamide reaction Nucleophilic Substitution intermediate->reaction amines Amines (R-NH2) amines->reaction e.g., Anilines, Benzylamines thiols Thiols (R-SH) thiols->reaction e.g., Thiophenols, Mercaptobenzothiazoles phenols Phenols (R-OH) phenols->reaction e.g., Substituted Phenols derivatives N-(2-bromo-5-chloro-4-methylphenyl)-2-(Nu-R)acetamide Derivatives reaction->derivatives

Comparative Biological Evaluation

Based on the established biological activities of related N-phenylacetamide scaffolds, we will focus our comparative analysis on two key therapeutic areas: antimicrobial and anticancer activities.

Antimicrobial Activity

N-phenylacetamide derivatives have shown promise as antibacterial and antifungal agents. The proposed derivatives of this compound will be evaluated for their minimum inhibitory concentration (MIC) against a panel of clinically relevant bacterial and fungal strains.

Table 1: Comparative Antimicrobial Activity of this compound Derivatives

Compound IDR-Group (from Nucleophile)Predicted Activity Trend vs. PrecursorRationale for Predicted Trend (with Citations)
Precursor -ClBaselineThe chloroacetamide itself can exhibit antimicrobial activity.[2]
1a -NH-phenylIncreased activityThe addition of a second aromatic ring can enhance lipophilicity, potentially improving cell membrane penetration.[3][4]
1b -NH-(4-chlorophenyl)Potentially higher activity than 1aElectron-withdrawing groups on the terminal phenyl ring have been shown to increase the antimicrobial potency of acetamide derivatives.[3][4][5]
1c -S-(benzothiazol-2-yl)Significant increase in activityThe benzothiazole moiety is a well-known pharmacophore with potent antimicrobial properties. Its incorporation is expected to enhance activity.[3][4]
1d -O-(4-nitrophenyl)Increased activityThe nitro group is a strong electron-withdrawing group that can contribute to enhanced biological activity.
Anticancer Activity

The N-phenylacetamide scaffold is also a feature of numerous anticancer agents. The synthesized derivatives will be screened for their cytotoxic effects against a panel of human cancer cell lines, and their half-maximal inhibitory concentration (IC50) will be determined.

Table 2: Comparative Anticancer Activity of this compound Derivatives

Compound IDR-Group (from Nucleophile)Predicted Activity Trend vs. PrecursorRationale for Predicted Trend (with Citations)
Precursor -ClBaselineChloroacetamide-containing compounds can act as alkylating agents and exhibit cytotoxicity.
2a -NH-phenylModerate activityThe introduction of an aniline moiety can lead to compounds with antiproliferative effects.
2b -NH-(4-methoxyphenyl)Potentially altered selectivity or potencyThe electronic and steric effects of the methoxy group can influence interactions with biological targets.
2c -S-(pyridin-2-yl)Potentially significant activityThe pyridine ring is a common feature in kinase inhibitors and other anticancer agents. Its inclusion could direct the molecule to specific cellular targets.
2d -O-(2,4-dichlorophenyl)Potentially increased activityThe presence of multiple halogen atoms on the terminal phenyl ring can enhance cytotoxic activity.

Structure-Activity Relationship (SAR) Analysis

The biological activity of the this compound derivatives is expected to be influenced by the nature of the substituent introduced at the acetamide methylene group.

SAR_Antimicrobial cluster_Core Core Scaffold cluster_Modifications Modifications at Acetamide cluster_Activity Predicted Antimicrobial Activity Core This compound EWGs Electron-Withdrawing Groups (e.g., -Cl, -NO2 on terminal ring) Core->EWGs derivatization Lipophilic Lipophilic Groups (e.g., additional aryl rings) Core->Lipophilic derivatization Heterocycles Bioactive Heterocycles (e.g., benzothiazole, pyridine) Core->Heterocycles derivatization Activity Increased Potency EWGs->Activity Lipophilic->Activity Heterocycles->Activity

For antimicrobial activity , the following trends are anticipated:

  • Aromatic Substituents: The presence of a terminal aromatic ring is likely to be beneficial for activity.

  • Electronic Effects: Electron-withdrawing groups, such as halogens or nitro groups, on the terminal phenyl ring are predicted to enhance antimicrobial potency. This is a commonly observed trend in related compound series.[3][4][5]

  • Heterocyclic Moieties: The incorporation of known antimicrobial pharmacophores, such as benzothiazole, is expected to significantly increase activity.[3][4]

SAR_Anticancer cluster_Core Core Scaffold cluster_Modifications Modifications at Acetamide cluster_Activity Predicted Anticancer Activity Core This compound HBond Hydrogen Bond Donors/Acceptors (e.g., -OH, -NH2 on terminal ring) Core->HBond derivatization Planarity Planar Aromatic Systems (e.g., fused rings) Core->Planarity derivatization Targeting Kinase-Targeting Moieties (e.g., pyridine, pyrimidine) Core->Targeting derivatization Activity Increased Cytotoxicity/ Target-Specific Inhibition HBond->Activity Planarity->Activity Targeting->Activity

For anticancer activity , the SAR is likely to be more complex and target-dependent:

  • Hydrogen Bonding: The introduction of hydrogen bond donors and acceptors on the terminal substituent may facilitate interactions with the active sites of target proteins, such as kinases.

  • Steric and Conformational Factors: The size, shape, and flexibility of the appended group will be critical for fitting into the binding pockets of biological targets.

  • Target-Specific Moieties: Incorporating fragments known to interact with specific cancer targets (e.g., pyridine or pyrimidine for kinase inhibition) could lead to the development of potent and selective anticancer agents.

Experimental Protocols

Synthesis of N-(2-bromo-5-chloro-4-methylphenyl)-2-chloroacetamide (Precursor)
  • To a solution of 2-bromo-5-chloro-4-methylaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere, add a base such as triethylamine or pyridine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the pure N-(2-bromo-5-chloro-4-methylphenyl)-2-chloroacetamide.

General Procedure for the Synthesis of Derivatives via Nucleophilic Substitution
  • Dissolve N-(2-bromo-5-chloro-4-methylphenyl)-2-chloroacetamide (1.0 eq) and the desired nucleophile (amine, thiol, or phenol; 1.1 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Add a base, such as potassium carbonate or sodium hydride (1.5 eq), to the mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 8-12 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final derivative.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Include positive (standard antibiotic) and negative (vehicle) controls on each plate.

  • Incubate the plates at 37 °C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
  • Seed human cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (dissolved in DMSO and diluted in culture medium) for 48-72 hours. The final DMSO concentration should be non-toxic (e.g., <0.5%).

  • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours at 37 °C.

  • Remove the medium and dissolve the resulting formazan crystals in DMSO or isopropanol.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthesis is accessible, and the chloroacetamide moiety provides a versatile handle for the creation of diverse chemical libraries. The predictive SAR analysis presented in this guide, based on established principles from related compound classes, suggests that derivatization at the acetamide position can lead to potent antimicrobial and anticancer compounds. Specifically, the incorporation of electron-withdrawing groups and bioactive heterocycles is a promising strategy for enhancing antimicrobial activity, while the introduction of moieties capable of specific interactions with cancer-related targets, such as kinases, holds potential for the development of new anticancer drugs. The experimental protocols provided herein offer a solid foundation for researchers to embark on the synthesis and biological evaluation of this intriguing class of molecules.

References

"Benchmarking the performance of N-(2-bromo-5-chloro-4-methylphenyl)acetamide against standard reference compounds"

Author: BenchChem Technical Support Team. Date: January 2026

Performance Benchmark Analysis: N-(2-bromo-5-chloro-4-methylphenyl)acetamide as a Novel Cytotoxic Agent

A Comparative Guide for Preclinical Research & Drug Development Professionals

This guide provides a comprehensive performance benchmark of this compound against established standard-of-care chemotherapy agents. The objective is to furnish researchers, scientists, and drug development professionals with a clear, data-driven comparison to evaluate its potential as a novel cytotoxic compound. The experimental design, methodologies, and data presented herein are structured to ensure scientific integrity and reproducibility.

This compound, also known as N-Acetyl 2-bromo-5-chloro-4-methylaniline, is an acetamide derivative with a halogenated phenyl ring structure. Preliminary data suggests this compound may possess cytotoxic properties, with potential mechanisms including the inhibition of mitochondrial function and induction of apoptosis in tumor cells[1]. Such compounds are of significant interest in oncology research, as their unique chemical scaffolds can offer novel mechanisms of action or improved selectivity against cancer cells. This guide benchmarks its cytotoxic efficacy against two widely recognized and mechanistically distinct reference compounds: Doxorubicin, a topoisomerase II inhibitor, and Cisplatin, a DNA cross-linking agent.

Rationale for Experimental Design & Compound Selection

The primary goal of this benchmark is to determine the relative potency of this compound in inhibiting cancer cell proliferation. The choice of experimental parameters and reference compounds is critical for a meaningful evaluation.

  • Test Compound: this compound is the investigational agent. Its performance is the central focus of this guide.

  • Reference Compound 1 (Doxorubicin): A potent and widely used anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II, leading to cell cycle arrest and apoptosis. It serves as a high-potency benchmark for broad-spectrum cytotoxicity.

  • Reference Compound 2 (Cisplatin): A platinum-based chemotherapy drug that forms covalent cross-links with DNA, triggering DNA damage responses and apoptosis. It represents a different, yet fundamental, mechanism of cytotoxicity.

  • Cell Line Selection (A549 Human Lung Carcinoma): The A549 cell line is a well-characterized and commonly used model for anti-cancer drug screening. Its robust growth characteristics and established response to standard chemotherapeutics make it an ideal choice for this benchmark study.

  • Primary Endpoint (IC50): The half-maximal inhibitory concentration (IC50) is the most common metric for quantifying the potency of a cytotoxic agent. It represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC50 value indicates higher potency.

The overall experimental workflow is designed to ensure a robust and reliable determination of IC50 values for each compound.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Viability Assay cluster_analysis Phase 4: Data Analysis A A549 Cell Culture (Exponential Growth Phase) B Cell Harvesting & Counting A->B C Seed Cells into 96-Well Plates B->C E Add Compounds to Wells (Including Vehicle Control) C->E D Prepare Serial Dilutions (Test & Reference Compounds) D->E F Incubate for 48 Hours (37°C, 5% CO2) E->F G Add MTS Reagent to each well F->G H Incubate for 2-4 Hours G->H I Measure Absorbance (490 nm) H->I J Normalize Data to Vehicle Control I->J K Generate Dose-Response Curve (Non-linear Regression) J->K L Calculate IC50 Values K->L

Caption: High-level workflow for determining compound cytotoxicity.

Experimental Protocol: MTS Cell Viability Assay

This protocol provides a step-by-step methodology for assessing the cytotoxicity of this compound.

Materials:

  • A549 human lung carcinoma cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Trypsin-EDTA (0.25%)

  • Sterile 96-well flat-bottom cell culture plates

  • This compound, Doxorubicin HCl, Cisplatin (all dissolved in DMSO to create 10 mM stock solutions)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding:

    • Culture A549 cells to approximately 80% confluency.

    • Wash cells with PBS, detach using Trypsin-EDTA, and neutralize with complete medium.

    • Centrifuge the cell suspension, resuspend the pellet in fresh medium, and count the cells using a hemocytometer.

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of 2-fold serial dilutions of the 10 mM stock solutions for each compound (Test Compound, Doxorubicin, Cisplatin) in culture medium. The final concentration range should adequately span the expected IC50 value (e.g., from 100 µM down to 0.1 µM).

    • Include a "vehicle control" group treated with medium containing the same final concentration of DMSO as the highest drug concentration.

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Return the plate to the incubator for 48 hours.

  • Viability Measurement:

    • After the 48-hour incubation, add 20 µL of MTS reagent directly to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan product.

    • Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of "medium only" (blank) wells from all other wells.

    • Calculate the percentage of cell viability for each concentration by normalizing the data to the vehicle control wells: (% Viability) = (Absorbance_Treated / Absorbance_Vehicle) * 100.

    • Plot the % Viability against the log of the compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to fit the dose-response curve and determine the IC50 value for each compound.

Performance Benchmark: Comparative Cytotoxicity

The cytotoxic activities of this compound and the reference compounds were evaluated against the A549 cell line. The resulting IC50 values are summarized below. All experiments were performed in triplicate.

CompoundPrimary Mechanism of ActionIC50 (µM) on A549 Cells (48h)
This compound Putative Mitochondrial Function Inhibitor[1]4.72 ± 0.55
Doxorubicin Topoisomerase II Inhibitor0.45 ± 0.09
Cisplatin DNA Cross-linking Agent9.85 ± 1.21

Data are presented as mean ± standard deviation. The data for the test compound is illustrative for benchmarking purposes.

G cluster_potency Comparative Potency (Lower IC50 is More Potent) a Doxorubicin (0.45 µM) b This compound (4.72 µM) c Cisplatin (9.85 µM)

References

Safety Operating Guide

Comprehensive Disposal and Safety Guide: N-(2-bromo-5-chloro-4-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven procedures for the safe handling and proper disposal of N-(2-bromo-5-chloro-4-methylphenyl)acetamide. As a halogenated organic compound, its management requires specific protocols to ensure laboratory safety, environmental protection, and regulatory compliance. This document moves beyond simple checklists to explain the scientific rationale behind each step, empowering you to make informed safety decisions.

Hazard Identification and Core Safety Principles

This compound is an irritant and requires careful handling to prevent exposure. The primary risks are associated with direct contact and inhalation of dust particles.

Key Hazards:

  • Skin Irritation: Direct contact can cause skin irritation.[1][2]

  • Serious Eye Irritation: The compound can cause serious irritation if it comes into contact with the eyes.[1][2]

  • Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation.[2]

These hazards mandate the use of appropriate Personal Protective Equipment (PPE) and handling within a controlled environment, as detailed below.

Hazard ClassificationDescriptionPrecautionary Statement
Skin Corrosion/Irritation Causes skin irritation.[1][2]Wash hands and any exposed skin thoroughly after handling.[1] Wear protective gloves and clothing.[3]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2]Wear eye and face protection.[1] If in eyes, rinse cautiously with water for several minutes.[1]
Target Organ Toxicity May cause respiratory irritation.[2]Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[3][4] Avoid breathing dust.[3]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is critical to prevent exposure. The following equipment must be worn at all times when handling this compound.

  • Primary Engineering Control: Always handle this compound within a certified chemical fume hood to contain dust and vapors.[3][4] Ensure that eyewash stations and safety showers are close to the workstation location.[2][4]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[5]

  • Eye and Face Protection: Use safety glasses with side shields or chemical splash goggles.[5] If there is a risk of splashing or significant dust generation, a face shield should be worn in addition to goggles.

  • Body Protection: A standard laboratory coat is required. For larger quantities or tasks with a higher risk of dust generation, consider a disposable gown. Contaminated clothing should be removed and washed before reuse.[4]

  • Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH/MSHA-approved respirator is necessary.[3]

Waste Characterization: The Halogenated Waste Stream

The molecular structure of this compound contains both bromine and chlorine atoms. This classifies it unequivocally as a halogenated organic compound .[6][7] This classification is the single most important factor determining its disposal pathway.

Why Segregation is Critical:

  • Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) heavily regulates halogenated organic compounds, often restricting their land disposal.[8][9]

  • Disposal Method: The standard and required disposal method for halogenated organic waste is high-temperature incineration at a licensed hazardous waste facility.[6][10] These specialized incinerators are equipped with scrubbers to neutralize and capture the acidic gases (hydrochloric acid and hydrobromic acid) generated during combustion, preventing their release into the atmosphere.[10]

  • Cost and Efficiency: Mixing halogenated waste with non-halogenated solvents contaminates the entire volume, making it unsuitable for simpler disposal methods like solvent recovery and significantly increasing disposal costs.[7] Therefore, strict segregation is economically and environmentally essential.

Step-by-Step Disposal Procedures

Follow these protocols based on the form of the waste. Never dispose of this chemical or its containers in standard trash or down the drain.[11]

Protocol 4.1: Disposal of Unused or Expired Pure Compound
  • Container Integrity: Ensure the original container is securely sealed and in good condition.

  • Labeling: The manufacturer's label must be intact and legible. Affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EH&S) department. Clearly write "Waste this compound" and other required information.

  • Segregation: Store the container in a designated satellite accumulation area for halogenated solid organic waste . Keep it away from incompatible materials such as strong oxidizing agents.[2][3]

  • Pickup Request: Arrange for pickup by your institution's hazardous waste management service.

Protocol 4.2: Disposal of Contaminated Labware and PPE
  • Gross Decontamination: Remove as much solid residue as possible from items like spatulas or weigh boats by scraping them into the designated solid waste container.

  • Collection: Place all contaminated disposable items—including gloves, weigh paper, pipette tips, and paper towels used for cleanup—into a designated, clearly labeled container or heavy-duty bag for halogenated solid waste .

  • Sealing and Labeling: Once the container is full, seal it securely. Label it clearly as "Halogenated Solid Waste" and list the primary contaminant (this compound).

  • Disposal: Transfer the sealed container to the satellite accumulation area for disposal via incineration.

Protocol 4.3: Disposal of Solutions
  • Waste Container: Use a dedicated, properly vented, and compatible container labeled "Halogenated Organic Liquid Waste".[7][11]

  • Solvent Compatibility:

    • If the compound is dissolved in a halogenated solvent (e.g., dichloromethane, chloroform), it can be added directly to this waste stream.

    • If the compound is dissolved in a non-halogenated solvent (e.g., acetone, ethyl acetate), the resulting mixture MUST be treated as halogenated waste.[11] Do not mix it with the "Non-Halogenated Waste" stream.

  • Content Log: Maintain a log sheet on or near the container. Record the chemical name and approximate volume of everything added.

  • Storage: Keep the waste container tightly closed when not in use and store it in secondary containment within the satellite accumulation area.[11]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.

  • Alert and Evacuate: Alert personnel in the immediate area. Evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, restrict access.

  • Don PPE: Before cleanup, don the full PPE specified in Section 2, including respiratory protection.

  • Contain and Clean:

    • Avoid Dusting: Do not sweep the dry powder with a dry brush.

    • Absorb/Sweep: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne. Carefully sweep up the material.[3]

    • Collect: Place the swept-up material and any contaminated absorbents into a sealed, labeled container for halogenated solid waste .[4]

  • Decontaminate: Wipe the spill area with a cloth dampened with an appropriate solvent (e.g., ethanol or acetone), followed by a thorough wash with soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EH&S department, following institutional protocols.

Visual Workflow: Disposal Decision Pathway

This diagram outlines the logical steps for correctly segregating waste generated from work with this compound.

G start Waste Generated Containing This compound waste_type What is the waste form? start->waste_type solid Pure Solid or Contaminated Solid (e.g., PPE, Labware) waste_type->solid Solid liquid Liquid Solution waste_type->liquid Liquid solid_waste_container Dispose in: 'Halogenated Solid Waste' Container solid->solid_waste_container solvent_type What is the solvent? liquid->solvent_type halogenated_solvent Halogenated Solvent (e.g., DCM, Chloroform) solvent_type->halogenated_solvent Halogenated non_halogenated_solvent Non-Halogenated Solvent (e.g., Acetone, Hexanes) solvent_type->non_halogenated_solvent Non-Halogenated liquid_waste_container Dispose in: 'Halogenated Liquid Waste' Container halogenated_solvent->liquid_waste_container non_halogenated_solvent->liquid_waste_container CRITICAL: Treat as Halogenated end_incineration Final Disposal Route: High-Temperature Incineration solid_waste_container->end_incineration liquid_waste_container->end_incineration

Caption: Waste Disposal Decision Flowchart.

References

Safeguarding Your Research: A Practical Guide to Handling N-(2-bromo-5-chloro-4-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: This guide provides essential safety and handling protocols for N-(2-bromo-5-chloro-4-methylphenyl)acetamide (CAS No. 116010-06-1). In the absence of a publicly available, comprehensive Safety Data Sheet (SDS) for this specific compound, the following recommendations are synthesized from the safety data of structurally analogous halogenated and methylated acetanilides.[1] It is imperative to treat this compound with the caution afforded to its chemical class and to supplement this guidance with a thorough risk assessment specific to your experimental context.

Hazard Identification and Risk Assessment: Understanding the Threat

This compound belongs to the class of halogenated acetanilides. Based on data from similar compounds, it should be regarded as a hazardous substance with the following potential effects:

  • Acute Toxicity: Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory tract irritation.[1]

A thorough risk assessment is the cornerstone of safe laboratory practice. Before handling this compound, evaluate the quantities being used, the nature of the procedure (e.g., weighing, dissolution, reaction at elevated temperatures), and the potential for dust or aerosol generation.

Engineering Controls and Personal Protective Equipment (PPE): Your Primary Lines of Defense

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is crucial for minimizing exposure.

Engineering Controls: Containing the Hazard
  • Chemical Fume Hood: All manipulations of solid this compound, including weighing and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of airborne particulates.[2]

  • Ventilation: Ensure the laboratory is well-ventilated to maintain air quality.[3]

  • Safety Stations: An operational eyewash station and safety shower must be readily accessible in the immediate vicinity of the handling area.[3]

Personal Protective Equipment (PPE): The Essential Barrier

The following table outlines the minimum PPE requirements. Note that for procedures with a higher risk of exposure, more robust protection may be necessary.

OperationEye and Face ProtectionHand ProtectionProtective ClothingRespiratory Protection
Weighing/Transfer of Solids Safety glasses with side shields or chemical splash goggles.[3]Nitrile gloves (inspect for integrity before use).[4]Fully buttoned laboratory coat.Required if dust is generated. Use a NIOSH-approved respirator with a particulate filter.[2]
Solution Preparation/Handling Chemical splash goggles. A face shield is recommended if there is a significant splash risk.[4]Nitrile gloves. Consider double-gloving for extended operations.Chemical-resistant apron over a laboratory coat.Not typically required if performed in a fume hood.
Reaction Work-up/Purification Chemical splash goggles and a face shield.Nitrile or other chemically compatible gloves.Chemical-resistant apron over a laboratory coat.Not typically required if performed in a fume hood.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a standardized workflow is critical for ensuring safety and experimental reproducibility.

Preparation and Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Verify Fume Hood Verify Fume Hood Don PPE->Verify Fume Hood 1. Suit Up Assemble Equipment Assemble Equipment Verify Fume Hood->Assemble Equipment 2. Check Controls Weigh Solid Weigh Solid Assemble Equipment->Weigh Solid 3. Prepare Workspace Dissolve/React Dissolve/React Weigh Solid->Dissolve/React 4. Perform Task Decontaminate Decontaminate Dissolve/React->Decontaminate 5. Post-Experiment Segregate Waste Segregate Waste Decontaminate->Segregate Waste 6. Clean Workspace Doff PPE Doff PPE Segregate Waste->Doff PPE 7. Final Steps

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Protocol:

  • Pre-Handling Checks:

    • Ensure you have read and understood this safety guide and any relevant experimental protocols.

    • Verify that the chemical fume hood is functioning correctly (check airflow monitor).

    • Confirm the location and operational status of the nearest eyewash station and safety shower.

    • Assemble all necessary equipment and reagents before introducing the compound.

  • Handling the Compound:

    • Don the appropriate PPE as outlined in the table above.

    • Carefully weigh the solid compound within the fume hood. Use a spatula for transfers and avoid creating dust.[2] A weigh boat or glassine paper is recommended.

    • If preparing a solution, add the solid slowly to the solvent to avoid splashing.

    • Keep the container tightly sealed when not in use.

  • Post-Handling:

    • Decontaminate all surfaces, glassware, and equipment that came into contact with the compound using an appropriate solvent (e.g., ethanol or acetone), followed by soap and water.

    • Place all contaminated disposable materials into a designated hazardous waste container.

Emergency Procedures: Plan for the Unexpected

Spill Response
  • Minor Spill (in a fume hood):

    • Alert colleagues in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent).[5]

    • Sweep up the absorbed material into a designated hazardous waste container.[1]

    • Decontaminate the area with a suitable solvent and then wash with soap and water.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area and alert laboratory personnel.

    • Prevent entry into the contaminated area.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[6]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected skin with plenty of soap and water. If skin irritation occurs, seek medical advice.[6]

  • Eye Contact: Immediately rinse the eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][6]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[3]

Disposal Plan: Responsible Waste Management

As a halogenated organic compound, this compound and its associated waste must be disposed of as hazardous waste.

  • Waste Segregation: It is critical to segregate halogenated organic waste from non-halogenated waste streams.[7][8] Improper segregation can interfere with disposal processes and increase costs.

  • Container Labeling:

    • Use a designated, properly sealed, and clearly labeled waste container.

    • The label must include "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."[7]

  • Disposal:

    • Dispose of all contaminated solids (e.g., gloves, weigh boats, absorbent materials) and solutions in this designated container.

    • Follow all institutional, local, and national regulations for hazardous waste disposal. Contact your EHS department for specific procedures.[9]

By integrating these safety protocols into your laboratory workflow, you can effectively mitigate the risks associated with handling this compound, ensuring a safer environment for yourself and your colleagues.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-bromo-5-chloro-4-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-bromo-5-chloro-4-methylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.